IPTG
Beschreibung
A non-metabolizable galactose analog that induces expression of the LAC operon.
A non-metabolizable galactose analog that induces expression of the LAC OPERON.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-NXRLNHOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041052 | |
| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of sulfur; [Promega MSDS] | |
| Record name | Isopropyl beta-D-thiogalactopyranoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
367-93-1 | |
| Record name | Isopropyl β-D-thiogalactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl thiogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl beta-D-thiogalactopyranoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl-β-D-thiogalactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl β-D-1-thiogalactopyranoside (IPTG): Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic chemical compound indispensable in molecular biology for the induction of gene expression.[1] As a molecular mimic of allolactose, a natural inducer of the lac operon in Escherichia coli, this compound facilitates the controlled production of recombinant proteins, a cornerstone of modern biotechnology and drug development.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its use in protein expression and genetic screening.
Core Concepts: The lac Operon and the Role of this compound
The functionality of this compound is intrinsically linked to the regulatory system of the lac operon in E. coli. This operon is a cluster of genes responsible for the transport and metabolism of lactose.[3] In its natural state, the expression of the lac operon is tightly controlled by the Lac repressor protein (LacI), which binds to a specific DNA sequence known as the operator (lacO). This binding physically obstructs RNA polymerase from transcribing the downstream genes (lacZ, lacY, and lacA).
This compound functions as a gratuitous inducer, meaning it is capable of inducing the operon but is not itself metabolized by the cell.[2] This non-metabolizable nature, due to a sulfur-containing bond that is resistant to enzymatic cleavage, ensures that the concentration of this compound remains stable throughout an experiment, providing consistent induction.[3]
The mechanism of induction by this compound involves the following key steps:
-
Binding to the Lac Repressor: this compound binds to the LacI repressor protein.[3] This binding event triggers a conformational change in the LacI protein.[3]
-
Release from the Operator: The altered conformation of the LacI protein significantly reduces its affinity for the lacO DNA sequence.[3]
-
Initiation of Transcription: With the LacI repressor no longer bound to the operator, RNA polymerase can access the promoter and initiate the transcription of the genes under the control of the lac operon.
In recombinant protein expression systems, the gene of interest is typically cloned into a plasmid under the control of a promoter that is regulated by the lac operator. Therefore, the addition of this compound to the bacterial culture effectively "switches on" the expression of the desired protein.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound.
| Parameter | Value | Reference |
| Binding Affinity of this compound to Lac Repressor (Kd) | 10-6 M | [4] |
| Fold reduction in Lac Repressor-Operator affinity upon this compound binding | ~1000-fold | [4] |
Table 1: Binding Affinity of this compound
| Parameter | Typical Range | Notes | Reference |
| Effective Concentration for Protein Induction | 0.1 mM - 1.0 mM | Optimal concentration is protein and strain-dependent and often requires empirical determination. | [5] |
| Concentration for Blue-White Screening | 0.1 mM - 1.0 mM | A common starting concentration is 1 mM. | [6] |
| Induction Temperature | 16°C - 37°C | Lower temperatures can improve protein solubility. | [5] |
| Induction Duration | 2 hours to overnight | Dependent on the protein, expression vector, and induction temperature. | [5] |
Table 2: Typical Experimental Parameters for this compound Usage
Experimental Protocols
Recombinant Protein Expression using this compound
This protocol outlines a general procedure for inducing the expression of a target protein in E. coli using this compound.
Materials:
-
E. coli strain transformed with the expression plasmid containing the gene of interest under a lac promoter.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic for plasmid selection.
-
This compound stock solution (e.g., 1 M, filter-sterilized).
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Methodology:
-
Inoculation: Inoculate a single colony of the transformed E. coli into a starter culture of 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Culture Growth: The following day, inoculate a larger volume of LB broth (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).
-
Monitoring Growth: Incubate the culture at 37°C with shaking and monitor the optical density at 600 nm (OD600).
-
Induction: When the OD600 reaches the mid-log phase of growth (typically 0.4-0.8), add this compound to the desired final concentration (e.g., 0.1 mM to 1.0 mM).[5]
-
Protein Expression: Continue to incubate the culture under the desired conditions (e.g., 3-4 hours at 37°C, or overnight at a lower temperature like 16-25°C to potentially improve protein solubility).[5]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10-15 minutes at 4°C).
-
Downstream Processing: The resulting cell pellet can be stored at -80°C or immediately processed for protein purification.
Blue-White Screening
This protocol describes the use of this compound and X-gal for the visual identification of recombinant bacterial colonies.
Materials:
-
LB agar.
-
Appropriate antibiotic.
-
This compound stock solution (e.g., 100 mM).
-
X-gal stock solution (e.g., 20 mg/mL in dimethylformamide).
-
Petri dishes.
-
Transformed E. coli cells.
Methodology:
-
Media Preparation: Prepare LB agar and autoclave. Allow it to cool to approximately 50-55°C.
-
Addition of Reagents: Add the appropriate antibiotic, this compound to a final concentration of 0.1 mM, and X-gal to a final concentration of 40 µg/mL.[7]
-
Pouring Plates: Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Plating Cells: Spread the transformed E. coli cells onto the surface of the plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection:
-
Blue colonies: Indicate that the lacZα gene in the vector is intact, and therefore the plasmid does not contain the DNA insert.
-
White colonies: Indicate that the lacZα gene has been disrupted by the insertion of the target DNA, thus these colonies are the desired recombinants.
-
Visualizations
Signaling Pathway: this compound-mediated Gene Induction
Caption: this compound binds to the Lac repressor, preventing its binding to the operator and allowing gene transcription.
Experimental Workflow: Recombinant Protein Expression
Caption: Workflow for this compound-induced recombinant protein expression in E. coli.
Logical Diagram: Blue-White Screening
Caption: Logic of blue-white screening for identifying recombinant bacterial colonies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound Expression Principles - Biologicscorp [biologicscorp.com]
- 4. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 6. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]
- 7. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
The Gratuitous Inducer: An In-Depth Technical Guide to the IPTG Mechanism of Action in the Lac Operon
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lac operon, a cornerstone of molecular biology, serves as a quintessential model for gene regulation. Central to its artificial manipulation is Isopropyl β-D-1-thiogalactopyranoside (IPTG), a structural mimic of allolactose, the natural inducer of the operon. Unlike its natural counterpart, this compound is a gratuitous inducer; it is not metabolized by the cell, ensuring its concentration remains stable throughout an experiment.[1] This property has made this compound an indispensable tool for the controlled induction of gene expression in a multitude of research and biotechnological applications, from fundamental studies of gene function to the large-scale production of recombinant proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its interaction with the lac repressor, and detailed protocols for its use in key molecular biology experiments.
The Core Mechanism: Derepression of the lac Operon
In the absence of an inducer, the lac operon is transcriptionally silent. The lac repressor protein (LacI), a product of the constitutively expressed lacI gene, binds tightly to the operator region (lacO) of the operon.[2] This binding physically obstructs RNA polymerase from initiating the transcription of the downstream structural genes (lacZ, lacY, and lacA).[2]
This compound functions by disrupting this repression. It binds to the LacI repressor, inducing a conformational change that significantly reduces the repressor's affinity for the operator DNA.[1] This allosteric regulation causes the LacI repressor to dissociate from the lacO site, clearing the path for RNA polymerase to bind to the promoter and initiate transcription of the operon's genes.[1][2]
Signaling Pathway of this compound-Mediated Induction
Caption: this compound binds to the LacI repressor, causing its dissociation from the operator and allowing transcription.
Quantitative Data
The interaction between this compound, the LacI repressor, and the lac operator has been quantitatively characterized. The binding affinities are crucial for understanding the induction process and for optimizing experimental conditions.
| Molecule/Complex | Parameter | Value | Reference |
| LacI Repressor - lac Operator | Kd (dissociation constant) | ~10-13 M | [3] |
| LacI Repressor - lac Operator (in presence of this compound) | Kd (dissociation constant) | ~10-10 M to 1 µM | [3][4][5] |
| Allolactose - LacI Repressor | Ka (association constant) | 1.7 x 106 M-1 | [4] |
| This compound - LacI Repressor | Effective Concentration Range | 100 µM to 1.5 mM | [6] |
Experimental Protocols
This compound Induction of Recombinant Protein Expression in E. coli
This protocol describes a general method for inducing the expression of a gene cloned into an expression vector under the control of a lac or T7lac promoter.
Methodology:
-
Starter Culture: Inoculate a single colony of E. coli harboring the expression plasmid into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[7]
-
Main Culture: The following morning, inoculate a larger volume of LB broth (e.g., 50-1000 mL) with the overnight starter culture. The recommended dilution is typically 1:100.[8]
-
Growth Monitoring: Incubate the main culture at 37°C with vigorous shaking. Monitor the cell density by measuring the optical density at 600 nm (OD600).[9]
-
Induction: When the OD600 reaches mid-log phase (typically 0.5-0.6), add this compound to a final concentration ranging from 0.1 mM to 1.0 mM.[9] A 1 M stock solution of this compound is commonly used.
-
Expression: Continue to incubate the culture under shaking. The optimal temperature and duration of induction depend on the protein being expressed. For many proteins, incubation at lower temperatures (e.g., 16-25°C) for a longer period (12-18 hours) can improve protein solubility and proper folding.[9][10] Alternatively, induction at 37°C for 2-4 hours can be used for rapid expression.[10]
-
Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).[8]
-
Cell Lysis and Analysis: Discard the supernatant and store the cell pellet at -20°C or proceed directly with cell lysis and protein purification or analysis (e.g., by SDS-PAGE).
Caption: Workflow for recombinant protein expression in E. coli using this compound induction.
β-Galactosidase Assay (Miller Assay)
This assay is used to quantify the activity of β-galactosidase, the product of the lacZ gene, and is a common method for studying lac operon regulation.
Methodology:
Reagents:
-
Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0. Add β-mercaptoethanol to 50 mM just before use.[11]
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG): 4 mg/mL in 0.1 M phosphate buffer (pH 7.0).[11]
-
1 M Na2CO3
-
0.1% SDS
-
Chloroform
Procedure:
-
Cell Culture: Grow E. coli cells under the desired experimental conditions (e.g., with and without this compound induction) to mid-log phase (OD600 ~0.5).[11]
-
Cell Permeabilization:
-
Enzyme Reaction:
-
Stopping the Reaction:
-
Stop the reaction by adding 0.5 mL of 1 M Na2CO3.[11] Record the reaction time.
-
-
Measurement:
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).[11] The A550 reading is to correct for light scattering by cell debris.
-
-
Calculation of Miller Units:
-
Miller Units = [1000 * (A420 - 1.75 * A550)] / (Time (min) * Volume (mL) * OD600)[11]
-
Caption: Experimental workflow for the β-galactosidase (Miller) assay.
Blue-White Screening
This technique utilizes this compound and a chromogenic substrate, X-gal, to visually identify bacterial colonies containing recombinant plasmids.
Principle:
Many cloning vectors contain the lacZα gene, which complements a defective β-galactosidase in the host E. coli strain (α-complementation).[12] When a DNA fragment is successfully cloned into the multiple cloning site within lacZα, the gene is disrupted, and a functional β-galactosidase is not produced.
-
Non-recombinant colonies (blue): The lacZα gene is intact, producing functional β-galactosidase, which cleaves X-gal to produce a blue-colored compound.[13]
-
Recombinant colonies (white): The lacZα gene is disrupted, no functional β-galactosidase is made, and the colonies remain white.[13]
This compound is included in the agar plates to ensure the expression of the lacZα gene.[13]
Methodology:
-
Prepare Agar Plates: Prepare LB agar plates containing the appropriate antibiotic, 40 µg/mL X-gal, and 0.1 mM this compound.
-
Transformation: Transform competent E. coli cells with the ligation reaction mixture.
-
Plating: Spread the transformed cells onto the prepared agar plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Screening: The following day, observe the plates for blue and white colonies. Select white colonies for further analysis (e.g., plasmid purification and sequencing) as they are likely to contain the desired recombinant plasmid.[13]
Conclusion
This compound remains a powerful and widely used tool for controlling gene expression in systems based on the lac operon. Its mechanism of action, centered on the allosteric inactivation of the LacI repressor, provides a robust and titratable switch for transcription. A thorough understanding of this mechanism, coupled with the quantitative data and detailed protocols provided in this guide, will enable researchers, scientists, and drug development professionals to effectively harness the power of this compound-inducible systems for their specific applications.
References
- 1. This compound Expression Principles - Biologicscorp [biologicscorp.com]
- 2. goldbio.com [goldbio.com]
- 3. Modulation of DNA Binding Protein Affinity Directly Affects Target Site Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic switching by the Lac repressor is based on two-state Monod–Wyman–Changeux allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. csrri.iit.edu [csrri.iit.edu]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 12. blog.addgene.org [blog.addgene.org]
- 13. sirsyedcollege.ac.in [sirsyedcollege.ac.in]
The Role of Isopropyl β-D-1-thiogalactopyranoside (IPTG) in Molecular Cloning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isopropyl β-D-1-thiogalactopyranoside, commonly known as IPTG, is a cornerstone reagent in molecular biology, pivotal for the controlled expression of recombinant proteins in prokaryotic systems. This guide provides an in-depth exploration of this compound's function, its underlying molecular mechanisms, and detailed protocols for its application in routine molecular cloning and protein expression workflows.
Core Principles of this compound Function
This compound is a molecular mimic of allolactose, a natural inducer of the Escherichia coli lactose operon (lac operon).[1][2][3] Its utility in a laboratory setting stems from two key properties: it can induce the lac operon, and it is non-metabolizable by the bacteria.[2][4][5] This ensures that the concentration of this compound remains constant throughout the induction period, leading to consistent and sustained gene expression.[2][4]
The lac Operon: A System of Inducible Gene Expression
The lac operon is a classic example of an inducible gene system, allowing E. coli to metabolize lactose as an energy source only when glucose is absent and lactose is present.[1] The operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA. In the absence of an inducer, the lac repressor protein (encoded by the lacI gene) binds to the operator region, physically blocking RNA polymerase from transcribing the structural genes.[1][2]
Mechanism of this compound-Mediated Induction
This compound functions by binding to the lac repressor protein.[2][4] This binding event causes a conformational change in the repressor, reducing its affinity for the operator DNA sequence.[2][6] The repressor then dissociates from the operator, allowing RNA polymerase to bind to the promoter and initiate the transcription of the downstream genes.[1][6] In recombinant protein expression systems, the gene of interest is typically cloned into a plasmid under the control of a promoter that is regulated by the lac operator.[2][7] Therefore, the addition of this compound induces the expression of this target gene.
Advantages of this compound over Allolactose
While allolactose is the natural inducer of the lac operon, this compound is the preferred choice for laboratory applications. The primary advantage of this compound is that it is a gratuitous inducer, meaning it is not consumed or degraded by the cell's metabolic pathways.[2][4][5] This ensures that the induction stimulus remains constant over the course of an experiment. In contrast, allolactose, being a sugar, would be metabolized by the cell, leading to a decrease in its concentration and a subsequent reduction in gene expression.
Quantitative Parameters for this compound Usage
The optimal concentration of this compound and the duration of induction are critical parameters that can significantly impact the yield and solubility of a recombinant protein. These parameters often require empirical optimization for each specific protein and expression system.[8]
| Parameter | Typical Range | Considerations |
| This compound Concentration for Protein Induction | 0.1 mM to 1.0 mM[7][9] | - Lower concentrations (0.1-0.2 mM) may lead to slower protein accumulation, which can enhance solubility.[10]- Higher concentrations may be necessary for strains that overproduce the lac repressor (e.g., lacIq mutants).[4][9]- Excessively high concentrations can be toxic to cells and may not necessarily increase protein yield. |
| This compound Concentration for Blue-White Screening | ~1 mM[11] | A standard concentration is generally effective for inducing β-galactosidase expression for colorimetric screening. |
| Induction Temperature | 16°C to 37°C[7] | - Lower temperatures (e.g., 16-25°C) can slow down protein synthesis, which often improves proper protein folding and solubility.[7][12]- Higher temperatures (e.g., 37°C) lead to faster cell growth and protein production but can increase the risk of inclusion body formation.[12] |
| Induction Duration | 2 hours to overnight (12-16 hours)[1][7] | - Short induction times (2-4 hours) are often sufficient for high-level protein expression.[1]- Longer, overnight inductions, typically at lower temperatures, can be beneficial for proteins that are difficult to express or are prone to misfolding.[1] |
| Cell Density at Induction (OD600) | 0.5 to 1.0[7][10][13] | Induction during the mid-logarithmic growth phase ensures that the cells are metabolically active and in an optimal state for protein production.[7] |
Experimental Protocols
This compound-Inducible Protein Expression
This protocol outlines a general procedure for inducing the expression of a target protein in E. coli.
Materials:
-
E. coli strain transformed with the expression plasmid (e.g., BL21(DE3)).[7]
-
Luria-Bertani (LB) broth.[7]
-
Appropriate antibiotic for plasmid selection.[7]
-
1 M this compound stock solution, sterile.[13]
Procedure:
-
Inoculate a single colony of transformed E. coli into 5 mL of LB broth containing the appropriate antibiotic.[14]
-
Incubate the culture overnight at 37°C with shaking.[14]
-
The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic.[13]
-
Incubate the culture at 37°C with vigorous shaking.[13]
-
Monitor the growth of the culture by measuring the optical density at 600 nm (OD600).[13]
-
When the OD600 reaches the mid-log phase (typically 0.5-0.6), add this compound to the desired final concentration (e.g., 0.1 mM to 1.0 mM).[7]
-
Continue to incubate the culture under the desired induction conditions (e.g., 3-4 hours at 37°C for rapid induction, or 12-16 hours at a lower temperature like 20°C for slow induction).[1][9]
-
After the induction period, harvest the cells by centrifugation.[13]
-
The resulting cell pellet can be stored at -20°C or immediately processed for protein extraction and purification.[9][13]
Blue-White Screening
This protocol describes how to use this compound and X-gal to identify bacterial colonies containing recombinant plasmids.
Materials:
-
Autoclaved LB agar, cooled to ~50°C.[11]
-
Appropriate antibiotic.[11]
-
100 mM this compound stock solution.[11]
-
20 mg/mL X-gal solution in dimethylformamide (DMF).[15]
Procedure:
-
To the molten LB agar, add the appropriate antibiotic to the correct final concentration.[11]
-
Add this compound to a final concentration of approximately 1 mM.[11]
-
Add X-gal to a final concentration of 20-40 µg/mL.[16]
-
Gently mix the agar and pour it into sterile petri dishes.[11]
-
Allow the plates to solidify at room temperature.[11]
-
Spread the transformed competent cells onto the plates.[11]
-
Incubate the plates overnight at 37°C.[16]
-
The following day, observe the colonies. Blue colonies contain a functional β-galactosidase and thus a non-recombinant plasmid, while white colonies presumptively contain the recombinant plasmid with the inserted DNA.[16][17]
Visualizing Molecular Pathways and Workflows
This compound Signaling Pathway in Recombinant Protein Expression
Caption: this compound binds to the LacI repressor, causing it to detach from the operator, enabling gene transcription.
Experimental Workflow for this compound-Inducible Protein Expression
Caption: Workflow for recombinant protein expression using this compound induction.
Logical Flow of Blue-White Screening
Caption: Logic of identifying recombinant clones via blue-white screening.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound Expression Principles - Biologicscorp [biologicscorp.com]
- 3. quora.com [quora.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Induction Protocol - Biologicscorp [biologicscorp.com]
- 10. researchgate.net [researchgate.net]
- 11. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]
- 12. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. csrri.iit.edu [csrri.iit.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Isopropyl β-D-1-thiogalactopyranoside (IPTG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic structural analog of allolactose, a natural inducer of the lac operon in Escherichia coli and other bacteria.[1][2][3] Due to its metabolic stability and potent inducing capabilities, this compound is an indispensable tool in molecular biology for regulating gene expression.[4][5] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and mechanism of action of this compound, along with detailed experimental protocols for its use in protein expression and genetic screening.
Chemical Properties and Structure
This compound, with the chemical formula C₉H₁₈O₅S, is a white to off-white crystalline powder.[5][6][7] Its structure features a galactose moiety linked to an isopropyl group through a thioether bond.[4][5] This sulfur-containing linkage is key to its function, as it renders this compound resistant to cleavage by β-galactosidase, the enzyme that degrades lactose and allolactose.[2][4] This non-metabolizable nature ensures that the concentration of this compound remains constant during experiments, providing sustained and controllable induction of gene expression.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₉H₁₈O₅S | [2][6][7] |
| Molecular Weight | 238.30 g/mol | [2][5][6] |
| Melting Point | 105 °C or 120–122 °C | [7][8] |
| Solubility | Readily soluble in water, methanol, and ethanol. | [5][7][9] |
| Appearance | White to off-white crystalline powder. | [5][7] |
Stability and Storage
This compound is stable as a powder for up to 5 years when stored at 4°C or below, protected from light and moisture.[2][4] In solution, its stability is reduced; it is recommended to store stock solutions for no more than a month at room temperature.[2][10] For long-term storage, sterile-filtered aqueous stock solutions (typically 0.1 M or 1 M) should be stored in aliquots at -20°C, where they can remain stable for up to a year.[4][11] It is crucial to avoid repeated freeze-thaw cycles.[10][11] this compound solutions are heat-sensitive and should not be autoclaved.[11]
Mechanism of Action: Induction of the lac Operon
This compound functions as a molecular mimic of allolactose, the natural inducer of the lac operon.[1][3] The lac operon is a classic model of gene regulation, controlling the expression of genes involved in lactose metabolism, including lacZ (encoding β-galactosidase), lacY (encoding lactose permease), and lacA (encoding thiogalactoside transacetylase).[1][12]
In the absence of an inducer, the lac repressor protein (LacI), a tetrameric protein, binds tightly to the lac operator sequence on the DNA.[1] This binding physically blocks RNA polymerase from initiating transcription of the downstream genes.[1]
When this compound is introduced, it binds to the LacI repressor protein.[2][3] This binding induces a conformational change in the repressor, significantly reducing its affinity for the operator sequence. The LacI-IPTG complex detaches from the operator, allowing RNA polymerase to access the promoter and initiate transcription of the operon's genes.[1] A key quantitative aspect of this interaction is that the presence of this compound can lower the affinity of the lac repressor for its operator by a factor of 1000, with a reported dissociation constant (Kd) of the repressor-operator complex in the presence of this compound being 10⁻¹⁰ M. The dissociation constant for the direct binding of this compound to the LacI repressor has been measured to be 2.8 ± 0.2 mM.
The signaling pathway of this compound-mediated induction of the lac operon is illustrated in the following diagram:
Caption: this compound induction of the lac operon.
Experimental Protocols
This compound is a cornerstone reagent in two fundamental molecular biology techniques: recombinant protein expression and blue-white screening.
Recombinant Protein Expression
This compound is widely used to induce the expression of a target gene cloned into an expression vector under the control of the lac operator.
Quantitative Parameters for Protein Induction:
| Parameter | Typical Range | References |
| This compound Concentration | 0.1 - 1.0 mM | [2] |
| Cell Density (OD₆₀₀) at Induction | 0.5 - 0.8 | |
| Induction Temperature | 16 - 37 °C | |
| Induction Time | 3 - 16 hours | [1] |
Detailed Methodologies:
Two common protocols for this compound induction are the "fast" and "slow" induction methods. The choice depends on the properties of the target protein, with slow induction often improving protein solubility.
Fast Induction Protocol:
-
Inoculate a single colony of E. coli harboring the expression plasmid into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:50 or 1:100 into a larger volume of fresh LB medium with antibiotic.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase (approximately 0.5-0.6).
-
Remove a 1 mL aliquot as the "uninduced" control.
-
Add this compound to the remaining culture to a final concentration of 0.5-1.0 mM.[12]
-
Continue to incubate at 37°C with shaking for 3-4 hours.[1]
-
Harvest the cells by centrifugation.
Slow Induction Protocol:
-
Follow steps 1-5 of the fast induction protocol.
-
Add this compound to the remaining culture to a final concentration of 0.1-0.5 mM.
-
Incubate the culture at a lower temperature, typically 16-20°C, with shaking for 12-16 hours.
-
Harvest the cells by centrifugation.
The following diagram illustrates the general workflow for this compound-induced protein expression:
Caption: Workflow for this compound-induced protein expression.
Blue-White Screening
Blue-white screening is a rapid and visual method for identifying recombinant bacterial colonies. This technique utilizes a vector containing the lacZα gene fragment and a host strain that expresses the ω-fragment of β-galactosidase. When a DNA insert disrupts the lacZα gene, a functional β-galactosidase is not produced.
Quantitative Parameters for Blue-White Screening:
| Reagent | Typical Final Concentration | References |
| This compound | 0.1 - 1.0 mM | |
| X-gal | 20 - 40 µg/mL |
Detailed Methodology:
-
Prepare LB agar plates containing the appropriate antibiotic.
-
Cool the autoclaved agar to approximately 50°C.
-
Add this compound to a final concentration of 0.1-1.0 mM and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) to a final concentration of 20-40 µg/mL.
-
Pour the plates and allow them to solidify.
-
Plate the transformed E. coli cells.
-
Incubate the plates overnight at 37°C.
-
Observe the colonies:
-
Blue colonies: Contain a non-recombinant plasmid (functional β-galactosidase cleaves X-gal, producing a blue pigment).
-
White colonies: Contain a recombinant plasmid with the DNA insert disrupting the lacZα gene (no functional β-galactosidase, X-gal is not cleaved).
-
The logical relationship in blue-white screening is depicted below:
Caption: Logical flow of blue-white screening.
Conclusion
This compound remains a powerful and widely used reagent in molecular biology due to its well-characterized chemical properties and robust mechanism of action. Its stability and inability to be metabolized by host cells provide researchers with precise control over gene expression. A thorough understanding of its properties and adherence to optimized experimental protocols, as detailed in this guide, are essential for its successful application in recombinant protein production and genetic screening, facilitating advancements in research and drug development.
References
- 1. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac operon induction in Escherichia coli: Systematic comparison of this compound and TMG induction and influence of the transacetylase LacA | CoLab [colab.ws]
- 3. Direct measurements of this compound enable analysis of the induction behavior of <it>E. coli</it> in high cell density cultures [agris.fao.org]
- 4. Mechanistic aspects of this compound (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The general affinity of lac repressor for E. coli DNA: implications for gene regulation in procaryotes and eucaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative understanding of lac repressor’s binding specificity and flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Flexibility in the Inducer Binding Region is Crucial for Allostery in the Escherichia coli Lactose Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized expression and purification of biophysical quantities of the Lac repressor and Lac repressor regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
IPTG as an Analog of Allolactose: A Technical Guide to the Core of Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and biotechnology, the precise control of gene expression is paramount. The lactose (lac) operon system in Escherichia coli represents a cornerstone of inducible genetic systems, and at its heart lies the interplay between the lac repressor protein (LacI) and inducer molecules. While allolactose is the natural inducer of this system, its synthetic analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG), has become an indispensable tool for researchers worldwide.[1][2] This technical guide provides an in-depth exploration of this compound's role as a functional mimic of allolactose, detailing its mechanism of action, quantitative characteristics, and practical applications, with a focus on recombinant protein production and genetic screening.
This compound's utility stems from its ability to bind to the lac repressor and trigger a conformational change that alleviates repression of the lac operon, thereby inducing the expression of downstream genes.[3] Unlike its natural counterpart, allolactose, this compound is a gratuitous inducer; it is not metabolized by the cell.[2] This key feature ensures that its concentration remains stable throughout an experiment, providing consistent and sustained induction.[2] This guide will provide the quantitative data, detailed protocols, and visual workflows necessary for the effective application of this compound in a laboratory setting.
The Lac Operon: A Paradigm of Gene Regulation
The lac operon is a classic example of prokaryotic gene regulation, enabling E. coli to metabolize lactose as an energy source only when necessary. It consists of three structural genes—lacZ, lacY, and lacA—and regulatory elements, including a promoter and an operator.[4]
-
lacZ encodes β-galactosidase, which cleaves lactose into glucose and galactose and also isomerizes lactose into allolactose.[4]
-
lacY encodes lactose permease, a membrane protein that facilitates lactose uptake into the cell.[5]
-
lacA encodes galactoside O-acetyltransferase, which is thought to detoxify non-metabolizable galactosides.[5]
Regulation of the lac operon is governed by two key proteins:
-
The Lac Repressor (LacI): Encoded by the lacI gene, this protein binds to the operator sequence in the absence of an inducer, physically blocking RNA polymerase from transcribing the structural genes.[6]
-
Catabolite Activator Protein (CAP): This protein acts as a glucose sensor. When glucose levels are low, cyclic AMP (cAMP) levels rise and bind to CAP. The CAP-cAMP complex then binds to a site near the promoter, enhancing the recruitment of RNA polymerase and significantly boosting transcription.[4]
This dual-control mechanism ensures that the operon is only highly expressed when lactose is present and glucose, the preferred energy source, is absent.
Mechanism of Action: this compound vs. Allolactose
Both this compound and allolactose function by binding to the lac repressor, which exists as a tetramer.[7] This binding induces an allosteric transition in the repressor's structure, causing it to dissociate from the operator DNA.[8] With the operator site now vacant, RNA polymerase can bind to the promoter and initiate transcription of the lac operon genes.
The key difference lies in their metabolic fate. Allolactose, being a natural sugar, is a substrate for β-galactosidase and is eventually hydrolyzed.[9] This means that as the lac operon is induced, the inducer is simultaneously consumed, creating a feedback loop. In contrast, this compound contains a sulfur atom in its glycosidic bond, rendering it non-hydrolyzable by β-galactosidase.[2][8] This makes this compound a stable and potent tool for maintaining a constant level of gene induction in experimental systems.
Quantitative Comparison of Inducer Properties
The efficacy of an inducer is determined by its binding affinity for the lac repressor and the optimal concentration required for induction. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
| Parameter | This compound | Allolactose | Reference(s) |
| Binding Affinity (Kd) to Lac Repressor | ~1 µM (Ka ≈ 1 x 10⁶ M⁻¹) | ~0.59 µM (Ka ≈ 1.7 x 10⁶ M⁻¹) | |
| Metabolism by β-galactosidase | No (Non-hydrolyzable) | Yes (Hydrolyzable) | [2][8] |
| Typical Induction Concentration Range | 0.1 mM - 1.5 mM | Not typically used externally | [2] |
| Nature | Synthetic Analog | Natural Isomer of Lactose | [1][9] |
Applications in Research and Biotechnology
This compound's properties make it an invaluable reagent in two primary areas:
-
Recombinant Protein Expression: Most commercial E. coli expression systems, such as the pET system, utilize the lac operon's regulatory elements. The gene of interest is cloned downstream of a promoter (e.g., the T7 promoter) which is itself under the control of the lac operator.[7] The addition of this compound removes the lac repressor, allowing for the transcription and subsequent translation of the target protein.
-
Blue-White Screening: This technique is used to identify bacterial colonies containing recombinant plasmids after a cloning procedure. Many cloning vectors contain the lacZα gene fragment, which complements a defective β-galactosidase in the host E. coli strain (α-complementation). When a DNA insert is successfully ligated into the multiple cloning site within lacZα, the gene is disrupted. On plates containing this compound (to induce lacZα expression) and X-gal (a chromogenic substrate for β-galactosidase), colonies with non-recombinant plasmids will have a functional β-galactosidase, cleave X-gal, and turn blue. Colonies with recombinant plasmids will have a disrupted lacZα, will not produce a functional enzyme, and will remain white.
Signaling Pathways and Experimental Workflows
The Lac Operon Signaling Pathway
Caption: Regulation of the Lac Operon by repression and induction.
Experimental Workflow for Recombinant Protein Induction
Caption: General workflow for this compound-inducible protein expression.
Logical Relationship in Blue-White Screening
Caption: Logic determining colony color in blue-white screening.
Experimental Protocols
Protocol 1: Recombinant Protein Induction with this compound (Fast Induction)
This protocol is suitable for rapid expression of stable, soluble proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.
-
Luria-Bertani (LB) broth with the appropriate antibiotic.
-
1 M this compound stock solution, sterile filtered.
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Methodology:
-
Inoculate 1-2 mL of LB medium (containing the selective antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with vigorous shaking.
-
The next morning, dilute the overnight culture 1:50 or 1:100 into a larger volume of fresh, pre-warmed LB medium with antibiotic.
-
Incubate at 37°C with shaking (approx. 200-250 rpm) until the culture reaches the mid-logarithmic growth phase, indicated by an optical density at 600 nm (OD600) of 0.5-0.6.
-
Remove a 1 mL aliquot of the uninduced culture as a negative control. Centrifuge, discard the supernatant, and freeze the cell pellet.
-
Induce protein expression by adding this compound to the remaining culture to a final concentration of 0.5-1.0 mM.
-
Continue to incubate at 37°C with shaking for 3-4 hours.[1]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C for subsequent lysis and protein purification.
Protocol 2: Recombinant Protein Induction with this compound (Slow/Low-Temperature Induction)
This method is often used to improve the solubility of proteins that are prone to forming inclusion bodies.
Methodology:
-
Follow steps 1-4 from the Fast Induction protocol.
-
Induce protein expression by adding this compound to a final concentration of 0.1-0.5 mM. Lower concentrations are often effective at lower temperatures.
-
Immediately transfer the culture to a shaker set at a lower temperature, typically 16-20°C.
-
Incubate for 12-16 hours (overnight) with vigorous shaking.
-
Harvest the cells by centrifugation as described in the Fast Induction protocol.
Protocol 3: Blue-White Screening
Materials:
-
LB agar.
-
Appropriate antibiotic.
-
1 M this compound stock solution.
-
20 mg/mL X-gal stock solution (in dimethylformamide, DMF).
-
Petri dishes.
-
Transformed E. coli cells.
Methodology:
-
Prepare LB agar and autoclave. Let it cool in a 50-55°C water bath.
-
Once cooled, add the appropriate antibiotic to its final concentration.
-
Add this compound to a final concentration of 0.1 mM. For 1 L of agar, this would be 100 µL of a 1 M stock.
-
Add X-gal to a final concentration of 40 µg/mL. For 1 L of agar, this would be 2 mL of a 20 mg/mL stock.
-
Gently swirl the flask to mix the components without creating air bubbles.
-
Pour the plates (approx. 25 mL per 100 mm plate) and allow them to solidify. Store at 4°C, protected from light.
-
Plate the transformed E. coli from the ligation reaction onto the prepared plates.
-
Incubate the plates overnight (16-24 hours) at 37°C.
-
Observe the plates. Pick well-isolated white colonies for further analysis (e.g., plasmid purification and sequencing) as these presumptively contain the recombinant plasmid. Blue colonies contain the non-recombinant vector.
Conclusion
This compound stands as a powerful and reliable molecular tool, serving as a highly effective analog of allolactose for the induction of the lac operon. Its primary advantage lies in its metabolic stability, which allows for sustained and controllable gene expression, a feature critical for maximizing yields in recombinant protein production. By understanding the underlying principles of the lac operon, the specific mechanism of this compound action, and by adhering to optimized protocols, researchers, scientists, and drug development professionals can effectively harness this system to advance their work in genetic engineering, protein biochemistry, and therapeutic development. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for the successful application of this compound-based induction systems.
References
- 1. Development of the Mammalian Expression Vector System that can be Induced by this compound and/or Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The general affinity of lac repressor for E. coli DNA: implications for gene regulation in procaryotes and eucaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lac repressor - Wikipedia [en.wikipedia.org]
- 4. Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ β-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flexibility in the Inducer Binding Region is Crucial for Allostery in the Escherichia coli Lactose Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Induced Conformational Changes and Conformational Dynamics in the Solution Structure of the Lactose Repressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gene Induction with IPTG
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles and protocols for Isopropyl β-D-1-thiogalactopyranoside (IPTG)-mediated gene induction, a cornerstone technique in molecular biology for recombinant protein expression in Escherichia coli.
Core Principles of this compound Induction
The most common systems for inducible protein expression in E. coli are based on the regulatory elements of the lactose (lac) operon. Understanding this native bacterial system is key to mastering its application in the laboratory.
The Lac Operon: A Natural Switch
The lac operon is a cluster of genes (lacZ, lacY, and lacA) that encode proteins for the transport and metabolism of lactose.[1][2] Its expression is tightly controlled by the availability of glucose and lactose.[3][4] The key regulatory components are:
-
LacI Repressor: Encoded by the lacI gene, this protein is constitutively expressed and acts as a lactose sensor.[5][6]
-
Operator (lacO): A specific DNA sequence downstream of the promoter where the LacI repressor binds.[7][8]
-
Promoter (Plac): The DNA sequence where RNA polymerase binds to initiate transcription.[7]
In the absence of lactose, the LacI repressor binds tightly to the operator, physically blocking RNA polymerase from transcribing the operon's genes.[1][4][8] This keeps gene expression "off," preventing the cell from wasting energy making proteins it doesn't need.[6]
The Role of the Inducer: Allolactose and this compound
When lactose is present, it is converted by a basal level of β-galactosidase into allolactose.[6][7] Allolactose is the natural inducer of the operon.[3] It binds to the LacI repressor, causing an allosteric (shape) change that dramatically reduces the repressor's affinity for the operator DNA.[6][9] This reduction in affinity can be as much as 1000-fold.[9] With the repressor removed, RNA polymerase is free to transcribe the genes.[8][10]
This compound is a molecular mimic, or structural analog, of allolactose.[5][10][11] It functions as a "gratuitous inducer" for several key reasons:
-
High Affinity Binding: this compound binds effectively to the LacI repressor, inducing the same conformational change that releases it from the operator.[8][11]
-
Non-Metabolizable: Unlike allolactose, this compound is not broken down by the cell's metabolic pathways because of a non-hydrolyzable sulfur bond.[5][8][10] This ensures that the this compound concentration remains constant throughout an experiment, allowing for consistent and sustained induction.[10][12]
The T7 Expression System: A Powerful Hybrid
For high-level protein expression, the native lac promoter is often replaced with a much stronger T7 bacteriophage promoter.[5] The most popular systems utilize E. coli strains like BL21(DE3).[7][13][14]
-
BL21(DE3) Strain: This strain contains the gene for T7 RNA polymerase integrated into its chromosome.[5][14] Crucially, the T7 polymerase gene is placed under the control of the lac promoter and operator.[5][7]
-
pET Expression Vector: The gene of interest is cloned into a plasmid (like the pET series) downstream of a powerful T7 promoter.[5][7] This plasmid also contains a lac operator sequence between the T7 promoter and the gene of interest.[7]
Induction in this system is a two-step process initiated by the single addition of this compound:
-
This compound enters the cell and inactivates the LacI repressors.
-
This allows the E. coli RNA polymerase to transcribe the T7 RNA polymerase gene from the bacterial chromosome.[5]
-
The newly synthesized T7 RNA polymerase then specifically recognizes the T7 promoter on the plasmid and transcribes the target gene at a very high rate.[5] The repressor bound to the plasmid's operator is also inactivated by this compound, clearing the path for transcription.[5]
Quantitative Parameters for Optimal Induction
Achieving high yields of soluble, functional protein requires careful optimization of induction parameters. A common starting point is often suboptimal.[15] Factors such as the specific protein, expression strain, and plasmid copy number influence the ideal conditions.
Data Presentation
Table 1: Recommended this compound Concentration Ranges
| Condition/Goal | This compound Concentration (Final) | Rationale & Notes | Citations |
| Standard Starting Point | 0.5 - 1.0 mM | A widely used concentration that works for many proteins.[16][17] Often a good starting point for initial trials. | [16][17] |
| General Effective Range | 0.1 - 1.0 mM | Most proteins can be effectively induced within this range.[13][18] | [10][13][18] |
| Optimizing Solubility | 0.05 - 0.2 mM | Lower concentrations slow down protein synthesis, which can promote proper folding and reduce inclusion body formation.[17] | [17] |
| Titration Range | 0.1 - 2.0 mM | Recommended for systematically finding the optimal concentration for a new protein to maximize yield and solubility.[19] | [19] |
| High Repressor Strains | > 1.0 mM | Strains overproducing the LacI repressor (e.g., lacIq) may require higher this compound concentrations for full induction.[10][18] | [10][18] |
Table 2: Typical Induction Conditions (Temperature & Duration)
| Induction Strategy | Temperature | Duration | Purpose & Expected Outcome | Citations |
| Fast Induction | 37°C | 3 - 4 hours | Rapid protein production. Can result in high total yield but may lead to misfolding and inclusion bodies for some proteins.[7][18] | [7][16][18] |
| Slow Induction | 16 - 25°C | 12 - 16 hours (overnight) | Slower bacterial growth and protein synthesis rates enhance the solubility and proper folding of many proteins.[13][16][18] | [13][16][18][20] |
| Intermediate | 30°C | 4 - 6 hours | A balance between speed and protein solubility.[20] | [20] |
Table 3: Optimal Cell Density for Induction
| Growth Phase | Optical Density (OD600) | Rationale | Citations |
| Mid-Logarithmic Phase | 0.5 - 0.8 | This is the universally recommended point for induction. Cells are metabolically active and dividing, providing the optimal state for high-level protein production.[13][17][21][22] | [13][17][21][22] |
| Early-Logarithmic Phase | < 0.4 | Inducing too early results in a limited number of cells and thus a lower final protein yield.[22] | [22][23] |
| Late-Logarithmic/Stationary | > 1.0 | Nutrient depletion and accumulation of toxic metabolites inhibit cell growth and can decrease protein expression levels.[22] | [22][23] |
Experimental Protocols
The following are generalized protocols that should be optimized for each specific protein and expression system.
Preparation of this compound Stock Solution (1 M)
-
Weigh: Dissolve 2.383 g of this compound (MW = 238.3 g/mol ) in 8 mL of sterile, nuclease-free water.
-
Adjust Volume: Adjust the final volume to 10 mL with sterile water.
-
Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot & Store: Dispense into sterile microcentrifuge tubes and store at -20°C. A 1 M stock is typically diluted 1:1000 to achieve a final concentration of 1 mM in the culture.[10][11]
Protocol 1: Fast Induction at 37°C
This method is designed for rapid protein production.
-
Overnight Culture: Inoculate a single colony from a fresh plate into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight (12-16 hours) at 37°C with vigorous shaking.[18][24]
-
Subculture: The next morning, add the overnight culture to a larger volume of fresh LB with antibiotic (a 1:50 or 1:100 dilution is common) in an baffled flask.[18][21]
-
Monitor Growth: Incubate at 37°C with vigorous shaking (approx. 200-250 rpm). Monitor the culture's optical density at 600 nm (OD600) every 30-60 minutes.[13][24]
-
Pre-Induction Sample: Once the OD600 reaches 0.5-0.6, remove a 1 mL aliquot of the culture. Centrifuge to pellet the cells, remove the supernatant, and freeze the pellet at -20°C. This is your "uninduced" control sample.[18][24]
-
Induce: Add this compound to the remaining culture to the desired final concentration (e.g., add 1 mL of 1 M this compound to a 1 L culture for a final concentration of 1 mM).
-
Incubate: Continue to incubate at 37°C with shaking for 3-4 hours.[7][18]
-
Harvest: After the induction period, harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[21] Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Slow Induction for Improved Solubility
This method is recommended for proteins that are prone to forming insoluble inclusion bodies.
-
Overnight Culture & Subculture: Follow steps 1-3 from the Fast Induction protocol, growing the culture at 37°C.
-
Pre-Induction Sample & Cooling: When the OD600 reaches 0.5-0.6, take the uninduced control sample. Then, place the culture flask on ice or in a cooler room for 15-30 minutes to lower the temperature to around 18-20°C.
-
Induce: Add this compound to the desired final concentration (often a lower concentration, e.g., 0.1-0.5 mM, is tested first).
-
Incubate: Transfer the flask to a shaker pre-cooled to a lower temperature (e.g., 18-20°C) and incubate for 12-16 hours (overnight).[16][18]
-
Harvest: Harvest the cells by centrifugation as described in the fast induction protocol.
Potential Issues and Considerations
-
Protein Toxicity: High-level expression of some proteins can be toxic to E. coli, leading to reduced growth or cell death.[25] Using lower this compound concentrations or a tightly regulated promoter can mitigate this.[26]
-
Inclusion Bodies: Rapid, high-level expression can overwhelm the cell's protein folding machinery, causing the recombinant protein to misfold and aggregate into insoluble inclusion bodies.[22] Optimizing for slower induction at lower temperatures is the primary strategy to combat this.[13]
-
Leaky Expression: The lac promoter system can have a low level of basal expression even without an inducer.[14][27] For highly toxic proteins, this "leakiness" can prevent the culture from growing properly. Strains that contain additional regulatory elements (e.g., pLysS) are designed to reduce basal expression.[14]
-
Metabolic Burden: Overexpression of a foreign protein places a significant metabolic load on the host cell, diverting resources from normal cellular processes.[25] This stress can be exacerbated by high concentrations of this compound.[26][28][29]
References
- 1. lac operon - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. goldbio.com [goldbio.com]
- 6. Lac repressor - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
- 8. This compound Expression Principles - Biologicscorp [biologicscorp.com]
- 9. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. astralscientific.com.au [astralscientific.com.au]
- 11. agscientific.com [agscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. benchchem.com [benchchem.com]
- 16. astralscientific.com.au [astralscientific.com.au]
- 17. researchgate.net [researchgate.net]
- 18. This compound Induction Protocol - Biologicscorp [biologicscorp.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. static.igem.wiki [static.igem.wiki]
- 22. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. csrri.iit.edu [csrri.iit.edu]
- 25. researchgate.net [researchgate.net]
- 26. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. orbit.dtu.dk [orbit.dtu.dk]
- 29. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IPTG Induction of Protein Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Application Note: The Principle of IPTG Induction
Introduction
The production of recombinant proteins in Escherichia coli is a cornerstone of modern molecular biology and the biopharmaceutical industry. Among the various expression systems available, the Isopropyl β-D-1-thiogalactopyranoside (this compound)-inducible system, based on the lac operon, is one of the most widely used due to its efficiency and the high levels of protein expression it can achieve.[1] this compound is a molecular mimic of allolactose, a natural inducer of the lac operon.[2][3] Unlike allolactose, this compound is not metabolized by E. coli, ensuring its concentration remains constant during the induction period, which allows for stable and sustained protein expression.[3][4]
This document provides a detailed overview of the this compound induction mechanism, key parameters for optimizing protein expression, and comprehensive protocols for researchers.
Mechanism of this compound Induction
The this compound induction system leverages components of the E. coli lac operon. In many common expression systems, such as those using pET vectors in BL21(DE3) host strains, the gene of interest is placed under the control of a T7 promoter, which is itself regulated by a lac operator (lacO) sequence.[2]
In the absence of an inducer: The Lac repressor protein (encoded by the lacI gene) binds tightly to the lacO sequence.[5] This binding physically blocks the T7 RNA polymerase from accessing the promoter, thereby preventing the transcription of the target gene.[2][5]
In the presence of this compound: this compound binds to the Lac repressor, causing an allosteric conformational change in the repressor protein.[6][7] This change reduces the repressor's affinity for the lacO site, causing it to dissociate from the DNA.[2][5] With the operator site now clear, the T7 RNA polymerase can bind to the promoter and efficiently transcribe the gene of interest, leading to the production of the recombinant protein.
Caption: Mechanism of this compound-mediated protein expression induction.
Optimization of Protein Expression
Achieving high-yield production of soluble, functional protein often requires optimization of several key parameters. A common mistake is to use high concentrations of this compound at 37°C, which can lead to rapid protein synthesis that overwhelms the cellular machinery, resulting in misfolding and the formation of insoluble inclusion bodies.[4][8]
Key Parameters and Recommended Ranges
The following tables summarize the critical factors that can be adjusted to optimize expression. A small-scale pilot study is highly recommended to determine the ideal conditions for your specific protein.
Table 1: this compound Concentration
| Parameter | Typical Range | Effect on Expression | Recommendations & Remarks |
|---|
| This compound Concentration | 0.1 mM - 1.0 mM[1] | Higher concentrations can lead to rapid, high-level expression but may increase the formation of inclusion bodies and cellular toxicity.[4] Lower concentrations may reduce expression rates, which can improve protein solubility and folding.[9] | Start with a standard concentration (e.g., 0.5-1.0 mM) and perform a titration (e.g., 0.1, 0.25, 0.5, 1.0 mM) to find the optimal balance between yield and solubility.[10] For toxic proteins, lower concentrations are often beneficial.[11] |
Table 2: Post-Induction Temperature and Duration
| Parameter | Typical Range | Effect on Expression | Recommendations & Remarks |
|---|---|---|---|
| Temperature | 16°C - 37°C[1] | Higher temperatures (30-37°C) promote faster cell growth and higher expression rates but can lead to protein misfolding and aggregation into inclusion bodies.[11] Lower temperatures (16-25°C) slow down protein synthesis, which often enhances proper folding and increases the yield of soluble protein.[9][12] | For potentially insoluble proteins, induction at a lower temperature (e.g., 18-25°C) is highly recommended.[11][13] A common strategy is to grow cells at 37°C to the desired OD, then reduce the temperature before adding this compound.[11][13] |
| Duration | 3 hours - Overnight (16-24h)[14][15] | Short induction (3-4 hours) at higher temperatures is often sufficient for high yields.[12][14] Long induction (overnight) at lower temperatures is typically required to compensate for the slower synthesis rate and maximize the yield of soluble protein.[12][16] | The optimal time depends on the protein's stability and toxicity. Time-course experiments can identify the point of maximum accumulation before degradation or cell lysis occurs.[17] |
Table 3: Cell Density at Induction
| Parameter | Typical Range (OD₆₀₀) | Effect on Expression | Recommendations & Remarks |
|---|
| Optical Density (OD₆₀₀) | 0.5 - 1.0[1][15] | Inducing during the mid-logarithmic growth phase (OD₆₀₀ ~0.6-0.8) ensures that cells are metabolically active and can dedicate their resources to high-level protein synthesis.[1][12] Inducing too early may result in a lower final cell density and total yield. Inducing too late (stationary phase) can lead to poor expression due to nutrient depletion and accumulation of toxic byproducts. | Monitor the OD₆₀₀ of the culture closely and add this compound once it reaches the mid-log phase.[18] For some systems, induction at a higher density (e.g., OD₆₀₀ of 2.0) has been shown to be effective.[19] |
Experimental Protocols
Protocol 1: Standard this compound Induction Workflow
This protocol describes a general method for expressing a target protein in E. coli BL21(DE3) using an this compound-inducible pET vector.
Caption: Standard experimental workflow for this compound induction.
Methodology:
-
Starter Culture: Inoculate a single colony from a fresh transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).[14]
-
Main Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (a 1:100 dilution is common).[15]
-
Growth: Incubate the main culture at 37°C with vigorous shaking. Monitor the cell density by measuring the optical density at 600 nm (OD₆₀₀) periodically.[15]
-
Induction: When the OD₆₀₀ reaches the mid-log phase (typically 0.6-0.8), add this compound to the desired final concentration (e.g., 0.5 mM).[1][14]
-
Expression: Continue to incubate the culture under the chosen expression conditions (e.g., 3-4 hours at 37°C or 12-18 hours at 20°C) with shaking.[14][16]
-
Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 4,000 x g for 15 minutes at 4°C).[15]
-
Storage: Discard the supernatant and either proceed immediately with cell lysis and protein purification or store the cell pellet frozen at -80°C for later use.[15]
Protocol 2: Small-Scale Pilot Study for Optimization
To determine the optimal expression conditions for a new protein, it is advisable to perform a small-scale pilot experiment testing different this compound concentrations, temperatures, and induction times.
Methodology:
-
Primary Culture: Grow a 50 mL culture to an OD₆₀₀ of 0.6-0.8 as described in Protocol 1.
-
Aliquoting: Before induction, take a 1 mL "uninduced" sample and pellet the cells for later analysis. Then, distribute the main culture into smaller, equal volumes (e.g., 5 mL) in separate flasks.[9]
-
Variable Conditions: Induce each sub-culture with different conditions. For example:
-
This compound Titration: Add this compound to final concentrations of 0.1, 0.25, 0.5, and 1.0 mM and incubate at a constant temperature.[9]
-
Temperature Variation: Add a constant amount of this compound (e.g., 0.5 mM) to each flask and incubate them at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[9]
-
-
Time Course: For each condition, take 1 mL aliquots at different time points post-induction (e.g., 2h, 4h, 6h, and overnight).
-
Analysis: Harvest the cells from each sample by centrifugation. Lyse the cell pellets and analyze the protein expression levels in the total cell lysate by SDS-PAGE. To assess solubility, separate the lysate into soluble and insoluble fractions by high-speed centrifugation and analyze both fractions on the gel.[9]
Protocol 3: Preparation of 1M this compound Stock Solution
Materials:
-
This compound (Isopropyl β-D-1-thiogalactopyranoside)
-
Nuclease-free water
Methodology:
-
Weigh out 2.383 g of this compound.
-
Dissolve the this compound in ~8 mL of nuclease-free water.
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. The solution is stable for several months.[20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Protein Expression | Ineffective this compound: Stock solution may have degraded.[9] Plasmid Issue: Incorrect sequence, out-of-frame cloning, or mutated promoter.[9] Protein Toxicity: Basal ("leaky") expression of a toxic protein inhibits cell growth.[9] Rare Codons: The gene contains codons that are rare in E. coli, leading to translational stalling.[9][17] | - Use a fresh, sterile stock of this compound.[9] - Re-sequence the plasmid to verify the construct. - Use a more tightly regulated expression strain (e.g., BL21(DE3)pLysS) or add glucose (0.5-1%) to the medium to repress basal expression.[9][11] - Use a host strain engineered to express tRNAs for rare codons (e.g., Rosetta™ strains) or synthesize a codon-optimized version of the gene.[9] |
| Protein is Insoluble (Inclusion Bodies) | High Expression Rate: Protein synthesis is too fast, overwhelming the cellular folding machinery.[4] Protein Characteristics: The protein is inherently prone to aggregation. | - Lower the induction temperature to 16-25°C and extend the induction time.[9][11] - Reduce the this compound concentration to slow down the rate of synthesis.[9] - Use a different expression host or a solubility-enhancing fusion tag (e.g., MBP, GST). - Grow cells in a less rich medium (e.g., M9 minimal medium).[11] |
| Low Cell Density / Poor Growth After Induction | Protein Toxicity: The expressed protein is toxic to the cells.[17] This compound Toxicity: High concentrations of this compound can be toxic to some strains.[17] Metabolic Burden: Overexpression of the target protein places a significant metabolic load on the cells, slowing growth.[19] | - Confirm protein toxicity by comparing the growth curves of induced vs. uninduced cultures. - Use a lower this compound concentration and/or a lower induction temperature.[1] - Induce at a higher cell density so the culture is more robust before expression begins. |
References
- 1. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. This compound induction | PPT [slideshare.net]
- 7. agscientific.com [agscientific.com]
- 8. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 17. goldbio.com [goldbio.com]
- 18. Look and See if it is Time to Induce Protein Expression in Eschericia coli Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of pre-induction temperature, cell growth at induction and this compound concentration on the expression of a leptospiral protein in E. coli using shaking flasks and microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What if there is no protein expression after this compound induction? - Blog [hbynm.com]
Optimizing Protein Expression: A Guide to Determining the Optimal IPTG Concentration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent crucial for inducing recombinant protein expression in Escherichia coli (E. coli).[1][2] As a molecular mimic of allolactose, this compound effectively induces gene expression controlled by the lac operon and its derivatives.[1][2][3][4] Unlike allolactose, this compound is not metabolized by the cells, ensuring its concentration remains stable throughout the induction process.[2][4] This stability allows for precise and sustained control over protein expression.[4]
The concentration of this compound is a critical factor that can significantly impact the yield and solubility of the recombinant protein. While a standard concentration of 1 mM is often used as a starting point, this is frequently suboptimal.[2] High concentrations of this compound can lead to rapid, high-level protein expression, which may overwhelm the cellular machinery, resulting in protein misfolding and the formation of insoluble inclusion bodies.[2][5] Conversely, a lower concentration might not be sufficient to fully induce expression, leading to a low protein yield. Therefore, empirical determination of the optimal this compound concentration is a critical step in maximizing the production of soluble, functional protein.[2]
This document provides detailed application notes and a comprehensive protocol for determining the optimal this compound concentration for your specific experimental setup.
Mechanism of this compound Induction
The lac operon is a classic example of gene regulation in prokaryotes. In the absence of an inducer, the lac repressor protein (LacI) binds to the operator region of the lac operon, physically blocking RNA polymerase from initiating transcription of the downstream genes.[3][6][7]
This compound functions by binding to the lac repressor, causing a conformational change that reduces the repressor's affinity for the operator DNA.[1][3][4] The LacI repressor then dissociates from the operator, allowing RNA polymerase to bind to the promoter and transcribe the genes of interest.[3][7] In many common expression systems, such as the pET system, the gene of interest is placed under the control of a T7 promoter, which is itself regulated by the lac operon.[7] The T7 RNA polymerase is encoded in the genome of expression strains like BL21(DE3) under the control of a lac promoter.[3][7] Thus, the addition of this compound induces the expression of T7 RNA polymerase, which in turn transcribes the target gene at a high level.[7]
Figure 1: Simplified signaling pathway of this compound-mediated protein expression induction.
Factors Influencing Optimal this compound Concentration
The optimal this compound concentration is not a universal value and is influenced by a variety of factors:
| Factor | Description | Impact on this compound Concentration |
| E. coli Strain | Different strains have varying levels of the lac repressor. For instance, strains like lacIq overproduce the repressor and may require higher this compound concentrations for full induction.[4][8] | Higher LacI levels may necessitate higher this compound concentrations. |
| Expression Plasmid | The copy number of the plasmid (high vs. low) and the strength of the promoter can affect the amount of repressor that needs to be inactivated. | High copy number plasmids may require more this compound. |
| Toxicity of the Recombinant Protein | If the expressed protein is toxic to the host cells, a lower this compound concentration can slow down the production rate, potentially reducing toxicity and increasing the yield of viable cells. | Lower this compound concentrations are often better for toxic proteins. |
| Protein Solubility | High induction levels can lead to the formation of insoluble inclusion bodies. Lowering the this compound concentration can reduce the rate of protein synthesis, allowing more time for proper folding and increasing the yield of soluble protein.[9][10] | Lower this compound concentrations can improve protein solubility. |
| Culture Conditions | Factors such as temperature, media composition, and aeration influence cell growth and metabolic state, which in turn can affect the response to this compound.[9] | Optimization should be performed under the final intended culture conditions. |
Typical this compound Concentration Ranges
While optimization is crucial, the following table provides a general guideline for this compound concentrations used in protein expression studies.
| Concentration Range | Typical Application | Expected Outcome |
| 0.01 - 0.1 mM | - Expression of toxic proteins- Optimizing for soluble protein expression- When a lower expression level is desired | Reduced metabolic burden on cells, potentially higher yield of soluble and correctly folded protein.[9][10][11] |
| 0.1 - 0.5 mM | - General starting range for optimization- Balancing yield and solubility | Often provides a good balance between high-level expression and maintaining protein solubility.[10][12] |
| 0.5 - 1.0 mM | - Standard concentration for routine expression- When high protein yield is the primary goal | Can lead to very high levels of protein expression, but with an increased risk of inclusion body formation.[12] |
| > 1.0 mM | - Rarely necessary- May be used with strains overproducing the lac repressor | Often does not lead to a proportional increase in soluble protein and can be toxic to the cells. |
Experimental Protocol: Optimization of this compound Concentration
This protocol describes a small-scale experiment to determine the optimal this compound concentration for the expression of a target protein.
Materials
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection
-
1 M sterile stock solution of this compound
-
Incubator shaker
-
Spectrophotometer
-
Microcentrifuge tubes
-
SDS-PAGE equipment and reagents
Experimental Workflow
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 6. Mechanistic aspects of this compound (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. This compound Induction Protocol - Biologicscorp [biologicscorp.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
Application Notes and Protocols for Blue-White Screening Using IPTG and X-gal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blue-white screening is a powerful and widely used molecular biology technique for the rapid visual identification of recombinant bacteria following DNA cloning procedures.[1][2][3] This method is based on the principle of α-complementation of the β-galactosidase enzyme.[1][4] By utilizing the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) and the inducer IPTG (isopropyl β-D-1-thiogalactopyranoside), it is possible to differentiate between bacterial colonies that have taken up a recombinant plasmid (white colonies) and those that contain a non-recombinant plasmid (blue colonies).[1]
Molecular Mechanism
The screening process relies on the functional inactivation of the β-galactosidase enzyme, which is encoded by the lacZ gene.[1][5] Many cloning vectors are engineered to contain a short segment of the lacZ gene, known as lacZα, which includes a multiple cloning site (MCS).[1][2] The host bacterial strain (e.g., E. coli DH5α, JM109) typically carries a deletion mutation in the lacZ gene (lacZΔM15), rendering it incapable of producing a functional β-galactosidase on its own.[2][4]
When a plasmid without a DNA insert is transformed into these bacteria, the lacZα peptide complements the mutant β-galactosidase produced by the bacterium, restoring its enzymatic activity (α-complementation).[4] this compound, a synthetic analog of allolactose, induces the expression of the lacZα gene.[1][4] The functional β-galactosidase then cleaves the colorless substrate X-gal, resulting in the formation of an insoluble blue pigment, 5,5'-dibromo-4,4'-dichloro-indigo, which turns the colony blue.[1][3]
Conversely, when a foreign DNA fragment is successfully ligated into the MCS within the lacZα gene, it disrupts the reading frame and prevents the production of a functional lacZα peptide.[2][5] Consequently, α-complementation does not occur, and the β-galactosidase enzyme remains inactive. These colonies are unable to hydrolyze X-gal and will therefore appear white, indicating a successful cloning event.[1][3]
Figure 1. Molecular mechanism of blue-white screening.
Quantitative Data Summary
Proper concentrations of this compound and X-gal are critical for successful blue-white screening. The following table summarizes the recommended concentrations for stock solutions and their final concentrations in plates.
| Reagent | Stock Solution Concentration | Solvent | Storage | Final Concentration in Media |
| This compound | 100 mM to 1 M[6][7] | Sterile dH₂O[6][7] | -20°C[7] | 0.1 mM to 1 mM[1][6] |
| X-gal | 20 mg/mL to 100 mg/mL[6][7] | DMF or DMSO[7][8] | -20°C, protected from light[7][8] | 20 µg/mL to 40 µg/mL[1][7] |
Experimental Protocols
Preparation of Stock Solutions
1. This compound Stock Solution (100 mM):
-
Dissolve 0.238 g of this compound in 8 mL of sterile deionized water.[8][9]
-
Adjust the final volume to 10 mL with sterile deionized water.[9]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[9]
-
Aliquot into smaller volumes and store at -20°C for up to one year.[9][10]
2. X-gal Stock Solution (20 mg/mL):
-
Dissolve 200 mg of X-gal in 10 mL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][11]
-
Vortex until the X-gal is completely dissolved.[11]
-
Wrap the container in aluminum foil to protect it from light.[8][11]
Preparation of Blue-White Screening Plates
There are two primary methods for preparing agar plates containing this compound and X-gal.
Method 1: Incorporating into Agar Medium [1] This method is ideal for preparing a large number of plates and ensures an even distribution of the reagents.[1][12]
-
Prepare your desired agar medium (e.g., LB agar) and autoclave.
-
Cool the autoclaved medium to approximately 50-55°C in a water bath. It is crucial that the agar is not too hot, as this can degrade the antibiotic, this compound, and X-gal.[1]
-
Add the appropriate antibiotic to the required final concentration.
-
Add this compound to a final concentration of 0.1 mM. (e.g., add 1 mL of 100 mM this compound stock per 1 L of media).[7]
-
Add X-gal to a final concentration of 40 µg/mL. (e.g., add 2 mL of 20 mg/mL X-gal stock per 1 L of media).[7]
-
Swirl the medium gently to mix all components thoroughly.
-
Pour the plates (approximately 25 mL per 100 mm plate) and allow them to solidify.
-
Store the plates at 4°C in the dark for up to one month.[6]
Method 2: Spreading on Pre-made Plates [1] This method is useful when only a small number of screening plates are needed.[1]
-
Use pre-poured agar plates containing the appropriate antibiotic.
-
Warm the plates to room temperature.
-
For each plate, spread 40 µL of 100 mM this compound and 40 µL of 20 mg/mL X-gal solution onto the surface.[7][8][13]
-
Use a sterile spreader to distribute the solutions evenly across the plate.
-
Allow the plates to dry completely before use, typically for about 30 minutes in a laminar flow hood.[8][13]
Transformation and Screening Protocol
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with your ligation reaction product using a standard transformation protocol (e.g., heat shock).[1]
-
Recovery: After transformation, add SOC medium and incubate the cells at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.[1]
-
Plating: Spread an appropriate volume of the transformed cells onto the prepared blue-white screening plates.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[3][4]
-
Screening:
-
Blue colonies: Contain the non-recombinant plasmid (vector without insert).[1]
-
White colonies: Presumptively contain the recombinant plasmid with the DNA insert.[1]
-
Satellite colonies: Small colonies that may grow around a larger antibiotic-resistant colony. These should be avoided as they may not contain the plasmid.
-
-
Colony Selection: Pick well-isolated white colonies for further analysis, such as plasmid DNA isolation, restriction digestion, and sequencing, to confirm the presence and orientation of the insert.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Blue–white screen - Wikipedia [en.wikipedia.org]
- 3. Protocoles de sélection de colonies par criblage blanc/bleu [sigmaaldrich.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Describe the mechanism and applications of blue-white screening in the selection of recombinants ? | Sathee Forum [forum.prutor.ai]
- 6. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]
- 7. Lab Niceties [ehilsry.neocities.org]
- 8. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 9. ubpbio.com [ubpbio.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Protein Production: IPTG Induction in Diverse E. coli Strains
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Harnessing Escherichia coli for recombinant protein production is a cornerstone of modern biotechnology and pharmaceutical development. The precise control of protein expression is critical for maximizing yield, ensuring protein solubility, and maintaining biological activity. Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction of the lac operon is the most widely utilized method for controlled gene expression in E. coli. The choice of bacterial strain is paramount, as each possesses unique genetic characteristics that can significantly influence the outcome of protein expression. This document provides detailed application notes and optimized protocols for this compound induction in three commonly used E. coli strains: BL21(DE3), Rosetta(DE3), and SHuffle T7.
Introduction to this compound Induction and Host Strains
This compound is a molecular mimic of allolactose, the natural inducer of the lac operon.[1] It binds to the LacI repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the lac operon. This allows the host cell's RNA polymerase (or T7 RNA polymerase in DE3 lysogens) to transcribe the gene of interest, which has been cloned downstream of a promoter regulated by the lac operator.[1][2] Unlike allolactose, this compound is not metabolized by E. coli, ensuring that its concentration remains stable throughout the induction period, providing consistent and sustained gene expression.[2]
E. coli Strain Selection:
-
BL21(DE3): This is the most widely used strain for protein expression. It is deficient in the Lon and OmpT proteases, which minimizes proteolytic degradation of the recombinant protein.[3] The (DE3) designation indicates that the strain is a lysogen of the λDE3 prophage, which carries the gene for T7 RNA polymerase under the control of the lacUV5 promoter.[3] Induction with this compound leads to the expression of T7 RNA polymerase, which in turn drives high-level transcription of the target gene cloned under a T7 promoter.[3]
-
Rosetta(DE3): This strain is derived from BL21(DE3) and is designed to enhance the expression of eukaryotic proteins that may contain codons rarely used by E. coli.[4] It carries a compatible plasmid that provides tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, and GGA), thereby preventing translational stalling and improving the yield of full-length protein.[4]
-
SHuffle T7: This strain is engineered to promote the correct formation of disulfide bonds in proteins expressed in the cytoplasm.[5] It has mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes, creating a more oxidizing cytoplasmic environment.[5] Additionally, it constitutively expresses a chromosomal copy of the disulfide bond isomerase DsbC in the cytoplasm, which helps to correct misfolded disulfide bonds.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound induction signaling pathway and a general experimental workflow for recombinant protein expression in E. coli.
Comparative Data on Protein Expression
Optimizing induction parameters such as this compound concentration, temperature, and induction time is crucial for maximizing the yield of soluble protein. The optimal conditions are often protein-dependent and may vary significantly between different E. coli strains.
Recommended Induction Parameters
The following table summarizes generally recommended starting conditions for this compound induction in BL21(DE3), Rosetta(DE3), and SHuffle T7 strains. It is highly recommended to perform a small-scale optimization for each new protein of interest.
| Parameter | BL21(DE3) | Rosetta(DE3) | SHuffle T7 |
| This compound Concentration | 0.1 - 1.0 mM[3][6] | 0.4 - 1.0 mM[7] | 0.01 - 1.0 mM[5] |
| Induction Temperature | 16°C - 37°C[6] | 16°C - 37°C | 16°C - 37°C[5] |
| Induction Time | 3 hours to overnight[6] | 2 hours to overnight[7] | 4 hours to overnight[8] |
| Growth OD600 at Induction | 0.6 - 0.8 | 0.6 - 1.0[7] | 0.4 - 0.8[8] |
Case Studies: Quantitative Comparison of Protein Yield
Direct, comprehensive comparisons of protein yields across these strains under various conditions are not abundant in the literature. However, specific studies provide valuable insights into their relative performance for certain proteins.
Case Study 1: Reteplase Expression (Insoluble Fraction) [2]
This study compared the expression of reteplase, a protein with multiple disulfide bonds, in the insoluble fraction of the three strains.
| E. coli Strain | Relative Expression Level in Inclusion Bodies | Induction Conditions |
| BL21(DE3) | Highest | 1 mM this compound, 37°C, 2-4 hours |
| Rosetta-gami(DE3) | Intermediate | 1 mM this compound, 37°C, 2-4 hours |
| SHuffle T7 | Lowest | 1 mM this compound, 37°C, 2-4 hours |
Note: Rosetta-gami is a derivative of Rosetta with an additional mutation to enhance disulfide bond formation.
Case Study 2: Trastuzumab scFv Expression [9]
This study provides a quantitative comparison of the total and soluble yield of a single-chain variable fragment (scFv).
| E. coli Strain | Total Yield (mg/L) | Soluble Fraction | Induction Conditions |
| BL21(DE3) | 214 | Lower | Not specified |
| SHuffle T7 | 147 | ~2-fold higher than BL21(DE3) | Not specified |
These case studies highlight that while BL21(DE3) may produce a higher total amount of protein, it often accumulates in insoluble inclusion bodies, especially for complex proteins. Strains like SHuffle T7, while potentially yielding less total protein, can significantly improve the recovery of soluble, correctly folded protein.
Experimental Protocols
The following are detailed protocols for this compound induction in each of the specified E. coli strains.
Protocol 1: this compound Induction in E. coli BL21(DE3)
-
Transformation: Transform the expression plasmid into chemically competent or electrocompetent BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with vigorous shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L in a 2.8 L baffled flask) with the overnight starter culture to a starting OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 0.1-1.0 mM. A common starting concentration is 1 mM.
-
Expression:
-
For rapid, high-level expression, continue incubation at 37°C for 3-4 hours.
-
To improve protein solubility, reduce the temperature to 16-25°C and incubate for a longer period (e.g., 16 hours or overnight).
-
-
Harvesting: Pellet the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Storage: The cell pellet can be stored at -80°C until further processing.
Protocol 2: this compound Induction in E. coli Rosetta(DE3)
-
Transformation and Plating: Transform the expression plasmid into Rosetta(DE3) cells. Plate on LB agar containing the antibiotic for the expression plasmid and chloramphenicol (for the pRARE plasmid). Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics. Grow overnight at 37°C with vigorous shaking.
-
Main Culture: Inoculate a larger volume of LB medium with both antibiotics using the starter culture to a starting OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-1.0.[7]
-
Induction: Add this compound to a final concentration of 0.4-1.0 mM. For pET vectors with a T7lac promoter, a final concentration of 1 mM is often used. For vectors with a T7 promoter without the lac operator, 0.4 mM is recommended.[7]
-
Expression: Incubate the culture under the desired temperature and time conditions. A common practice is to incubate for 2-4 hours at 37°C or overnight at a lower temperature (16-20°C) to enhance solubility.[7]
-
Harvesting and Storage: Follow steps 7 and 8 from the BL21(DE3) protocol.
Protocol 3: this compound Induction in E. coli SHuffle T7
-
Transformation and Plating: Transform the expression plasmid into SHuffle T7 competent cells. Plate on selective LB agar and incubate at 30°C for 24-36 hours.
-
Starter Culture: Inoculate a single colony into 10 mL of selective LB medium. Grow at 30°C with vigorous shaking until the culture is saturated.
-
Main Culture: Inoculate a larger volume of selective LB medium with the starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 30°C with vigorous shaking until the OD600 reaches 0.4-0.8.[8]
-
Induction: Add this compound to a final concentration of 0.01-1.0 mM. A concentration of 0.4 mM is a good starting point.[8]
-
Expression:
-
Incubate at 30°C for 4-6 hours.
-
For potentially difficult-to-fold proteins, reduce the temperature to 16°C and incubate overnight.[8]
-
-
Harvesting and Storage: Follow steps 7 and 8 from the BL21(DE3) protocol.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Protein Expression | - Ineffective this compound- Incorrect plasmid construct- Protein is toxic to the cells- Rare codon usage (in BL21(DE3)) | - Use a fresh stock of this compound.- Sequence verify the plasmid.- Use a lower this compound concentration and/or a lower induction temperature.- Use a strain with tighter regulation (e.g., pLysS).- Use a codon-optimized gene or a strain like Rosetta(DE3). |
| Protein is Insoluble (Inclusion Bodies) | - High rate of protein synthesis overwhelms the folding machinery.- Protein has inherent low solubility.- Lack of necessary co-factors or post-translational modifications. | - Lower the induction temperature (e.g., 16-20°C).- Reduce the this compound concentration.- Shorten the induction time.- Use a strain designed for soluble expression of complex proteins (e.g., SHuffle T7 for disulfide-bonded proteins).- Co-express with molecular chaperones. |
| Cell Lysis or Poor Growth After Induction | - The expressed protein is highly toxic. | - Use a strain with tighter control over basal expression (e.g., BL21(DE3)pLysS).- Add glucose (0.5-1%) to the growth medium to further repress the lac promoter before induction.- Induce at a lower cell density (e.g., OD600 of 0.4). |
Conclusion
The successful production of recombinant proteins in E. coli using this compound induction is a multi-factorial process where the choice of expression strain and the optimization of induction parameters are critical. BL21(DE3) remains a robust workhorse for many proteins, while Rosetta(DE3) is invaluable for expressing proteins from eukaryotic sources. For proteins containing disulfide bonds, SHuffle T7 offers a unique cytoplasmic environment that can significantly enhance the yield of soluble, correctly folded protein. The protocols and data presented here serve as a comprehensive guide for researchers to design and optimize their protein expression strategies, ultimately leading to higher yields of functional protein for downstream applications in research, diagnostics, and therapeutics.
References
- 1. neb.com [neb.com]
- 2. Comparison of Three Escherichia coli Strains in Recombinant Production of Reteplase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. SHuffle, a novel Escherichia coli protein expression strain capable of correctly folding disulfide bonded proteins in its cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. angelfire.com [angelfire.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
Combining IPTG with Autoinduction Media for Enhanced Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a powerful protein expression strategy that combines the use of Isopropyl β-D-1-thiogalactopyranoside (IPTG) with autoinduction media. This approach offers a simplified and highly efficient method for producing recombinant proteins in Escherichia coli. By leveraging the tight regulation of the lac operon, this combined strategy can lead to significantly higher protein yields compared to traditional this compound induction or standard autoinduction methods alone. These protocols are designed to be accessible for both small-scale screening and larger-scale protein production, making them a valuable tool for academic research and industrial drug development.
Introduction
Recombinant protein expression in E. coli is a cornerstone of modern biotechnology. The most common systems utilize the lac operon, where the addition of the synthetic inducer this compound triggers the expression of the target protein. While effective, this method requires careful monitoring of cell growth to induce at the optimal time. Autoinduction media offer a simplified alternative by using a precisely balanced mixture of glucose, glycerol, and lactose to automatically induce protein expression as the culture transitions from glucose to lactose metabolism.
Recent studies have demonstrated that incorporating low concentrations of this compound into autoinduction media can further enhance protein yields. This method combines the convenience of autoinduction with the potent inducing capability of this compound, leading to a robust and highly productive expression system. The underlying principle is that at low concentrations, this compound uptake is dependent on the lactose permease, whose expression is repressed in the presence of glucose. This maintains tight control over the onset of induction, similar to standard autoinduction, while providing a strong and sustained induction signal once glucose is depleted.
Data Presentation
The following tables summarize quantitative data from studies comparing protein expression yields between traditional this compound induction, standard autoinduction (with lactose), and the combined approach of using this compound in autoinduction media.
Table 1: Comparison of eGFP Expression in Autoinduction Media with this compound vs. Lactose
| Inducer | Concentration | eGFP Fluorescence (Arbitrary Units) |
| This compound | 10 µM | ~1500 |
| This compound | 20 µM | ~2500 |
| This compound | 40 µM | ~3000 |
| This compound | 80 µM | ~2000 |
| Lactose | 0.5 g/L | ~1000 |
| Lactose | 1 g/L | ~1500 |
| Lactose | 2 g/L | ~2000 |
| Lactose | 4 g/L | ~2500 |
Data adapted from a study on auto-induction media for protein expression in E. coli. The highest expression of eGFP was achieved with 40 µM this compound.[1]
Table 2: Comparative Yields of Purified Proteins
| Protein | Induction Method | Yield | Reference |
| scFv A1 | This compound Induction | 43.5 µg/g cells | [2] |
| scFv A1 | Autoinduction | 27.4 µg/g cells | [2] |
| scFv A12 | This compound Induction | 19.4 µg/g cells | [2] |
| scFv A12 | Autoinduction | 23.2 µg/g cells | [2] |
| SRH-DR5-B | This compound Induction | Not specified | [3] |
| SRH-DR5-B | Autoinduction | 1.4 times higher than this compound induction | [3] |
Signaling Pathway and Experimental Workflow
To visualize the underlying molecular mechanisms and the experimental process, the following diagrams are provided in the DOT language.
lac Operon Regulation
Caption: Regulation of the E. coli lac operon.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Protein Yield After IPTG Induction
This technical support center is designed to help researchers, scientists, and drug development professionals diagnose and resolve common issues leading to low or no recombinant protein yield following Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction in E. coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I don't see a band for my protein on an SDS-PAGE gel after induction. What are the common causes for a complete lack of expression?
Several factors can lead to a total absence of protein expression. These can be grouped into issues with the expression construct, the host E. coli strain, or the induction and culture conditions.
Common Culprits for No Protein Expression:
-
Plasmid and Gene Integrity:
-
Sequencing Errors: The gene of interest might contain mutations, such as a frameshift or a premature stop codon, preventing the synthesis of a full-length protein. It is critical to sequence-verify your entire open reading frame.[1][2]
-
Incorrect Cloning: The gene could be cloned out of frame with the start codon or any fusion tags, or in the wrong orientation relative to the promoter.[1]
-
Promoter Issues: The promoter region in your expression vector could be mutated or otherwise non-functional.[1]
-
-
E. coli Host Strain:
-
Incorrect Strain: You may be using an E. coli strain that is not suitable for your expression vector (e.g., a non-(DE3) strain for a T7 promoter-based vector).[2]
-
Plasmid Instability: The host cells may be losing the plasmid during culture, a common issue with ampicillin selection. Using carbenicillin can sometimes mitigate this.[2] If using a glycerol stock, the plasmid integrity can change over time; it's recommended to use freshly transformed cells for expression experiments.[2]
-
-
Induction and Culture Conditions:
-
Ineffective this compound: The this compound stock solution might have degraded. Always use a fresh, sterile solution stored correctly at -20°C and protected from light.[1][3]
-
Suboptimal Cell Density: Induction should typically occur during the mid-log phase of growth (OD600 of 0.4-0.8).[1][4][5] Inducing too early or too late can negatively affect protein expression.[1]
-
Q2: My protein expression is detectable but very low. How can I increase the yield?
Low expression is a frequent challenge that can often be resolved by optimizing experimental parameters.
Strategies to Boost Low Protein Yield:
-
Optimize Induction Conditions:
-
This compound Concentration: The optimal this compound concentration can vary. While 1 mM is a common starting point, a titration experiment (e.g., 0.1 mM to 1 mM) is highly recommended.[4] In some cases, lower this compound concentrations reduce metabolic burden and can lead to better-folded protein.[5]
-
Induction Temperature and Time: Lowering the induction temperature (e.g., 16-25°C) and extending the induction time (e.g., overnight) slows down protein synthesis.[1][4] This often promotes proper folding and can increase the yield of soluble protein.[1]
-
-
Address Codon Bias:
-
Rare Codons: If your gene is from a eukaryotic source, it may contain codons that are rare in E. coli. This can slow or halt translation, reducing protein yield.[1][6]
-
Solutions: Synthesize a codon-optimized version of your gene for E. coli.[1] Alternatively, use a host strain engineered to express tRNAs for rare codons, such as Rosetta™ or BL21-CodonPlus strains.[1][7]
-
-
Counteract Protein Toxicity:
-
Leaky Expression: Some promoters have a low level of basal expression even without an inducer. If the protein is toxic, this can impair cell growth and protein yield.[1][8]
-
Solutions: Use a tightly regulated promoter system. Strains like BL21(DE3)pLysS or pLysE express T7 lysozyme, which inhibits basal T7 RNA polymerase activity.[1][2] Adding glucose (0.5-1%) to the growth medium can also help repress the lac promoter.[1][2]
-
Q3: My protein is highly expressed, but it's insoluble and forms inclusion bodies. What can I do to improve solubility?
Inclusion bodies are dense aggregates of misfolded protein. While recovering protein from them is possible, optimizing for soluble expression is often more efficient.
Methods to Increase Protein Solubility:
-
Modify Induction Conditions:
-
Lower Temperature: Reducing the post-induction temperature to 15-25°C is one of the most effective methods to improve solubility.[2][9]
-
Reduce Inducer Concentration: Lowering the this compound concentration can decrease the rate of protein synthesis, giving polypeptides more time to fold correctly.[2]
-
-
Change Expression Strain: Some E. coli strains are engineered to assist with protein folding. Strains that co-express molecular chaperones (e.g., GroEL/GroES) can be beneficial.[1]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein of interest can significantly improve its solubility.[1]
Q4: My cells are lysing after I add this compound. What is happening?
Post-induction cell lysis is often a strong indicator that your recombinant protein is toxic to the E. coli host.[10]
Troubleshooting Post-Induction Lysis:
-
Reduce Basal Expression: Leaky expression of a toxic protein can weaken cells before induction even begins. Use tightly regulated systems like BL21(DE3)pLysS/pLysE strains.[1][2]
-
Lower Induction Strength: Use a minimal concentration of this compound (you may need to titrate down to 0.01-0.1 mM) and a lower temperature (15-20°C) to slow down the production of the toxic protein.[8]
-
Change Host Strain: Strains like C41(DE3) or C43(DE3) are mutants of BL21(DE3) that are more tolerant to the expression of some toxic proteins.[7][11]
Data Presentation: Optimizing Induction Conditions
The following table summarizes typical starting points and ranges for optimizing this compound concentration and induction temperature to improve protein yield and solubility.
| Parameter | Standard Starting Condition | Optimization Range | Goal of Optimization |
| This compound Concentration | 1.0 mM | 0.1 mM - 2.0 mM[12] | Find the lowest concentration that gives maximal yield to reduce metabolic stress[13] and potential toxicity. |
| Induction Temperature | 37°C | 15°C - 37°C[4][14] | Lower temperatures slow protein synthesis, often increasing solubility and proper folding.[2] |
| Induction Time | 3-5 hours | 3 hours to Overnight (16-24h)[4][5] | Longer times are needed for lower temperatures to accumulate sufficient protein. |
| Cell Density (OD600) | 0.6 | 0.4 - 1.0[4][14] | Induce during the mid-log phase when cells are metabolically active for optimal expression.[3] |
Experimental Protocols
Protocol: Small-Scale Expression Trial to Optimize this compound and Temperature
This protocol outlines a method to systematically test different this compound concentrations and temperatures to find the optimal conditions for your protein of interest.
-
Prepare Overnight Culture: Inoculate a single colony of E. coli containing your expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[4]
-
Inoculate Main Cultures: The next day, inoculate 100 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of ~0.05-0.1. Grow at 37°C with shaking.
-
Grow to Mid-Log Phase: Monitor the culture's growth. When the OD600 reaches 0.4-0.6, the culture is ready for induction.[1]
-
Pre-Induction Sample: Remove a 1 mL aliquot of the culture. Centrifuge, discard the supernatant, and freeze the cell pellet at -20°C. This is your uninduced control.[1]
-
Set up Induction Matrix: Aliquot the main culture into smaller, equal volumes (e.g., 10 mL each) in separate flasks. Set up a matrix of conditions (e.g., 18°C, 25°C, 37°C) and within each temperature, a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Induce Expression: Add the appropriate volume of this compound stock to each sub-culture to achieve the desired final concentration.
-
Incubate: Place the flasks in shakers set to the desired temperatures.
-
Harvest Cells: After the induction period, measure the final OD600 of each culture. Take a 1 mL aliquot from each, normalize for cell density (so you are comparing an equal number of cells), centrifuge, and freeze the cell pellets.[1]
-
Analysis: Lyse the cell pellets from the uninduced control and all induced samples. Analyze the total protein from each sample by SDS-PAGE to identify the condition that yields the most target protein. To assess solubility, you can separate the lysate into soluble and insoluble fractions by centrifugation before running on a gel.[1]
Visualizations
Troubleshooting Workflow for Low Protein Yield
Caption: A flowchart for troubleshooting low protein yield after this compound induction.
Logical Relationships in Expression Optimization
Caption: Key parameters influencing recombinant protein yield and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. thermofisher.com [thermofisher.com]
- 3. What if there is no protein expression after this compound induction? - Blog [hbynm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 7. antibodysystem.com [antibodysystem.com]
- 8. biologicscorp.com [biologicscorp.com]
- 9. neb.com [neb.com]
- 10. Spontaneous Cell lysis after this compound induction - Protein Expression and Purification [protocol-online.org]
- 11. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Insoluble Protein Expression with IPTG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to insoluble protein expression upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Troubleshooting Guides
Question 1: My protein is forming inclusion bodies after this compound induction. What are the initial steps to improve solubility?
Answer:
The formation of inclusion bodies, which are dense aggregates of misfolded protein, is a frequent challenge in recombinant protein production in E. coli.[1] The initial troubleshooting steps focus on modifying the induction and culture conditions to slow down the rate of protein synthesis, which can promote proper folding.[2][3]
Initial Optimization Strategies:
-
Lower Induction Temperature: Reducing the temperature after adding this compound is one of the most effective methods to increase the solubility of recombinant proteins.[4][5] Lower temperatures slow down cellular processes, including transcription and translation, giving the nascent polypeptide chain more time to fold correctly.[2][4]
-
Reduce this compound Concentration: High concentrations of this compound can lead to a very high rate of protein expression, overwhelming the cellular folding machinery and leading to aggregation.[6] Testing a range of lower this compound concentrations can help find a balance between expression level and solubility.[7]
-
Optimize Induction Time: The duration of induction also plays a role. While longer induction times at lower temperatures are common, for some proteins, especially those that might be toxic to the host, shorter induction times can be beneficial.[3]
-
Vary Cell Density at Induction (OD600): Induction is typically performed during the mid-log phase of growth (OD600 of 0.4-0.8).[1][3] Inducing at a lower or higher cell density can sometimes impact protein solubility and yield.[8]
-
Change Growth Media: While rich media like Terrific Broth (TB) or 2xYT are used for high-density cultures, sometimes a minimal medium can be advantageous for expressing proteins that are prone to insolubility.[9]
Summary of Initial Induction Parameters to Optimize
| Parameter | Standard Condition | Recommended Optimization Range | Rationale |
| Induction Temperature | 37°C | 15°C - 30°C | Slower synthesis rate allows more time for proper protein folding.[2][4] |
| This compound Concentration | 1.0 mM | 0.05 mM - 0.5 mM | Reduces metabolic burden and prevents overwhelming the cell's folding capacity.[6][10] |
| Induction Duration | 3-4 hours | 4 hours to overnight (temperature-dependent) | Balances protein yield with potential toxicity and aggregation.[3] |
| Cell Density (OD600) at Induction | 0.6 - 0.8 | 0.4 - 1.0 | The metabolic state of the cells can influence folding efficiency.[1][8] |
Troubleshooting Workflow for Initial Optimization
Caption: Initial workflow for troubleshooting insoluble protein expression.
Question 2: I've optimized induction conditions, but my protein is still insoluble. What are the next steps?
Answer:
If optimizing induction conditions is not sufficient, the next step involves more advanced strategies that modify the protein itself or the cellular environment to promote solubility.
Advanced Strategies:
-
Use Solubility-Enhancing Fusion Tags: Fusing the target protein to a highly soluble partner protein is a widely used and effective strategy.[11][12] These tags can act as chaperones, prevent aggregation, and improve folding.[12][13] After purification, the tag can often be removed by a specific protease.
-
Co-express with Molecular Chaperones: E. coli possesses a system of chaperone proteins (like GroEL/GroES and DnaK/DnaJ/GrpE) that assist in the proper folding of newly synthesized proteins.[14] Overexpressing these chaperones alongside your target protein can significantly increase the yield of soluble protein.[15][16]
-
Codon Optimization: If the gene of interest is from a eukaryotic source, it may contain codons that are rarely used by E. coli.[1][17] This "codon bias" can slow down or stall translation, leading to misfolding. Synthesizing the gene with codons optimized for E. coli can enhance expression and solubility.[18][19]
-
Try Different E. coli Strains: Different E. coli strains have been engineered for specific protein expression challenges.[20][21] For example, strains like Rosetta™ contain a plasmid that supplies tRNAs for rare codons, while strains like SHuffle® promote disulfide bond formation in the cytoplasm.[22][23] Strains like C41(DE3) and C43(DE3) are useful for expressing toxic proteins.[21][22]
Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action | Key Features |
| MBP (Maltose-Binding Protein) | ~42 | Acts as a molecular chaperone, preventing aggregation.[12][20] | Often leads to high yields of soluble protein; purification via amylose resin.[24] |
| GST (Glutathione-S-Transferase) | ~26 | Increases solubility and provides an affinity handle. | Dimerizes, which can sometimes aid in folding; purification via glutathione resin.[25] |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | Acts as a chaperone and can improve protein stability.[26] | SUMO-specific proteases are available for efficient tag removal, often leaving no extra amino acids.[26] |
| NusA (N-utilization substance A) | ~55 | A large, highly soluble protein that can prevent aggregation.[12][20] | Particularly effective for very insoluble or aggregation-prone proteins.[20] |
| Thioredoxin (TrxA) | ~12 | Can facilitate disulfide bond formation in the cytoplasm.[12] | Useful for proteins that require disulfide bonds for proper folding.[27] |
Chaperone-Assisted Protein Folding
Caption: Chaperones can rescue unfolded polypeptides and prevent aggregation.
Question 3: How can I quickly test if my protein is soluble?
Answer:
A small-scale solubility test is a crucial step to assess the effectiveness of your optimization strategies. This involves lysing a small culture of induced cells and separating the soluble components from the insoluble ones by centrifugation. The results are then analyzed by SDS-PAGE.
Experimental Protocols
Protocol: Small-Scale Protein Solubility Assay
This protocol allows for the rapid assessment of protein expression and solubility from a small volume of E. coli culture.[28][29]
Materials:
-
Induced E. coli culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with optional lysozyme at 1 mg/mL and DNase I)
-
Microcentrifuge
-
SDS-PAGE equipment and reagents
-
1.5 mL microcentrifuge tubes
Methodology:
-
Cell Harvest: Take a 1 mL aliquot from your induced culture. For comparison, also take a 1 mL aliquot from an uninduced culture.
-
Normalization (Optional but Recommended): Measure the OD600 of the cultures. Use a volume of culture that normalizes the number of cells being analyzed (e.g., harvest a volume equivalent to 1 mL of an OD600=1.0 culture).
-
Pellet Cells: Centrifuge the aliquots at >13,000 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold Lysis Buffer. If not using lysozyme, sonication on ice can be used to lyse the cells.[28][30]
-
Incubation: If using lysozyme, incubate on ice for 30 minutes.
-
Separation of Fractions: Centrifuge the lysate at >13,000 x g for 15 minutes at 4°C.[1]
-
Collect Soluble Fraction: Carefully transfer the supernatant to a new, clean 1.5 mL tube. This is your soluble fraction .
-
Prepare Insoluble Fraction: The remaining pellet contains the insoluble proteins, including inclusion bodies. Resuspend this pellet in an equal volume (100-200 µL) of the same Lysis Buffer. This is your insoluble fraction .
-
SDS-PAGE Analysis:
-
Prepare samples for SDS-PAGE: Mix equal volumes of your soluble and insoluble fractions with 2x SDS-PAGE loading buffer. Also prepare a "total lysate" sample by taking an aliquot before the high-speed centrifugation step (step 6).
-
Boil the samples for 5-10 minutes.
-
Load equal volumes of the uninduced, total lysate, soluble, and insoluble fractions onto an SDS-polyacrylamide gel.
-
Run the gel and stain with Coomassie Blue or another protein stain.
-
A strong band for your protein in the soluble fraction lane indicates good solubility. A strong band in the insoluble fraction lane indicates the formation of inclusion bodies.
-
Solubility Analysis Workflow
Caption: Workflow for analyzing protein solubility by SDS-PAGE.
Frequently Asked Questions (FAQs)
Q1: What is the molecular mechanism of this compound induction? this compound (Isopropyl β-D-1-thiogalactopyranoside) is a molecular mimic of allolactose, the natural inducer of the lac operon.[31][32] In expression systems like BL21(DE3), the gene for T7 RNA polymerase is under the control of a lac operator.[33] this compound binds to the LacI repressor protein, causing a conformational change that makes the repressor release from the lac operator DNA sequence.[31][34] This allows the host cell's RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase then recognizes the T7 promoter on the expression plasmid and transcribes the target gene of interest at a high level.[10][33]
Mechanism of this compound Induction of the lac Operon
Caption: this compound binds the LacI repressor, allowing transcription to proceed.
Q2: What is the optimal OD600 for this compound induction? The optimal OD600 for induction is typically in the mid-logarithmic growth phase, which is usually between 0.4 and 0.8.[1] Inducing within this window ensures that the cells are metabolically active and have sufficient resources to dedicate to recombinant protein production. However, for some proteins, especially those prone to forming inclusion bodies, inducing at a lower OD600 (e.g., 0.1) at a very low temperature (e.g., 4°C) has been shown to increase the yield of soluble protein.[8]
Q3: Can I use auto-induction media to avoid this compound optimization? Yes, auto-induction media can be a powerful tool. These media contain a mixture of glucose, glycerol, and lactose. The cells initially consume the glucose, which represses the lac operon. Once the glucose is depleted, the cells switch to metabolizing lactose, which then acts as the inducer for protein expression. This allows for a gradual, automatic induction as the culture reaches a high density, which can often improve protein solubility without the need to monitor OD600 and manually add this compound.[7]
Q4: How does codon bias affect protein expression in E. coli? Different organisms have different frequencies of using synonymous codons (codons that code for the same amino acid).[18] When a gene from a different organism (e.g., a human gene) is expressed in E. coli, it may contain codons that are rare in the bacterial host. The low abundance of the corresponding tRNAs in E. coli can lead to translational pausing, ribosome stalling, and premature termination of translation, which often results in truncated or misfolded protein.[17][23] This issue can be addressed by either synthesizing a codon-optimized gene or by using an E. coli strain like Rosetta(DE3), which is engineered to supply tRNAs for rare codons.[1][22]
Q5: What are some common E. coli strains used to improve protein solubility? Several specialized E. coli strains are available to help overcome solubility issues:
-
ArcticExpress(DE3): This strain co-expresses cold-adapted chaperonins from a psychrophilic bacterium, which are active at low temperatures (4-12°C), making it ideal for improving solubility by expressing proteins at very low temperatures.[21][35]
-
SHuffle® T7 Express: These strains have a less-reducing cytoplasm and express a disulfide bond isomerase (DsbC), which facilitates the correct formation of disulfide bonds—a process that normally occurs in the periplasm.[21][22] This is beneficial for proteins that require disulfide bonds for stability and proper folding.
-
Rosetta(DE3) strains: These strains contain a plasmid carrying genes for tRNAs that recognize codons rarely used in E. coli, which can improve the expression of proteins from eukaryotic sources.[22][23]
-
Lemo21(DE3): This strain allows for tunable expression of the T7 RNA polymerase inhibitor, T7 lysozyme. This provides fine control over the expression level, which can be crucial for preventing the aggregation of toxic or aggregation-prone proteins.[21][36]
References
- 1. benchchem.com [benchchem.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 5. Effects of temperature on Escherichia coli overproducing beta-lactamase or human epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 8. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 12. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 14. genscript.com [genscript.com]
- 15. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 19. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 22. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. neb.com [neb.com]
- 25. researchgate.net [researchgate.net]
- 26. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. tandfonline.com [tandfonline.com]
- 29. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 30. solubility test [wwwuser.gwdguser.de]
- 31. goldbio.com [goldbio.com]
- 32. agscientific.com [agscientific.com]
- 33. goldbio.com [goldbio.com]
- 34. astralscientific.com.au [astralscientific.com.au]
- 35. mdpi.com [mdpi.com]
- 36. neb.com [neb.com]
Technical Support Center: Optimizing IPTG Concentration for Recombinant Protein Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isopropyl β-D-1-thiogalactopyranoside (IPTG)-inducible protein expression systems. The focus is on optimizing this compound concentration to mitigate protein toxicity and enhance the yield of soluble, functional proteins.
Troubleshooting Guide
This guide addresses common problems encountered during recombinant protein expression following this compound induction.
Q1: After adding this compound, my E. coli culture stopped growing or the cell density decreased. What is the problem and how can I fix it?
This issue is a strong indicator that your recombinant protein is toxic to the E. coli host.[1][2] High concentrations of this compound can lead to a rapid and overwhelming production of the target protein, depleting cellular resources and causing metabolic stress, which can inhibit growth or lead to cell death.[3][4]
Solutions:
-
Reduce this compound Concentration: This is the most direct approach to lower the rate of protein synthesis. A lower expression level can alleviate the metabolic burden on the host cells.[5][6] It's recommended to perform an this compound titration experiment to find the optimal concentration that balances protein yield with cell health.[7]
-
Lower Induction Temperature: Reducing the temperature to 15-25°C after adding this compound slows down cellular processes, including transcription and translation.[5][8] This can give the protein more time to fold correctly and reduce the accumulation of toxic protein aggregates.[5]
-
Use a Tightly Regulated Expression System: If you suspect your protein is highly toxic, consider using an expression system with very low basal (leaky) expression.[9][10] Strains like BL21(DE3)pLysS or BL21-AI can offer tighter control over pre-induction expression.[9][11][12]
-
Change the Growth Medium: Supplementing the growth medium with 1% glucose can help repress basal expression from the lac promoter before the addition of this compound.[11][13]
Q2: My target protein is expressed, but it's mostly insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
Inclusion body formation is a common issue, often caused by high rates of protein synthesis that overwhelm the cellular folding machinery, leading to protein aggregation.[1][14]
Solutions:
-
Optimize this compound Concentration: High this compound concentrations can lead to rapid protein production and subsequent misfolding.[14] Titrating the this compound concentration to a lower level can reduce the rate of synthesis, allowing for proper folding.[5][9] For example, the solubility of cyclomaltodextrinase was high at 0.05 mM this compound but the protein was insoluble when induced with 0.1 mM this compound.[9]
-
Lower the Induction Temperature: Inducing protein expression at a lower temperature (e.g., 15-25°C) is a widely used strategy to improve protein solubility.[5][8]
-
Choose a Different E. coli Host Strain: Some strains are better suited for producing soluble proteins. For instance, strains that co-express chaperones can aid in proper protein folding.
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[15]
Q3: I am not seeing any expression of my target protein after this compound induction. What are the possible reasons?
The absence of protein expression can stem from several factors, ranging from the expression construct to the induction conditions.
Solutions:
-
Verify Your Construct: Ensure that the gene of interest is correctly cloned into the expression vector, in the correct reading frame, and that the plasmid sequence is verified.[16]
-
Check this compound Stock: Prepare a fresh this compound stock solution, as it can degrade over time. A typical stock concentration is 100 mM.[17]
-
Optimize Induction Time and OD: Induction is typically performed when the culture reaches the mid-log phase of growth (OD600 of 0.4-0.8).[18][19] Inducing at a very high cell density may result in lower yields.[20]
-
Increase this compound Concentration: While high concentrations can be toxic, insufficient this compound will lead to poor induction.[7] If you are using a very low concentration, a modest increase might be necessary.
-
Consider Codon Usage: If your gene of interest contains codons that are rare in E. coli, this can hinder translation. Using a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains) can improve expression.[11]
Q4: I am observing "leaky" expression of my protein even before adding this compound. Why is this happening and how can I prevent it?
Leaky expression, or basal expression in the absence of an inducer, can be problematic, especially for toxic proteins.[9][10] It occurs because the repression of the lac promoter is not always perfect.[21]
Solutions:
-
Use a Tightly Controlled Promoter System: The araBAD promoter system, for example, exhibits very low basal expression.[9]
-
Employ a pLysS or pLysE Host Strain: These strains express T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase, thereby reducing leaky expression in T7-based systems.[9][11]
-
Add Glucose to the Medium: Glucose catabolite repression can help to minimize leaky expression from the lac promoter.[11][13]
-
Use Freshly Transformed Cells: Avoid repeated sub-culturing, as this can lead to the selection of mutants that have lost the expression plasmid, especially if the protein is toxic.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound induction?
A common starting point for this compound induction is 1 mM.[7] However, for potentially toxic proteins or to improve solubility, it is highly recommended to test a range of concentrations, typically from 0.1 mM to 1.0 mM.[7][9][22]
Q2: How does lowering the induction temperature help in obtaining soluble protein?
Lowering the induction temperature (e.g., to 15-25°C) slows down the rates of transcription and translation.[5] This reduced rate of protein synthesis allows more time for newly synthesized polypeptide chains to fold correctly before they can aggregate, thus increasing the yield of soluble protein.[5][8]
Q3: Can high concentrations of this compound be toxic to E. coli?
Yes, excessively high concentrations of this compound can be toxic to bacterial cells, leading to reduced growth rates and lower protein production.[4][7] This is due to the metabolic burden placed on the cell from the high-level expression of a foreign protein.[4]
Q4: For how long should I induce protein expression?
The duration of induction can vary from a few hours to overnight.[19] Shorter induction times at higher temperatures (e.g., 2-4 hours at 37°C) can yield high levels of protein, but may lead to insolubility.[19] Longer induction times at lower temperatures (e.g., 16-20 hours at 18°C) often improve the solubility of the target protein.[9][19]
Q5: At what cell density (OD600) should I add this compound?
It is generally recommended to induce protein expression when the bacterial culture is in the mid-logarithmic growth phase, which typically corresponds to an optical density at 600 nm (OD600) of 0.4 to 0.8.[18][19][23] At this stage, the cells are metabolically active and capable of high-level protein synthesis.[19]
Data Presentation
Table 1: Effect of this compound Concentration on Protein Expression and Cell Viability
| This compound Concentration | Relative Protein Yield | Protein Solubility | Cell Growth/Viability | Notes |
| 0.01 - 0.1 mM | Moderate | Often High | Generally Good | Recommended for toxic proteins or to improve solubility.[6][9] |
| 0.1 - 0.5 mM | High | Variable | May show some inhibition | A good starting range for optimization.[7][22] |
| 0.5 - 1.0 mM | High to Very High | Often Low (Inclusion Bodies) | Can be significantly inhibited | Standard but often suboptimal range; may lead to protein aggregation.[7][14] |
| > 1.0 mM | May Decrease | Low | Often Toxic | High concentrations can be detrimental to cell health and protein yield.[4][7] |
Table 2: Summary of a Case Study on the Effect of this compound on RFP Expression and Bacterial Growth
| This compound Concentration (µM) | Effect on Bacterial Growth (OD600) | Effect on RFP Expression | RFP/OD600 Ratio (Relative Protein per Cell) |
| 0 | Normal Growth | Basal Expression | Low |
| 250 | Slightly Reduced | Increased | Highest |
| 500 | Reduced | Decreased | Lower than 250 µM |
This table is a summary of findings where increasing this compound concentration beyond a certain point led to decreased bacterial growth and overall protein expression. However, the expression per cell was highest at an intermediate concentration.[3]
Experimental Protocols
Protocol: this compound Titration to Optimize Protein Expression
This protocol outlines a method to determine the optimal this compound concentration for maximizing the yield of soluble target protein.
1. Preparation a. Prepare a fresh, sterile stock solution of 100 mM this compound in dH₂O and filter-sterilize.[17] b. Prepare several flasks with your desired volume of growth medium (e.g., LB) containing the appropriate antibiotic.
2. Inoculation and Growth a. Inoculate a 5 mL starter culture and grow overnight at 37°C.[18] b. The next day, inoculate the larger cultures with the overnight culture to a starting OD600 of approximately 0.05-0.1.[24] c. Incubate the cultures at 37°C with vigorous shaking until the OD600 reaches 0.4-0.6.[18][20]
3. Induction a. Once the target OD600 is reached, take a 1 mL "uninduced" sample from one of the cultures. b. Induce the remaining cultures with different final concentrations of this compound. A good starting range to test is 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM. c. Maintain one flask as an uninduced control (no this compound). d. If desired, at this point, the incubation temperature can be lowered to a range of 15-25°C.[5]
4. Post-Induction Incubation a. Continue to incubate the cultures for a set period, for example, 4 hours at 37°C or overnight (16-20 hours) at a lower temperature.[9] b. Monitor the OD600 of the cultures to assess cell growth and toxicity.
5. Harvesting and Analysis a. After the induction period, harvest the cells by centrifugation. b. Lyse the cell pellets from each condition. It is important to separate the soluble fraction from the insoluble fraction (containing inclusion bodies). c. Analyze the protein expression levels in both the soluble and insoluble fractions by SDS-PAGE. d. The optimal this compound concentration will be the one that yields the highest amount of your target protein in the soluble fraction, with minimal negative impact on cell growth.
Mandatory Visualization
Caption: this compound induction of the lac operon for recombinant protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Multitask Kinetic Analysis of this compound Effects on Protein Expression and Cell Growth [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extremely Low Leakage Expression Systems Using Dual Transcriptional-Translational Control for Toxic Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. What if there is no protein expression after this compound induction? - Blog [hbynm.com]
- 17. Protocols · Benchling [benchling.com]
- 18. csrri.iit.edu [csrri.iit.edu]
- 19. benchchem.com [benchchem.com]
- 20. Bacterial Expression Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Protein Solubility Post-IPTG Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals in achieving soluble protein expression in E. coli following IPTG induction.
Troubleshooting Guide
This section offers solutions to specific problems you might be facing with your protein expression experiments.
Q1: My target protein is highly expressed but is found almost entirely in the insoluble fraction (inclusion bodies). What are my immediate options?
When high expression leads to insoluble protein, the primary goal is to slow down and improve the protein folding process. Here are the initial steps to take:
-
Optimize Induction Conditions: The simplest and often most effective approach is to modify the this compound induction parameters. High concentrations of this compound and high temperatures can overwhelm the cellular folding machinery.[1][2][3]
-
Lower the Induction Temperature: Reducing the temperature to 16-25°C after adding this compound can significantly improve protein solubility by slowing down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[4][5][6][7]
-
Decrease this compound Concentration: Titrate the this compound concentration, trying a range from 0.1 mM to 1.0 mM.[5] Lower concentrations can reduce the metabolic burden on the cells and often lead to a higher proportion of soluble protein.[4][8][9]
-
Shorten or Lengthen Induction Time: The optimal induction time can vary. For lower temperatures, a longer induction period (e.g., overnight) is often necessary.[5][6]
-
-
Analyze Expression at Different Time Points: Take samples at various time points post-induction to determine the optimal harvest time before the protein begins to aggregate significantly.
Q2: I've optimized induction conditions, but my protein is still largely insoluble. What are the next steps?
If optimizing induction parameters is insufficient, more advanced strategies targeting the protein itself or the cellular environment are required.
-
Utilize Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner can significantly improve its solubility.[9][10] Common tags include:
-
Maltose-Binding Protein (MBP)
-
Glutathione S-transferase (GST)
-
Thioredoxin (Trx)
-
Small Ubiquitin-like Modifier (SUMO)[11]
-
-
Co-express with Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins and can prevent aggregation.[12][13] Commercially available plasmids allow for the co-expression of chaperone systems such as:
-
Switch to a Different E. coli Host Strain: Some strains are specifically engineered to enhance soluble protein expression.[4] For example:
-
Rosetta™ strains: These contain a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in your gene of interest.[15][16]
-
Origami™ strains: These have mutations that facilitate disulfide bond formation in the cytoplasm.[17]
-
BL21(DE3)pLysS or pLysE strains: These reduce basal expression of the target gene, which is useful for toxic proteins.[6][16]
-
Q3: My protein forms inclusion bodies. How can I recover soluble and active protein from them?
Recovering protein from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.[18][19]
-
Isolate Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or chaotropic agents can remove contaminating proteins.[20][21]
-
Solubilize the Protein: The washed inclusion bodies are then solubilized using strong denaturants like 6-8 M Guanidine-HCl or 8 M Urea.[4][21]
-
Refold the Protein: The denatured protein must be refolded into its active conformation. This is the most challenging step and often requires optimization. Common methods include:
-
Dialysis: Gradually removing the denaturant by dialysis against a refolding buffer.
-
Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer.[19]
-
On-column Refolding: Binding the denatured protein to a chromatography resin and then refolding by gradually changing the buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal OD600 for this compound induction?
Induction is typically performed during the mid-log phase of bacterial growth, which corresponds to an OD600 of 0.4-0.8.[16] Inducing too early or too late can negatively affect protein expression levels and solubility.[16]
Q2: How does codon optimization help improve protein solubility?
If your target protein is from a eukaryotic source, its gene may contain codons that are infrequently used by E. coli.[16] This can lead to slow translation, premature termination, and misfolding.[22] Synthesizing a gene with codons optimized for E. coli can enhance translational efficiency and accuracy, leading to higher yields of correctly folded, soluble protein.[10][11][15] Alternatively, using an E. coli strain that supplies tRNAs for rare codons can also be effective.[15][16]
Q3: Can the composition of my lysis buffer affect protein solubility?
Yes, the lysis buffer is critical for maintaining protein solubility after extraction. Key components include:
-
Buffering agents (e.g., Tris-HCl): To maintain a stable pH.[23]
-
Salts (e.g., NaCl): To maintain ionic strength and protein stability.[23][24]
-
Detergents (e.g., Triton X-100, NP-40): To help solubilize proteins, especially membrane-associated ones.[23][25]
-
Additives: Glycerol, metal chelators (EDTA), and reducing agents (DTT, β-mercaptoethanol) can enhance stability and prevent oxidation.[26]
-
Protease Inhibitors: To prevent degradation of your target protein.[24][26]
Q4: Is it ever advantageous to express a protein as an inclusion body?
While generally avoided, there are some potential advantages to inclusion body formation:
-
High Purity: The target protein often constitutes the majority of the inclusion body, simplifying initial purification.
-
Protection from Proteases: Aggregated proteins are less susceptible to degradation by cellular proteases.[27]
-
Expression of Toxic Proteins: For proteins that are toxic to the host cell, sequestration into inclusion bodies can allow for higher overall expression levels.
Data Presentation
Table 1: Effect of Induction Temperature and this compound Concentration on Protein Solubility
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Induction Temperature | 37°C | 25°C | 18°C |
| This compound Concentration | 1.0 mM | 0.5 mM | 0.1 mM |
| % Soluble Protein (Example) | 10% | 45% | 70% |
| Total Protein Yield (Example) | High | Medium | Low |
Note: These are example values. The optimal conditions will vary for each protein.
Table 2: Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action |
| MBP | ~42 | Highly soluble protein that can chaperone the folding of its fusion partner. |
| GST | ~26 | Dimeric enzyme that enhances solubility and provides an affinity handle for purification. |
| Trx | ~12 | Small, highly soluble, and stable protein. |
| SUMO | ~11 | Small protein that has been shown to enhance the solubility and proper folding of a wide range of proteins.[11] |
Experimental Protocols
Protocol 1: Optimization of this compound Induction Conditions
-
Primary Culture: Inoculate a single colony of E. coli harboring your expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking.
-
Induction: When the OD600 reaches 0.6, divide the culture into several smaller flasks.
-
Vary Parameters:
-
Temperature: Move the flasks to shakers at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
This compound Concentration: Add different final concentrations of this compound to each flask (e.g., 1.0 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
-
Harvest:
-
For higher temperatures (30-37°C), harvest cells after 3-5 hours.
-
For lower temperatures (18-25°C), harvest cells after 16-24 hours.
-
-
Analysis: Pellet the cells and lyse a small, normalized amount from each condition. Separate the soluble and insoluble fractions by centrifugation. Analyze all fractions by SDS-PAGE to determine the condition that yields the most soluble protein.
Protocol 2: Solubilization and Refolding of Protein from Inclusion Bodies
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.
-
Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants, and repeat the centrifugation.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).
-
Stir at room temperature until the pellet is fully dissolved.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, 10% glycerol). The optimal composition will be protein-dependent.
-
Slowly add the solubilized protein solution to the refolding buffer with gentle stirring. The final protein concentration should be low (typically < 0.1 mg/mL) to prevent aggregation.
-
Incubate at 4°C for 12-48 hours to allow the protein to refold.
-
-
Purification: Purify the refolded, soluble protein using standard chromatography techniques.
Visualizations
Caption: A decision-making workflow for troubleshooting insoluble protein expression.
Caption: Simplified pathway showing chaperone-assisted protein folding.
References
- 1. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 11. bonopusbio.com [bonopusbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 15. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biologicscorp.com [biologicscorp.com]
- 18. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Refolding protein from inclusion bodies [bio-protocol.org]
- 21. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Lysis buffer - Wikipedia [en.wikipedia.org]
- 24. bosterbio.com [bosterbio.com]
- 25. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. scispace.com [scispace.com]
common problems with IPTG induction and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction of recombinant protein expression in E. coli.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of my target protein after this compound induction. What are the possible causes and solutions?
Several factors can lead to a lack of protein expression. Below is a breakdown of potential issues and how to address them.
Possible Causes & Troubleshooting Steps:
-
Ineffective this compound: The this compound stock solution may have degraded. It is sensitive to light and heat and should be stored at -20°C in the dark.[1] It's recommended to use a fresh, sterile solution for induction.[2]
-
Suboptimal Cell Density at Induction: Induction should ideally occur during the mid-logarithmic growth phase, typically at an optical density at 600 nm (OD600) of 0.4-0.8.[2][3][4][5] Inducing the culture too early or too late can negatively affect protein expression.[2]
-
Expression Construct Issues:
-
Incorrect Cloning: The gene of interest might be cloned in the wrong orientation or out of frame with the start codon or any fusion tags.[2][6] Verify the construct sequence.
-
Promoter Problems: The promoter region in your vector could be mutated or non-functional.[2]
-
Rare Codons: If the gene is from a eukaryotic source, it may contain codons that are rare in E. coli, leading to translational stalling.[2][6][7] Consider synthesizing a codon-optimized gene or using an E. coli strain engineered to express tRNAs for rare codons, such as Rosetta™ strains.[2]
-
-
Incorrect E. coli Strain: Ensure you are using an appropriate expression strain, like BL21(DE3), which contains the T7 RNA polymerase necessary for expression from T7 promoters commonly found in pET vectors.[3][8]
-
Protein Degradation: The target protein might be degraded by host cell proteases. Adding protease inhibitors like PMSF during cell lysis can help.[7]
Q2: My protein expression is very low. How can I increase the yield?
Low protein yield is a common issue that can often be resolved by optimizing induction conditions.
Optimization Strategies:
-
Optimize this compound Concentration: While 1 mM is a common starting point, the optimal concentration can vary.[2][9] A titration experiment testing a range of concentrations (e.g., 0.1 mM to 1.0 mM) is recommended to find the ideal level for your specific protein.[9][10]
-
Optimize Induction Temperature and Time: Lowering the induction temperature (e.g., 16-25°C) and extending the induction time (e.g., overnight) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[2][4][9]
-
Choice of Growth Medium: For some proteins, a richer medium like Terrific Brooth (TB) can lead to higher cell densities and, consequently, higher protein yields compared to Luria-Bertani (LB) broth.[2]
-
Ensure Fresh Bacterial Cultures: Always start your experiment with a fresh colony from a streaked plate for inoculation.[6][7]
Q3: My protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?
Inclusion bodies are dense aggregates of misfolded protein.[2] While recovering protein from inclusion bodies is possible, it often involves complex refolding procedures. It is often more efficient to optimize expression to favor soluble protein production.
Strategies to Improve Protein Solubility:
-
Lower Induction Temperature: Reducing the temperature to 16-25°C after induction is a highly effective method to slow down protein synthesis and allow more time for proper folding.[2][4][7][11]
-
Reduce this compound Concentration: High concentrations of this compound can lead to a high rate of protein synthesis, overwhelming the cell's folding machinery.[4][11] Using a lower this compound concentration (e.g., 0.1-0.5 mM) can reduce the expression rate and improve solubility.[12]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[11][12]
-
Co-expression of Chaperones: Using E. coli strains that are engineered to co-express chaperone proteins can assist in the proper folding of the target protein.[13]
-
Cold Shock Treatment: Incubating the culture at 4°C for about an hour before adding this compound can induce a cold shock response, which slows down metabolism and can lead to more soluble protein expression.[11]
Q4: I'm observing high levels of protein expression even without adding this compound. How can I reduce this "leaky" expression?
Basal, or "leaky," expression occurs when the promoter is not fully repressed in the absence of the inducer. This can be particularly problematic if the target protein is toxic to the host cells.[2][14]
Methods to Reduce Leaky Expression:
-
Use Tightly Regulated Strains: Employ E. coli strains that provide tighter control over basal expression. For example, BL21(DE3)pLysS or pLysE strains contain a plasmid that expresses T7 lysozyme, an inhibitor of T7 RNA polymerase, which reduces leaky expression.[2][15][16] Strains that overproduce the LacI repressor (lacIq strains) can also be used.[12]
-
Add Glucose to the Medium: Supplementing the growth medium with glucose (e.g., 0.2-1% w/v) can help repress the lac promoter through catabolite repression.[2][7][8][12] The repression is relieved once the glucose is consumed.
-
Use Lower Copy Number Plasmids: Using a plasmid with a lower copy number will result in fewer copies of your target gene, thereby reducing the level of basal expression.[7][12]
Troubleshooting Summary Tables
Table 1: this compound Induction Parameter Optimization
| Parameter | Typical Range | Considerations |
| This compound Concentration | 0.1 - 1.0 mM | Higher concentrations can be toxic and lead to inclusion bodies. Titration is highly recommended.[2][9][12] |
| Induction Temperature | 16 - 37°C | Lower temperatures (16-25°C) can enhance protein solubility and yield.[2][4][9] |
| Induction Time | 2 hours - Overnight | Shorter times (2-4 hours) are often used at higher temperatures (37°C), while longer times (overnight) are common for lower temperatures.[3][17][18] |
| OD600 at Induction | 0.4 - 0.8 | Induction in the mid-log phase of growth is generally optimal.[2][3][4][5] |
Table 2: Common Problems and Recommended Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| No Protein Expression | Ineffective this compound | Use a fresh, properly stored this compound stock.[1][2] |
| Incorrect construct | Sequence verify your plasmid.[2][6] | |
| Rare codons | Use a codon-optimized gene or a specialized E. coli strain (e.g., Rosetta™).[2] | |
| Low Protein Yield | Suboptimal induction conditions | Optimize this compound concentration, induction temperature, and time.[2][9][10] |
| Poor culture health | Use a fresh colony for inoculation and consider a richer growth medium.[2][6][7] | |
| Inclusion Body Formation | High expression rate | Lower the induction temperature and this compound concentration.[2][7][11] |
| Misfolded protein | Use a solubility-enhancing fusion tag or co-express chaperones.[11][12][13] | |
| Leaky Expression | Insufficient repression | Use a tightly regulated E. coli strain (e.g., BL21(DE3)pLysS) or add glucose to the medium.[2][7][8] |
Experimental Protocols
Protocol 1: this compound Concentration Optimization
This protocol provides a method for testing a range of this compound concentrations to determine the optimal level for your protein of interest.
-
Prepare Overnight Culture: Inoculate a single colony of E. coli containing your expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Inoculate Main Cultures: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with 1 mL of the overnight culture in several flasks. Grow at 37°C with shaking until the OD600 reaches 0.6.
-
Induction: Divide the main culture into smaller, equal volumes (e.g., 5 mL) in separate tubes. Add different final concentrations of this compound to each tube (e.g., 0.1, 0.25, 0.5, and 1.0 mM). Include an uninduced control.
-
Incubation: Incubate all tubes at your desired induction temperature and time (e.g., 37°C for 4 hours or 20°C overnight).
-
Harvest and Analysis:
-
Measure the final OD600 of each culture.
-
Take a 1 mL aliquot from each tube and centrifuge to pellet the cells.
-
Lyse the cell pellets and prepare samples for SDS-PAGE.
-
Analyze the protein expression levels in the total cell lysate, as well as the soluble and insoluble fractions, to determine the optimal this compound concentration.[2]
-
Protocol 2: Induction Temperature Optimization
This protocol helps identify the best temperature for soluble protein expression.
-
Prepare Overnight and Main Cultures: Follow steps 1 and 2 from Protocol 1.
-
Induction: Once the main cultures reach an OD600 of 0.6, add your determined optimal concentration of this compound to each flask.
-
Temperature Shift: Move the flasks to different incubators set at various temperatures (e.g., 37°C, 30°C, 25°C, and 18°C).
-
Incubation: Incubate for an appropriate duration for each temperature. A common practice is 3-4 hours for 37°C and overnight (12-16 hours) for 18°C.[7][18]
-
Harvest and Analysis: Follow step 5 from Protocol 1 to analyze protein expression and solubility at each temperature.
Visual Guides
Caption: A flowchart illustrating the general workflow for this compound induction of protein expression.
References
- 1. What if there is no protein expression after this compound induction? - Blog [hbynm.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 4. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 16. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induction Protocol - Biologicscorp [biologicscorp.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IPTG Induction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction, with a specific focus on the impact of cell density on protein expression.
Troubleshooting Guide
Issue: Low or No Protein Expression After this compound Induction
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Cell Density at Induction | Induce at the mid-logarithmic growth phase (OD600 of 0.4-0.8 for standard inductions).[1][2] For potentially higher yields, consider a high-cell-density induction protocol, inducing at an OD600 of 3-7 in a rich medium before switching to a minimal medium for expression.[3][4] | Inducing too early can result in insufficient biomass to produce a high protein yield, while inducing too late in the stationary phase can lead to a decrease in healthy, metabolically active cells, negatively impacting protein expression.[1][5] |
| Incorrect this compound Concentration | Optimize the this compound concentration by testing a range from 0.1 mM to 1.0 mM.[1][6] Lower concentrations (0.1-0.5 mM) can sometimes improve protein solubility and reduce metabolic burden.[6] | The optimal this compound concentration can be protein- and vector-specific. Excessively high concentrations can be toxic to cells, leading to reduced growth and protein production. |
| Suboptimal Induction Temperature and Time | Test a range of induction temperatures (e.g., 16-25°C, 30°C, 37°C) and times (e.g., 3-5 hours for higher temperatures, 12-16 hours or overnight for lower temperatures).[6][7][8] | Lower temperatures can slow down protein synthesis, which often promotes proper protein folding and increases the yield of soluble protein.[1] |
| Ineffective this compound Stock | Prepare a fresh, sterile this compound stock solution. Aliquot the stock to avoid repeated freeze-thaw cycles that can lead to degradation.[1][8] | Degraded this compound will not effectively induce protein expression. |
| Plasmid Instability | Use freshly transformed cells for each experiment. If using ampicillin selection, consider switching to carbenicillin, which can be more stable.[1][9] | Host cells can sometimes lose the expression plasmid during cell division, especially with ampicillin selection.[1] |
| Protein Toxicity | If the target protein is toxic, use a host strain with tighter control over basal expression (e.g., BL21-AI™, pLysS or pLysE strains). Adding 1% glucose to the growth medium can also help suppress basal expression before induction.[9][10] | Leaky expression from some promoters can be toxic to the cells, inhibiting growth and overall protein yield.[1] |
Issue: Expressed Protein is Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step | Rationale |
| High Rate of Protein Synthesis | Lower the induction temperature to 16-25°C and extend the induction time.[6][9] | Slower protein synthesis allows more time for proper protein folding.[1] |
| High this compound Concentration | Decrease the final this compound concentration to 0.1-0.2 mM.[2] | Lower inducer concentrations can reduce the rate of protein expression, potentially improving solubility. |
| Inappropriate Cell Density at Induction | Experiment with inducing at different points in the log phase (e.g., early-log, mid-log, late-log).[7] | The physiological state of the cells at the time of induction can impact protein folding and solubility. |
| Suboptimal Growth Medium | Try a richer medium like Terrific Broth (TB) to support higher cell densities and potentially improve protein folding.[1][6] | The composition of the growth medium can influence cellular metabolism and protein folding machinery. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal OD600 for this compound induction?
The optimal OD600 for induction depends on the expression system and the desired outcome. For standard protocols, induction is typically performed during the mid-logarithmic growth phase, at an OD600 of approximately 0.4-0.8.[1][2] This ensures that the cells are metabolically active and in an optimal state for protein production.[11] However, for some applications, high-cell-density induction methods can be employed, where cultures are grown to an OD600 of 3-7 before induction, which can lead to significantly higher protein yields.[3][4]
Q2: How does cell density affect this compound induction efficiency?
Cell density at the time of induction is a critical factor influencing protein expression for several reasons:
-
Metabolic State: Cells in the mid-log phase are actively dividing and have the necessary cellular machinery for high levels of transcription and translation. Inducing at a very low density may not yield sufficient biomass, while inducing at a high density (stationary phase) may result in a population of less metabolically active or stressed cells, leading to lower protein expression.[5]
-
Nutrient Availability: At high cell densities, nutrients in the medium can become depleted, and toxic byproducts can accumulate, both of which can negatively impact protein synthesis. High-cell-density protocols often utilize richer media to support the increased metabolic demand.[3]
-
Oxygenation: Adequate aeration is crucial for cell growth and protein expression. At higher cell densities, oxygen can become a limiting factor, affecting cellular respiration and protein production.[7]
Q3: Can I induce my culture at a very low cell density?
While it is possible to induce at a very low cell density, it often leads to poor protein yields because the total number of cells producing the protein is low.[5] Furthermore, inducing a culture from the very beginning can put a metabolic burden on the cells, potentially leading to slower growth and plasmid instability.[5] It is generally recommended to allow the culture to reach a sufficient density before adding this compound.
Q4: What are the advantages of a high-cell-density induction?
High-cell-density induction protocols can significantly increase the volumetric productivity of recombinant proteins.[3] By growing the culture to a much higher density before induction (OD600 of 3-7 or even higher), a larger number of cells are recruited for protein production, leading to a greater overall yield from the same volume of culture.[3][4] These methods often involve specialized media and may require optimization of parameters like nutrient feeding and aeration.[3]
Data Presentation
Table 1: Recommended Starting Conditions for this compound Induction Optimization
| Parameter | Standard Induction | High-Cell-Density Induction |
| Cell Density (OD600) for Induction | 0.4 - 0.8[1][2] | 3.0 - 7.0[3][4] |
| This compound Concentration Range | 0.1 - 1.0 mM[1] | 0.1 - 1.0 mM (optimization recommended)[3] |
| Induction Temperature | 16 - 37°C[6][7] | 15 - 37°C (optimization is critical)[3] |
| Induction Time | 2 - 16 hours[6][11] | 12 - 35 hours (protein and temperature dependent)[3] |
| Typical Growth Medium | LB, 2xYT | TB, Enriched Minimal Media[1][3] |
Table 2: Troubleshooting Summary for Low Protein Yield Based on Cell Density
| Observation | Potential Cell Density-Related Cause | Recommended Action |
| Low protein yield, slow growth after induction | Induction at too low of an OD600 | Allow culture to reach mid-log phase (OD600 0.6-0.8) before induction. |
| Low protein yield, good cell growth | Induction at late-log or stationary phase | Induce earlier in the growth curve (mid-log phase). |
| Inconsistent yields between experiments | Variation in OD600 at induction | Standardize the OD600 for induction across all experiments.[8] |
| Good protein expression but mostly insoluble | High metabolic stress at optimal induction OD | Try inducing at a lower OD600 or lowering the induction temperature. |
Experimental Protocols
Standard this compound Induction Protocol
-
Inoculation: Inoculate a single colony of E. coli carrying the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB with the antibiotic with the overnight culture (typically a 1:100 dilution).
-
Growth: Incubate at 37°C with vigorous shaking until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).[1]
-
Pre-Induction Sample: Aseptically remove a 1 mL aliquot of the culture to serve as the uninduced control. Centrifuge the cells, discard the supernatant, and store the cell pellet at -20°C.[1]
-
Induction: Add sterile this compound to the remaining culture to the desired final concentration (e.g., 0.1 - 1.0 mM).
-
Post-Induction Incubation: Continue to incubate the culture under the desired conditions (e.g., 3-5 hours at 37°C or overnight at 16-25°C) with shaking.
-
Harvesting: After the induction period, measure the final OD600. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Analysis: Analyze the protein expression in the uninduced and induced cell pellets by SDS-PAGE and Western blotting.
High-Cell-Density this compound Induction Protocol
This protocol is adapted from methods designed to increase protein yield and requires a richer growth medium.[3]
-
Initial Culture: Inoculate a single colony into a rich medium (e.g., Terrific Broth or a custom enriched medium) with the appropriate antibiotic and grow overnight at 37°C.
-
Growth to High Density: Use the overnight culture to inoculate a larger volume of the rich medium. Grow at 37°C with vigorous shaking until the OD600 reaches 3.0-7.0.[3][4] The cells should still be in a growing phase.
-
Medium Exchange (Optional but Recommended): Pellet the cells by centrifugation and resuspend them in a fresh minimal medium (e.g., M9 medium) containing the antibiotic. This step is crucial for producing isotopically labeled proteins.[3]
-
Acclimatization: Incubate the culture in the new medium for 1-1.5 hours at the desired induction temperature.[3]
-
Induction: Add sterile this compound to the optimized final concentration.
-
Expression: Incubate with shaking for the optimized duration (often overnight at a lower temperature). The final OD600 can reach 10-20.[3]
-
Harvesting and Analysis: Harvest the cells as described in the standard protocol and analyze protein expression.
Visualizations
Caption: this compound induction of the lac operon for recombinant protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 8. benchchem.com [benchchem.com]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. neb.com [neb.com]
- 11. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
Technical Support Center: Reducing Leaky Expression in IPTG-Inducible Systems
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering leaky or basal expression in Isopropyl β-D-1-thiogalactopyranoside (IPTG)-inducible systems.
Frequently Asked Questions (FAQs)
Q1: What is leaky expression and why is it a problem?
Leaky expression refers to the basal level of transcription and translation of a target gene from an inducible promoter in the absence of an inducer, such as this compound[1][2]. This phenomenon is a common issue with inducible systems, including the widely used lac operon-based systems[3]. While the lac operon is considered to be "off" in the absence of an inducer, the transcriptional control is not 100% efficient, leading to a low level of basal transcription[1][4].
Leaky expression can be problematic for several reasons:
-
Toxicity: If the protein of interest is toxic to the host cell, even low levels of expression can impair cell growth, lead to cell death, or cause plasmid instability[5][6].
-
Metabolic Burden: Unwanted protein production places a metabolic burden on the host cells, consuming resources that could be used for growth, which can result in lower cell densities and reduced final protein yields[7].
-
Experimental Interference: For studies requiring precise control over protein expression, leaky expression can interfere with the experimental results by producing the protein at unintended times.
Q2: What are the common causes of leaky expression?
Several factors can contribute to leaky expression in this compound-inducible systems:
-
Inefficient Repressor Binding: The Lac repressor protein (LacI) may not bind to the operator region with 100% efficiency, allowing for occasional transcription by RNA polymerase[1][4].
-
High Plasmid Copy Number: High-copy number plasmids increase the number of promoter and operator sites, which can titrate the limited number of LacI repressor molecules in the cell, leading to increased basal expression[1][8][9].
-
Promoter Strength: Strong promoters, like the T7 promoter, can lead to significant leaky expression even with very low levels of T7 RNA polymerase, which itself is often under the control of a leaky lac promoter derivative[10][11][12].
-
Media Components: Some complex media, like Luria-Bertani (LB) broth, may contain trace amounts of lactose or other molecules that can act as inducers[10].
-
Cellular Stress: As cultures enter the stationary phase, cellular stress can lead to an increase in leaky expression[1].
-
Host Strain Genetics: The genetic background of the E. coli host strain, such as the level of LacI repressor production, can significantly impact the degree of leaky expression[10][13].
Q3: My protein expression level is the same with and without this compound induction. What's going on?
Observing similar protein expression levels in both induced and uninduced samples is a common indicator of significant leaky expression. This situation can arise from a combination of the factors mentioned above, particularly when expressing a high-level protein from a strong promoter on a high-copy plasmid[4]. It's also possible that the induction conditions are not optimal, or that the protein is highly stable and accumulates over time even from a low basal expression level. In some cases, especially with pET systems in BL21(DE3) strains, the basal expression of T7 RNA polymerase can be high enough to lead to substantial target protein production without induction[7][14].
Q4: How can I reduce leaky expression?
There are several strategies to mitigate leaky expression, which are detailed in the Troubleshooting Guide below. These include:
-
Adding glucose to the culture medium to induce catabolite repression[15][16].
-
Using host strains that provide tighter regulation, such as those expressing T7 lysozyme (pLysS strains) or higher levels of the Lac repressor (LacIq strains)[5][17][18].
-
Choosing a low-copy number plasmid to reduce the gene dosage[8][9].
-
Optimizing culture conditions, such as temperature and induction time[14][19].
Troubleshooting Guides
Issue 1: Significant protein expression is observed before adding this compound.
This is a classic case of leaky expression. The following troubleshooting steps can help you reduce the basal expression of your target protein.
1. Media and Culture Condition Modifications
a. Glucose Supplementation:
The addition of glucose to the growth medium is a cost-effective method to reduce basal expression. Glucose causes catabolite repression, which lowers intracellular cAMP levels. This, in turn, reduces the activity of the CAP (catabolite activator protein), leading to decreased transcription from the lac promoter that controls T7 RNA polymerase expression in many common systems like BL21(DE3)[15][20][21].
Experimental Protocol: Glucose Supplementation to Reduce Basal Expression
-
Prepare your standard growth medium (e.g., LB, TB, or M9 minimal medium).
-
Supplement the medium with 0.5% to 1.0% (w/v) glucose[15]. For M9 minimal medium, glucose concentrations up to 60 mM have been used[22].
-
Inoculate the medium with a single colony of your expression strain containing the plasmid of interest.
-
Grow the culture at the desired temperature with shaking.
-
Proceed with your standard induction protocol once the culture reaches the optimal cell density (e.g., OD600 of 0.6-0.8). Note that the cells must consume the glucose before this compound induction will be effective.
b. Lowering Induction Temperature:
Reducing the temperature after induction (e.g., to 15-25°C) can slow down cellular processes, including basal transcription and translation, and can also improve the solubility of some proteins[5][14].
2. Host Strain and Plasmid Selection
The choice of E. coli host strain and the expression vector are critical for controlling leaky expression, especially for toxic proteins[5][6].
a. Utilize Tightly Regulated Host Strains:
-
pLysS/pLysE Strains: Strains such as BL21(DE3)pLysS harbor a plasmid that constitutively expresses T7 lysozyme. T7 lysozyme is a natural inhibitor of T7 RNA polymerase, which helps to sequester any basally expressed T7 RNA polymerase, thereby reducing leaky expression of the target gene[5][11].
-
LacIq Strains: These strains have a mutation in the lacI promoter that leads to a 50- to 100-fold increased expression of the LacI repressor[13][17]. The higher concentration of the repressor ensures that the operator sites are more consistently occupied, leading to tighter repression.
-
Alternative Promoter Systems: For extremely toxic proteins, consider switching to a system with lower basal expression, such as the araBAD promoter (pBAD) system, which is tightly regulated and induced by arabinose[5][16]. The BL21-AI strain, which places T7 RNA polymerase under the control of the araBAD promoter, offers very tight regulation[23].
b. Choose an Appropriate Plasmid:
-
Low-Copy Number Plasmids: Using a low or medium-copy number plasmid reduces the number of copies of your gene of interest, which can help to lower basal expression levels[8][9][24].
-
Vectors with T7lac Promoter: Some pET vectors contain a lac operator sequence downstream of the T7 promoter (T7lac promoter). This allows the LacI repressor to bind directly to the expression vector's promoter region, providing an additional layer of repression[15].
Data Summary: Comparison of Strategies to Reduce Leaky Expression
| Strategy | Mechanism of Action | Typical Reduction in Basal Expression | Key Considerations |
| Glucose Addition (0.5-1%) | Catabolite repression reduces transcription from the lac promoter driving T7 RNA polymerase.[15] | Significant reduction, especially in stationary phase.[15] | Glucose must be consumed before induction. Can lead to acidic culture conditions.[15] |
| pLysS/pLysE Host Strains | T7 lysozyme inhibits basal T7 RNA polymerase activity.[5] | Effective for reducing leaky expression from T7 promoters.[5] | Can reduce overall protein yield after induction.[5] Some strains may be prone to lysis.[18] |
| LacIq Host Strains | Increased levels of LacI repressor lead to tighter binding at the operator.[13][17] | 50- to 100-fold more repressor provides stronger repression.[17] | May require higher this compound concentrations for full induction. |
| Low-Copy Number Plasmids | Reduces the gene dosage and the number of promoters to be repressed.[8] | Helps maintain tight regulation.[8] | May result in lower overall protein yields compared to high-copy plasmids. |
| Arabinose-Inducible (pBAD) System | Tightly regulated by the AraC regulator; repressed by glucose.[5] | Extremely low basal expression.[5] | Requires L-arabinose for induction. |
Issue 2: Protein of interest is insoluble or shows degradation.
While not directly a leaky expression issue, these problems can be exacerbated by it. Optimizing induction conditions can often help.
Experimental Protocol: Optimizing this compound Concentration and Induction Temperature
This protocol helps to determine the optimal conditions to maximize soluble protein expression while minimizing toxicity and inclusion body formation[19].
-
Prepare Overnight Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and 0.2% glucose to repress basal expression overnight[25]. Grow at 37°C with shaking.
-
Inoculate Main Cultures: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of ~0.05-0.1 in multiple flasks.
-
Grow to Mid-Log Phase: Grow the cultures at 37°C until they reach an OD600 of 0.6-0.8.
-
Induction Matrix:
-
Divide the flasks into different temperature groups (e.g., 37°C, 30°C, 25°C, and 18°C).
-
Within each temperature group, induce the cultures with a range of final this compound concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM). Include an uninduced control for each temperature[19].
-
-
Post-Induction Incubation:
-
For higher temperatures (37°C, 30°C), incubate for 3-5 hours.
-
For lower temperatures (25°C, 18°C), incubate for 12-16 hours (overnight)[19].
-
-
Harvest and Analysis:
-
Normalize samples by OD600 and harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the protein expression levels in all fractions by SDS-PAGE to determine the optimal temperature and this compound concentration for soluble protein expression.
-
Visual Guides
Signaling Pathways and Workflows
Caption: this compound induction and glucose repression of the lac operon.
References
- 1. youthkiawaaz.com [youthkiawaaz.com]
- 2. youtube.com [youtube.com]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. The Impact of this compound Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strict Regulation of Gene Expression from a High-Copy Plasmid Utilizing a Dual Vector System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Facile promoter deletion in Escherichia coli in response to leaky expression of very robust and benign proteins from common expression vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. Engineering and application of LacI mutants with stringent expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. benchchem.com [benchchem.com]
- 20. letstalkacademy.com [letstalkacademy.com]
- 21. Khan Academy [khanacademy.org]
- 22. researchgate.net [researchgate.net]
- 23. Bacterial Expression Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting IPTG Induction
This guide provides answers to frequently asked questions and detailed troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with Isopropyl β-D-1-thiogalactopyranoside (IPTG)-inducible protein expression systems in E. coli.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band of my protein on an SDS-PAGE gel after this compound induction. What are the common reasons for a complete lack of expression?
Several factors can lead to a complete failure of protein expression. These can be broadly categorized into problems with the expression vector, the E. coli host strain, or the induction and culture conditions.
Common Culprits for No Protein Expression:
-
Plasmid and Gene Integrity:
-
Sequencing Errors: Your gene of interest may have mutations, such as a frameshift or premature stop codon, preventing the synthesis of a full-length protein. It is crucial to sequence-verify your construct.[1][2]
-
Incorrect Cloning: The gene might be cloned out of frame with the start codon or any fusion tags, or in the wrong orientation.[1]
-
Promoter Issues: The promoter region in your expression vector could be mutated or otherwise non-functional.[1]
-
-
E. coli Host Strain:
-
Incorrect Strain: You may be using an E. coli strain that is not suitable for your expression vector.[1][3] For instance, pET vectors require a host strain like BL21(DE3) that expresses the T7 RNA polymerase.[3][4][5]
-
Poor Competent Cells: The competency of your E. coli may be low, leading to failed transformation.
-
Plasmid Loss: If using a glycerol stock, the plasmid integrity can change over time, especially in strains that are not recA- and endA-. It's recommended to use freshly transformed cells for expression studies.[6]
-
-
Induction and Culture Conditions:
-
Ineffective this compound: The this compound stock solution might have degraded. It is advisable to use a fresh, sterile-filtered solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][7][8]
-
Suboptimal Cell Density at Induction: Induction is typically most effective during the mid-log phase of growth (OD600 of 0.4-0.8).[1][3][7] Inducing too early or too late can negatively impact protein expression.
-
Growth Medium: The choice of growth medium can influence expression. Richer media like Terrific Broth (TB) can lead to higher cell densities and potentially higher protein yields.[1]
-
Q2: My protein expression is very low. How can I optimize the yield?
Low expression is a common issue that can often be resolved by optimizing various experimental parameters.
Strategies to Enhance Protein Yield:
-
Codon Usage: If your gene of interest is from a eukaryotic source, it may contain codons that are rare in E. coli. This can lead to translational stalling and low protein yields.
-
Protein Toxicity: "Leaky" or basal expression from some promoters can occur even without an inducer.[1][2] If your protein is toxic to E. coli, this can impair cell growth and reduce the final protein yield.[10][11][12]
-
Solution: Use a tightly regulated expression system. Strains containing the pLysS or pLysE plasmid express T7 lysozyme, which inhibits basal T7 RNA polymerase activity.[4][13] Alternatively, using lower copy number plasmids or adding glucose to the growth medium can help repress basal expression.[6][10][14]
-
-
Optimization of Induction Conditions: The concentration of this compound, as well as the temperature and duration of induction, are critical variables. A systematic optimization of these parameters is often necessary.
Q3: My protein is expressed, but it is insoluble and forms inclusion bodies. What can I do?
Inclusion bodies are insoluble aggregates of misfolded protein.[15] While this can sometimes protect the protein from proteolysis, the protein is not in its active form.
Methods to Improve Protein Solubility:
-
Lower Induction Temperature: Reducing the induction temperature to 16-25°C slows down the rate of protein synthesis, which can provide more time for the protein to fold correctly.[6][15][16]
-
Reduce this compound Concentration: Lowering the this compound concentration (e.g., 0.1-0.5 mM) can decrease the rate of transcription and translation, reducing the burden on the cell's protein folding machinery.[15]
-
Change Expression Strain: Some E. coli strains, like those that co-express molecular chaperones (e.g., GroEL/GroES), can aid in the proper folding of your target protein.[1]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein of interest can significantly enhance its solubility.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound induction problems.
Quantitative Data Summary
Systematic optimization of induction parameters is crucial for maximizing protein yield. The following tables summarize typical ranges for key parameters.
Table 1: Optimization of this compound Concentration and Induction Temperature
| Parameter | Range | Recommendation |
| This compound Concentration | 0.1 - 1.0 mM | Start with a titration from 0.1 mM to 1.0 mM. Higher concentrations can sometimes be toxic.[17][18] |
| Induction Temperature | 16 - 37°C | Lower temperatures (16-25°C) often improve protein solubility, while higher temperatures (30-37°C) can lead to higher yields but may result in inclusion bodies.[6][16] |
| Induction Time | 3 hours - Overnight | Shorter induction times (3-5 hours) are common for higher temperatures, while longer, overnight inductions are typical for lower temperatures.[7] |
| Cell Density (OD600) | 0.4 - 0.8 | Induce during the mid-logarithmic growth phase for optimal results.[1][3][7] |
Key Experimental Protocols
1. Preparation of Chemically Competent E. coli
This protocol describes the preparation of chemically competent E. coli cells using the calcium chloride method.
-
Materials:
-
E. coli strain
-
LB medium and LB agar plates
-
Sterile, ice-cold 100 mM CaCl₂
-
Sterile, ice-cold 85 mM CaCl₂ with 15% glycerol
-
Sterile centrifuge tubes and microcentrifuge tubes
-
-
Procedure:
-
Inoculate a single colony of your desired E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.[19][20]
-
The next day, inoculate 100 mL of fresh LB medium with 1 mL of the overnight culture.[19][20]
-
Incubate at 37°C with shaking until the culture reaches an OD600 of 0.4-0.6.[21][22][23]
-
Transfer the culture to sterile, pre-chilled centrifuge tubes and place on ice for 20-30 minutes.[19]
-
Centrifuge the cells at 4,000 x g for 10 minutes at 4°C.[23]
-
Carefully discard the supernatant and resuspend the cell pellet in 20 mL of ice-cold 100 mM CaCl₂.[20]
-
Incubate on ice for at least 30 minutes.[23]
-
Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.[20]
-
Discard the supernatant and gently resuspend the pellet in 2 mL of ice-cold 85 mM CaCl₂ containing 15% glycerol.[19][20]
-
Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.[22]
-
2. Heat Shock Transformation
This protocol outlines the standard procedure for introducing plasmid DNA into chemically competent E. coli.
-
Materials:
-
Competent E. coli cells
-
Plasmid DNA (1-10 ng)
-
SOC or LB medium
-
LB agar plates with the appropriate antibiotic
-
-
Procedure:
-
Thaw an aliquot of competent cells on ice.[24]
-
Add 1-5 µL of plasmid DNA to the cells and gently mix.[25]
-
Perform the heat shock by placing the tube in a 42°C water bath for 30-90 seconds.[24][25][26][27][28] The optimal time can vary depending on the competent cells.
-
Immediately transfer the tube back to ice for at least 2 minutes.[27][28]
-
Add 250-900 µL of pre-warmed SOC or LB medium to the cells.[25]
-
Incubate at 37°C for 30-60 minutes with shaking to allow for the expression of the antibiotic resistance gene.[24][25][27]
-
Plate 100 µL of the transformation mixture onto pre-warmed LB agar plates containing the appropriate antibiotic.[28]
-
Incubate the plates overnight at 37°C.
-
3. SDS-PAGE Analysis of Protein Expression
This protocol describes the analysis of protein expression levels using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[29]
-
Materials:
-
Cell pellets (induced and uninduced controls)
-
Lysis buffer
-
2x Laemmli sample buffer
-
Precast or self-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue stain or other protein stain
-
Destaining solution
-
-
Procedure:
-
Collect 1 mL of culture before and after induction. Centrifuge to pellet the cells and discard the supernatant.
-
Resuspend the cell pellets in an appropriate volume of lysis buffer.
-
Lyse the cells according to the lysis reagent manufacturer's instructions.
-
To analyze total protein, mix a small volume of the cell lysate with an equal volume of 2x Laemmli sample buffer.
-
To separate soluble and insoluble fractions, centrifuge the lysate at high speed (>13,000 x g) for 10-15 minutes at 4°C. The supernatant contains the soluble proteins, and the pellet contains the insoluble proteins.[1]
-
Prepare samples of the soluble and insoluble fractions by mixing with 2x Laemmli sample buffer.
-
Load the prepared samples onto an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.[32]
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[31]
-
Destain the gel until the protein bands are clearly visible against a clear background.[30]
-
Compare the protein expression profile of the induced sample to the uninduced control. An overexpressed protein should appear as a prominent band at the expected molecular weight in the induced lane.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 4. コンピテントセルの基礎知識―10 の分子クローニング手法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. What if there is no protein expression after this compound induction? - Blog [hbynm.com]
- 9. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 10. biologicscorp.com [biologicscorp.com]
- 11. researchgate.net [researchgate.net]
- 12. Transient protein-protein interactions perturb E. coli metabolome and cause gene dosage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to select an E. coli strain - Eppendorf Southeast Asia [eppendorf.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of chemically competent E. coli cells [protocols.io]
- 20. bitesizebio.com [bitesizebio.com]
- 21. coleman-lab.org [coleman-lab.org]
- 22. Preparation of chemically competent E. coli cells – Protein Expression and Purification Core Facility [embl.org]
- 23. zymoresearch.com [zymoresearch.com]
- 24. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 25. Bacterial Transformation Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. youtube.com [youtube.com]
- 27. Transformation of plasmid DNA into E. coli using the heat shock method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 29. Protein analysis SDS PAGE [qiagen.com]
- 30. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 31. Khan Academy [khanacademy.org]
- 32. SDS-PAGE Protocol | Rockland [rockland.com]
Technical Support Center: Improving Protein Folding During IPTG Induction
Welcome to the technical support center for optimizing recombinant protein expression in E. coli. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve protein folding and solubility during IPTG induction.
Troubleshooting Guide
This section addresses specific issues that can arise during protein expression experiments, offering potential causes and solutions.
Issue 1: Low or No Target Protein Expression
Symptoms:
-
No visible band of the expected size on SDS-PAGE after induction.
-
Very faint band corresponding to the target protein.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective this compound | Use a fresh, sterile stock solution of this compound. The optimal concentration can vary, so it's advisable to test a range (e.g., 0.1 mM to 1.0 mM).[1][2] |
| Suboptimal Cell Density at Induction | Induce the culture during the mid-logarithmic growth phase (OD600 of 0.4-0.8).[1][2][3] Inducing too early or too late can negatively affect protein yield.[2] |
| Incorrect Cloning or Vector Issues | Verify the cloning by sequencing to ensure the gene is in the correct orientation and reading frame.[2] Ensure the vector contains a functional promoter for the chosen E. coli strain.[1] |
| Protein Toxicity | "Leaky" basal expression of a toxic protein can inhibit cell growth.[2] Use tightly regulated promoter systems or strains like BL21(DE3)pLysS, which expresses T7 lysozyme to inhibit basal T7 RNA polymerase activity.[2][4] Adding glucose to the growth medium can also help repress the lac promoter.[2] |
| Rare Codon Usage | The gene of interest may contain codons that are rare in E. coli, leading to translational stalling.[2][5] Use a codon-optimized gene or an E. coli strain engineered to express tRNAs for rare codons, such as Rosetta™ strains.[2] |
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct size is visible in the total cell lysate but is absent or very faint in the soluble fraction after cell lysis and centrifugation.
-
The majority of the expressed protein is found in the pellet (insoluble fraction).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Induction Temperature | Lower the induction temperature. Slower protein synthesis at lower temperatures (e.g., 16-25°C) often promotes proper folding.[2][4][6] |
| High this compound Concentration | High this compound levels can lead to rapid protein expression, overwhelming the cell's folding machinery. Titrate the this compound concentration to find the lowest level that gives acceptable expression (e.g., 0.05 mM to 0.5 mM).[4][7] |
| Rapid Rate of Protein Synthesis | In addition to lowering temperature and this compound concentration, consider using a weaker promoter or a lower copy number plasmid. |
| Incorrect Disulfide Bond Formation | For proteins with disulfide bonds, consider expression in the periplasm by cloning into a vector with a secretion signal. Strains like Origami™ that have a more oxidizing cytoplasm can also be used. |
| Insufficient Chaperone Activity | Co-express molecular chaperones (e.g., DnaK/DnaJ/GrpE, GroEL/GroES) to assist in proper protein folding.[8][9][10] Various chaperone plasmids are commercially available. |
| Lack of a Solubility-Enhancing Fusion Tag | Use fusion tags like Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) to improve the solubility of the target protein.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound concentration for induction?
The optimal this compound concentration is protein-dependent and should be determined empirically. While a common starting point is 1 mM, concentrations ranging from 0.1 mM to 1.0 mM are frequently used.[1] For some proteins, lowering the this compound concentration to as low as 0.05 mM can significantly increase solubility.[4] It is recommended to perform a titration experiment to find the ideal concentration for your specific protein.
Q2: At what temperature should I induce my protein expression?
Lowering the induction temperature is a common strategy to improve protein solubility.[1][4] While 37°C can lead to high expression levels, it often results in misfolding and aggregation.[13] Inducing at temperatures between 16°C and 25°C for a longer period (e.g., 16 hours to overnight) slows down protein synthesis, which can facilitate proper folding.[2][6][13] It is advisable to cool the culture to the desired temperature before adding this compound to prevent an initial burst of high-temperature expression.[14]
Q3: How does the choice of E. coli strain affect protein folding?
Different E. coli strains have been engineered to address common expression problems. For example:
-
BL21(DE3): A common strain for protein expression, but it lacks proteases that can degrade some target proteins.[4]
-
Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli, which can improve the expression of eukaryotic proteins.[1]
-
BL21(DE3)pLysS: This strain contains a plasmid that produces T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase, reducing the toxicity of proteins that are harmful to the host cell.[4]
Q4: Can co-expression of chaperones improve the solubility of my protein?
Yes, co-expressing molecular chaperones can significantly enhance the solubility of recombinant proteins.[9][10] Chaperones assist in the proper folding of newly synthesized polypeptide chains and can prevent their aggregation.[8] Commercially available plasmids carry genes for chaperone systems like GroEL-GroES or DnaK-DnaJ-GrpE. Co-transformation of your expression plasmid with a chaperone plasmid can lead to a higher yield of soluble protein.[10]
Q5: What are fusion tags and how can they help with protein folding?
Fusion tags are peptides or proteins that are genetically fused to the target protein.[4] Some tags, such as Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known to increase the solubility of their fusion partners.[11][12] They can also facilitate purification through affinity chromatography.[4]
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Protein Solubility
| Target Protein | This compound Concentration (mM) | Result | Reference |
| Cyclomaltodextrinase | 0.05 | Soluble and active | [4] |
| Cyclomaltodextrinase | 0.1 | Insoluble and inactive | [4] |
| Recombinant Bovine SRY | 1.2 | Mostly insoluble (inclusion bodies) | [7][15] |
| Recombinant Bovine SRY | 0.3 | Increased soluble fraction | [7][15] |
| Leptospiral protein | 0.1 | Highest yield of soluble protein | [7] |
Table 2: Effect of Induction Temperature on Protein Solubility
| Target Protein | Induction Temperature (°C) | Induction Time | Result | Reference |
| General Protocol | 18 | Overnight | Facilitates production of folded, soluble protein | [4] |
| General Protocol | 37 | 2-4 hours | Can be tested for initial expression and solubility | [13] |
| General Protocol | 22-25 | 6-16 hours | Recommended for optimizing expression | [13] |
| General Protocol | 12-15 | Overnight | Can help with folding and solubility of fusion proteins | [13] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Induction Temperature
This protocol provides a framework for systematically testing different this compound concentrations and induction temperatures to find the optimal conditions for soluble protein expression.
-
Primary Culture: Inoculate a single colony of E. coli containing your expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Secondary Culture: Inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture (e.g., 1:100 dilution). Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Experimental Setup: Aliquot 50 mL of the culture into multiple flasks.
-
Temperature Equilibration: Move the flasks to shakers set at different temperatures (e.g., 37°C, 30°C, 25°C, and 18°C) and allow the cultures to equilibrate for 15-20 minutes.
-
Induction: To each set of temperature flasks, add different final concentrations of this compound (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM). Include an uninduced control for each temperature.
-
Incubation: Incubate the cultures with shaking for different durations based on the temperature:
-
37°C: 3-4 hours
-
30°C: 4-6 hours
-
25°C: 6-8 hours
-
18°C: 12-16 hours (overnight)
-
-
Harvesting: After induction, harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Analysis: Lyse a small, normalized amount of cells from each condition. Separate the soluble and insoluble fractions by centrifugation. Analyze all fractions (total lysate, soluble, and insoluble) by SDS-PAGE to determine the condition that yields the highest amount of soluble protein.
Protocol 2: Co-expression with Chaperones
This protocol describes how to co-express a target protein with a chaperone system to improve folding.
-
Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with both your expression plasmid and a compatible chaperone plasmid (e.g., pG-KJE8, pGro7). Select for transformants on an agar plate containing antibiotics for both plasmids.
-
Culture Growth: Grow a starter culture and then a larger culture as described in Protocol 1, maintaining selection with both antibiotics.
-
Chaperone Induction (if applicable): Some chaperone plasmids require induction of the chaperone genes before inducing the target protein. Follow the manufacturer's instructions (e.g., adding L-arabinose).
-
Target Protein Induction: When the culture reaches an OD600 of 0.6-0.8, induce the expression of your target protein with the optimized this compound concentration and at the optimized temperature determined from Protocol 1.
-
Harvesting and Analysis: Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE as described in Protocol 1. Compare the results to expression without chaperone co-expression.
Visualizations
References
- 1. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Side effects of chaperone gene co-expression in recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved folding of recombinant protein via co-expression of exogenous chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. rbmb.net [rbmb.net]
Technical Support Center: Dealing with Inclusion Bodies in IPTG-Induced Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with inclusion body formation during IPTG-induced protein expression in E. coli.
Troubleshooting Guide
This guide is designed to provide step-by-step solutions to common problems encountered during recombinant protein expression.
Q1: My expressed protein is completely insoluble and forming inclusion bodies. What are the first and simplest parameters I should adjust?
A1: The initial and most straightforward approach is to modify the culture and induction conditions to slow down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[1][2][3] The primary parameters to adjust are induction temperature and this compound concentration.
High expression rates, often triggered by high temperatures and inducer concentrations, can overwhelm the cell's folding machinery, leading to protein aggregation.[2][4] Reducing the growth rate is a well-known strategy to increase soluble expression.[5]
Summary of Initial Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale & Expected Outcome |
| Induction Temperature | 37°C | 15-25°C | Lowering the temperature slows down metabolic processes, including protein synthesis, which can promote proper folding and increase solubility.[1][4][6] |
| This compound Concentration | 0.5 - 1.0 mM | 0.01 - 0.1 mM | Reducing the inducer concentration lowers the transcription rate from the T7 promoter, decreasing the overall protein synthesis rate and reducing metabolic burden.[1][2][5] |
| Induction Time | 3-4 hours | Overnight (at lower temp) or shorter induction (at higher temp) | Adjusting the induction time in conjunction with temperature can help find a balance between protein yield and solubility.[5][6] |
| Cell Density at Induction | OD₆₀₀ ≈ 0.6-0.8 | OD₆₀₀ ≈ 0.4-0.5 | Inducing at a lower cell density can sometimes reduce stress on the cells and improve soluble expression.[5] |
Q2: I've optimized temperature and this compound concentration, but I still have significant inclusion body formation. What other strategies can I try?
A2: If initial optimizations are insufficient, more comprehensive changes to your expression strategy are necessary. These include selecting a different E. coli host strain, utilizing solubility-enhancing fusion tags, and modifying the culture medium.
1. Host Strain Selection: Standard strains like BL21(DE3) may not be optimal for difficult-to-express proteins. Specialized strains have been engineered to address common issues like rare codon usage and improper disulfide bond formation.[7][8]
2. Fusion Tags: Fusing the target protein to a highly soluble partner can significantly improve its solubility.[1][5][7] Tags like Maltose Binding Protein (MBP) and Glutathione S-Transferase (GST) are known to enhance the solubility of their fusion partners.[4][5][7]
3. Media Composition and Additives: The composition of the growth medium can be supplemented with chemical chaperones or osmolytes that stabilize proteins and assist in proper folding.[1][9] Adding glucose to the medium can also help by repressing basal expression from the lac promoter before induction.[1][2][10]
Troubleshooting Flowchart for Inclusion Body Formation
Caption: A workflow for troubleshooting inclusion body formation.
Commonly Used E. coli Strains for Improved Solubility
| Strain | Key Feature(s) | Use Case |
| BL21(DE3)-Rosetta™ | Contains a plasmid carrying tRNAs for rare codons (AGG, AGA, AUA, CUA, CCC, GGA).[11] | For expression of eukaryotic proteins that have different codon usage than E. coli. |
| BL21(DE3)pLysS/pLysE | Carries a plasmid expressing T7 lysozyme, which inhibits T7 RNA polymerase, reducing basal expression.[6] | For expression of toxic proteins where tight control of expression is needed. |
| C41(DE3) & C43(DE3) | Mutants of BL21(DE3) that are more tolerant to toxic protein expression.[7] | For over-expression of membrane proteins and other toxic globular proteins. |
| SHuffle® Express | Expresses a disulfide bond isomerase (DsbC) in the cytoplasm and has an oxidizing cytoplasm.[8] | For proteins that require correct disulfide bond formation in the cytoplasm. |
| Tuner™(DE3) | lacY mutant that allows for uniform entry of this compound, enabling concentration-dependent, tunable protein expression.[9] | For fine-tuning expression levels to optimize solubility. |
Frequently Asked Questions (FAQs)
Q3: What exactly are inclusion bodies?
A3: Inclusion bodies (IBs) are dense, insoluble aggregates of misfolded recombinant protein that accumulate in the cytoplasm of E. coli during high-level expression.[12][13] Their formation is a common challenge and is thought to result from the rate of protein synthesis exceeding the cell's capacity for proper protein folding.[14] While they contain a high concentration of the desired protein, it is biologically inactive.[15]
Q4: Are there any advantages to having my protein expressed as inclusion bodies?
A4: While generally viewed as a problem, there are some potential advantages to inclusion body formation:
-
High Purity: IBs are dense and can be easily separated from soluble cellular components by centrifugation, resulting in a highly enriched protein sample.[5][16]
-
Protection from Proteolysis: The aggregated state protects the recombinant protein from degradation by host cell proteases.[5][11]
-
Expression of Toxic Proteins: For proteins that are toxic to E. coli, sequestration into inactive IBs can allow for high levels of protein accumulation without killing the host cell.[5]
Q5: If I cannot achieve soluble expression, how do I recover active protein from inclusion bodies?
A5: Recovering bioactive protein from inclusion bodies is a multi-step process that involves isolating the IBs, solubilizing the aggregated protein with strong denaturants, and then refolding the protein into its native, active conformation.[12][16][17]
Workflow for Processing Inclusion Bodies
Caption: A general workflow for inclusion body processing.
Q6: Can you provide a protocol for isolating and washing inclusion bodies?
A6: Yes. The goal of this procedure is to obtain a highly pure pellet of inclusion bodies, free from contaminating cellular debris and membrane proteins.
Experimental Protocol: Inclusion Body Isolation and Washing
-
Cell Lysis:
-
Resuspend the cell pellet from your culture in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).
-
Disrupt the cells using a sonicator on ice or by passing them through a French press.[5] Ensure lysis is complete.
-
-
Initial Pellet Collection:
-
Washing Steps:
-
Resuspend the pellet in the same lysis buffer, but this time containing a non-ionic detergent like 1% (v/v) Triton X-100 or a low concentration of a denaturant like 1-2M Urea.[14][17] This helps to remove membrane proteins and other contaminants.
-
Sonicate briefly to ensure the pellet is fully resuspended.
-
Centrifuge again as in step 2.
-
Repeat this washing step 2-3 times to increase the purity of the inclusion bodies.
-
-
Final Wash:
-
Perform a final wash with the lysis buffer without any detergent to remove residual detergent.
-
Centrifuge one last time and collect the final, purified inclusion body pellet. The pellet can be stored at -80°C or used immediately for solubilization.
-
Q7: What is the best way to solubilize and refold my protein from inclusion bodies?
A7: Solubilization requires strong denaturants to unfold the misfolded protein aggregates, while refolding involves the careful removal of these denaturants to allow the protein to adopt its native conformation. This process often requires optimization for each specific protein.
Experimental Protocol: Solubilization and Refolding
Part A: Solubilization
-
Prepare Solubilization Buffer: The most common buffers use strong chaotropic agents. A typical buffer is: 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) , and 5-10 mM DTT or β-mercaptoethanol (to reduce any incorrect disulfide bonds), pH 8.0.[15][18]
-
Solubilize Pellet: Resuspend the washed inclusion body pellet in the solubilization buffer.
-
Incubate: Stir or gently agitate at room temperature for 1-2 hours, or overnight at 4°C, until the pellet is completely dissolved.
-
Clarify: Centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet any remaining insoluble material. The supernatant now contains the denatured, solubilized protein.
Part B: Refolding
The key to refolding is the slow, gradual removal of the denaturant. Rapid removal often leads to re-aggregation.[15]
-
Method 1: Dialysis:
-
Place the solubilized protein into dialysis tubing.
-
Dialyze against a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1-2 mM reduced/oxidized glutathione mix, pH 8.0) with a gradually decreasing concentration of the denaturant. For example, start with a buffer containing 4 M Urea, then move to 2 M, 1 M, 0.5 M, and finally no urea, changing the buffer every few hours or overnight.[17][18]
-
-
Method 2: Rapid Dilution:
-
Quickly dilute the solubilized protein solution 10- to 100-fold into a large volume of cold refolding buffer.[17]
-
Stir gently at 4°C for several hours to overnight to allow for refolding. This method is faster but can be more prone to aggregation if the protein concentration is not optimized.
-
Common Components for Solubilization and Refolding Buffers
| Buffer Component | Concentration Range | Purpose in Buffer |
| Denaturants (Solubilization) | 6-8 M Urea, 4-6 M GdnHCl | Disrupts non-covalent bonds to unfold and solubilize aggregated protein.[15][] |
| Reducing Agents | 1-10 mM DTT, β-ME | Reduces incorrect disulfide bonds formed during aggregation.[16] |
| pH Buffers | 20-50 mM Tris, HEPES | Maintains a stable pH, typically slightly alkaline (pH 8.0-8.5) to enhance solubility.[] |
| Additives (Refolding) | 0.4-1 M L-Arginine, Sugars (Sorbitol, Sucrose), Glycerol | Suppress aggregation of folding intermediates and stabilize the native state.[20][21] |
| Redox System (Refolding) | 1-2 mM GSH/GSSG | Promotes the correct formation of disulfide bonds. |
References
- 1. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 2. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. biossusa.com [biossusa.com]
- 18. tandfonline.com [tandfonline.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. journals.asm.org [journals.asm.org]
Validation & Comparative
A Researcher's Guide to IPTG Alternatives for Recombinant Protein Expression
For decades, Isopropyl β-D-1-thiogalactopyranoside (IPTG) has been the cornerstone of recombinant protein production in E. coli, prized for its role as a potent inducer of the lac operon. However, its use is not without drawbacks, including significant costs, potential cellular toxicity, and a metabolic burden on the host.[1][2][3] These limitations have spurred the development and adoption of a variety of alternative induction systems, each with unique advantages in terms of cost-effectiveness, regulation, and ease of use.
This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms. We will explore lactose-based induction, the convenience of auto-induction media, and the tightly controlled expression offered by arabinose and tetracycline-inducible systems.
The Contenders: An Overview of this compound Alternatives
The choice of an induction system is a critical factor that can significantly impact the yield, solubility, and cost of recombinant protein production. Below is a summary of the key players in the post-IPTG era of protein expression.
-
Lactose and Skimmed Milk: As the natural inducer of the lac operon, lactose presents a cost-effective and less toxic alternative to its synthetic analog, this compound.[1][4] Skimmed milk, containing lactose, has also been successfully used as a low-cost inducer.[5]
-
Auto-Induction Media: This method offers a "hands-off" approach to protein expression. By utilizing a precisely formulated media containing a mix of glucose, glycerol, and lactose, cultures can be grown to high densities and induced automatically without the need for monitoring and manual addition of an inducer.[6][7] This system is particularly advantageous for high-throughput screening of multiple expression clones.[8]
-
Arabinose-Inducible System (pBAD): This system is based on the araBAD operon and offers tight, dose-dependent control over protein expression.[9] The expression levels can be finely tuned by varying the concentration of L-arabinose, making it an excellent choice for producing toxic proteins or optimizing protein solubility.[9]
-
Tetracycline-Inducible Systems (Tet-On/Tet-Off): These systems provide highly stringent and reversible control over gene expression.[10] The Tet-On and Tet-Off systems allow for gene expression to be switched on or off, respectively, in the presence of tetracycline or its analog, doxycycline (Dox).[10] This level of control is particularly valuable in eukaryotic expression systems and for complex experimental designs.
Performance Comparison: A Quantitative Look
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different induction systems.
Table 1: Comparison of Protein Yields
| Induction System | Protein | Host Strain | Yield | Reference |
| This compound (1 mM) | scFv A1 | E. coli HB2151 | 43.5 µg/g cells | [11] |
| Auto-induction | scFv A1 | E. coli HB2151 | 27.4 µg/g cells | [11] |
| This compound (1 mM) | scFv A12 | E. coli HB2151 | 19.4 µg/g cells | [11] |
| Auto-induction | scFv A12 | E. coli HB2151 | 23.2 µg/g cells | [11] |
| This compound | SRH-DR5-B | E. coli SHuffle B T7 | ~20 mg / 200 ml culture | [11] |
| Auto-induction | SRH-DR5-B | E. coli BL21(DE3)pLysS | 28 ± 4.5 mg / 200 ml culture | [11] |
| This compound (1 mM) | rhCIFN | E. coli | Lower than Lactose | [4] |
| Lactose (14 g/L) | rhCIFN | E. coli | 150 mg/L (purified) | [4] |
| This compound (single-shot) | Regulatory Hydrogenase | E. coli | 125 mg/L | [12] |
| Lactose Auto-induction | Regulatory Hydrogenase | E. coli | 280 mg/L | [12] |
Table 2: Comparison of Cell Density (OD600)
| Induction System | Host Strain | Final OD600 | Reference |
| Auto-induction | E. coli | 10-20 | [13] |
| High-density this compound-induction | E. coli | 15-20 | [13] |
| Traditional this compound-induction | E. coli | ~3-4 | [13] |
Signaling Pathways and Experimental Workflows
To better understand the molecular events governing each induction method, the following diagrams illustrate the respective signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for protein expression using the discussed this compound alternatives. Optimal conditions, such as inducer concentration, temperature, and induction time, should be determined empirically for each specific protein and expression system.
Lactose Induction Protocol
-
Culture Preparation: Inoculate a single colony of E. coli carrying the expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium with the antibiotic.
-
Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.6-0.8).
-
Induction: Add a sterile solution of lactose to a final concentration of 1-2% (w/v).
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to overnight.
-
Harvesting: Harvest the cells by centrifugation.
Auto-Induction Protocol
-
Media Preparation: Prepare an auto-induction medium (e.g., as described by Studier, 2005) containing a mixture of carbon sources such as glucose, glycerol, and lactose, along with necessary salts, nitrogen source, and buffers.[7]
-
Inoculation: Inoculate the auto-induction medium with a single colony or a small volume of a starter culture grown in a non-inducing medium.
-
Growth and Induction: Incubate the culture at the desired temperature (e.g., 25-37°C) with vigorous shaking for 16-24 hours. No further intervention is required.
-
Harvesting: Harvest the cells by centrifugation.
Arabinose Induction Protocol (pBAD System)
-
Culture Preparation: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Sub-culturing: Dilute the overnight culture 1:50 to 1:100 into fresh LB medium with antibiotic.
-
Growth: Grow the culture at 37°C with shaking to an OD600 of 0.5-0.7.
-
Induction: Add a sterile solution of L-arabinose to a final concentration typically ranging from 0.001% to 0.2% (w/v).[14] The optimal concentration needs to be determined experimentally.
-
Expression: Continue incubation at a suitable temperature (e.g., 20-37°C) for 3-6 hours.
-
Harvesting: Harvest the cells by centrifugation.
Tetracycline/Doxycycline Induction Protocol (Tet-On System)
This protocol is generally for mammalian cells but can be adapted for bacterial systems with the appropriate vectors.
-
Cell Culture: Culture the engineered cells containing the Tet-On system and the gene of interest under the TRE promoter in the appropriate medium.
-
Induction: Add doxycycline to the culture medium at a final concentration typically ranging from 10 to 1000 ng/mL.[15]
-
Expression: Incubate the cells for 24-48 hours to allow for protein expression.
-
Harvesting: Harvest the cells for protein analysis.
Conclusion
While this compound remains a widely used and effective inducer, the alternatives presented in this guide offer compelling advantages that can be leveraged to optimize recombinant protein production workflows. Lactose and auto-induction media provide cost-effective and convenient options, particularly for large-scale production and high-throughput applications. For proteins that are toxic or require precise expression control, the arabinose and tetracycline-inducible systems offer unparalleled levels of regulation. By carefully considering the specific requirements of the target protein and the experimental goals, researchers can select the most appropriate induction system to maximize yield, improve solubility, and reduce overall costs.
References
- 1. The Effects of Lactose Induction on a Plasmid-Free E. coli T7 Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple procedure applying lactose induction and one-step purification for high-yield production of rhCIFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Lactose vs. IPTG for Inducing the Lac Operon
For researchers, scientists, and drug development professionals leveraging Escherichia coli for recombinant protein expression, the choice of inducing agent for the lac operon is a critical decision that can significantly impact protein yield, solubility, and overall process efficiency. The two most common inducers, isopropyl β-D-1-thiogalactopyranoside (IPTG) and lactose, both effectively initiate transcription of genes under the control of the lac operator. However, their distinct mechanisms of action, metabolic fates, and potential effects on cell physiology present a trade-off between potency, cost, and cellular burden. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental workflows.
Mechanism of Action: A Tale of Two Inducers
The induction of the lac operon hinges on the derepression of the Lac repressor protein (LacI). In its active state, LacI binds to the operator region of the lac operon, physically blocking RNA polymerase from initiating transcription of the downstream genes, including the gene of interest cloned into an expression vector. Both this compound and lactose function by binding to the LacI repressor, inducing a conformational change that prevents its association with the operator DNA, thereby permitting transcription.
The fundamental difference lies in their cellular metabolism. This compound is a gratuitous inducer; it is a structural analog of allolactose (the natural inducer derived from lactose) but is not metabolized by E. coli.[1][2] This non-metabolizable nature ensures that the intracellular concentration of this compound remains relatively constant throughout the induction period, leading to a sustained and potent induction stimulus.[1][2]
In contrast, lactose is a natural substrate for the enzymes encoded by the lac operon. Upon transport into the cell by lactose permease (LacY), lactose is converted to allolactose by β-galactosidase (LacZ), and it is allolactose that acts as the actual inducer by binding to the LacI repressor.[3][4] Subsequently, β-galactosidase also hydrolyzes lactose into glucose and galactose for cellular metabolism.[5] This metabolic consumption means that the concentration of the natural inducer can decrease over time, potentially leading to a more transient induction profile compared to this compound.
Performance Comparison: A Quantitative Look
The choice between this compound and lactose often involves a balance between induction strength, cost, and the physiological burden on the host cells. This compound is known for its potency, often leading to high levels of protein expression.[5] However, high concentrations of this compound can be toxic to E. coli, potentially leading to reduced cell growth and affecting the solubility of the expressed protein.[5] Furthermore, the cost of this compound can be a significant consideration, particularly for large-scale protein production.[5]
Lactose offers a more cost-effective and potentially gentler alternative. As a natural metabolite, it is generally less toxic to the cells.[6] Several studies have indicated that using lactose as an inducer can result in higher cell densities and increased yields of soluble protein, especially in high-density cultures.[6] However, induction with lactose can be less potent and may require more optimization of concentration and timing.
The following table summarizes experimental data comparing the expression of enhanced Green Fluorescent Protein (eGFP) using an auto-induction medium containing either this compound or lactose.
| Inducer | Concentration | eGFP Fluorescence (Arbitrary Units) |
| This compound | 10 µM | ~1500 |
| This compound | 20 µM | ~2500 |
| This compound | 40 µM | ~3000 |
| This compound | 80 µM | ~2000 |
| Lactose | 0.5 g/L | ~1000 |
| Lactose | 1 g/L | ~1500 |
Data adapted from a study on auto-induction media.[5]
Signaling Pathways and Experimental Workflow
To visualize the molecular events and a typical experimental process for comparing these inducers, the following diagrams are provided.
Caption: Signaling pathways for lac operon induction by lactose and this compound.
References
comparison of different IPTG-inducible expression systems
For researchers, scientists, and professionals in drug development, the choice of an appropriate protein expression system is a critical decision that can significantly impact the yield, purity, and functionality of the target protein. Isopropyl β-D-1-thiogalactopyranoside (IPTG)-inducible systems are among the most widely utilized platforms for recombinant protein production in Escherichia coli. These systems offer the advantage of controlled gene expression, allowing for the separation of the bacterial growth phase from the protein production phase, which is particularly beneficial for expressing proteins that may be toxic to the host.
This guide provides an objective comparison of different this compound-inducible expression systems, focusing on their underlying mechanisms, performance characteristics, and experimental considerations. The information presented is supported by experimental data from various sources to aid in the selection of the most suitable system for your specific research needs.
The Foundation: The lac Operon
The functionality of all this compound-inducible systems is rooted in the principles of the E. coli lac operon, a classic model of gene regulation. In its native state, the lac operon controls the expression of genes responsible for lactose metabolism. The key players in this regulatory circuit are the LacI repressor protein and the lac operator (lacO) sequence. The lacI gene is constitutively expressed, producing the LacI repressor which binds to the lacO sequence located within the promoter region. This binding physically obstructs RNA polymerase from initiating transcription of the downstream genes.
The introduction of an inducer, such as allolactose (a natural metabolite of lactose) or the synthetic analog this compound, triggers a conformational change in the LacI repressor. This change reduces its affinity for the lacO sequence, causing it to dissociate from the DNA and allowing transcription to proceed. A key advantage of this compound is that it is not metabolized by E. coli, ensuring its concentration remains stable throughout the induction period, leading to sustained protein expression.[1]
Comparison of Popular this compound-Inducible Expression Systems
Several plasmid-based expression systems leveraging the lac operon's regulatory mechanism have been developed. These systems primarily differ in their promoter strength, the stringency of their regulation (i.e., the level of basal or "leaky" expression in the absence of an inducer), and the mechanism of transcription. Here, we compare three commonly used systems: the pET system, the pTrc system, and the pLlacO-1 system.
Performance Characteristics
The choice of an expression system often involves a trade-off between high-level expression and tight regulation. The ideal system maximizes the yield of the target protein upon induction while minimizing leaky expression that could be detrimental to the host, especially when dealing with toxic proteins.
| System | Promoter | Key Features | Basal Expression | Induced Expression Level | Induction Ratio (Fold Induction) | Host Strain Requirement | Vector Backbone Example | Reporter/Protein & Context |
| pET System | T7lac | T7 RNA polymerase-driven transcription, high-level expression.[2] Double repression mechanism (on T7 RNA polymerase gene and on target gene) leads to low basal expression.[2][3] | Low[2][3] | Very High[2][3] | High | Requires host expressing T7 RNA polymerase (e.g., BL21(DE3)). | pET series | YFP in E. coli BL21[2][3] |
| pTrc System | trc | Hybrid of trp and lac promoters, strong constitutive-like expression upon induction. | High[3] | High[3] | Moderate | Standard E. coli strains (e.g., DH5α, JM109). | pTrc99A | YFP in E. coli BL21[3] |
| pLlacO-1 System | LlacO-1 | Hybrid of phage lambda P(L) promoter with lac operator. | Low to Moderate | High | >600-fold | Standard E. coli strains; tighter repression in lacIq strains. | pZE12-luc | Luciferase in E. coli DH5αZ1 |
Note: The quantitative values for basal expression, induced expression, and induction ratio are highly dependent on the specific experimental conditions, including the gene of interest, host strain, culture medium, and induction parameters. The data presented here is a synthesis from multiple sources and should be considered as a general guide.
Signaling Pathways and Regulatory Mechanisms
The precise control of gene expression in these systems is achieved through different molecular interactions.
pET System Signaling Pathway
The pET system employs a two-tiered regulatory mechanism. The gene for T7 RNA polymerase is integrated into the host chromosome under the control of the lacUV5 promoter. The target gene, on the other hand, is cloned into a pET vector downstream of a T7 promoter which also contains a lac operator sequence (T7lac promoter).
pTrc and pLlacO-1 Systems Signaling Pathway
The pTrc and pLlacO-1 systems utilize the host's native E. coli RNA polymerase for transcription. Their regulation relies on the direct repression of their respective promoters by the LacI repressor.
Experimental Protocols
To obtain reliable and comparable data on the performance of different expression systems, it is crucial to follow a standardized experimental protocol. Below is a general methodology for comparing protein expression levels.
General Protocol for Comparison of Protein Expression
This protocol outlines the key steps for transforming E. coli, inducing protein expression, and analyzing the results.
1. Transformation:
-
Transform competent E. coli cells (e.g., BL21(DE3) for pET systems, DH5α for others) with the respective expression plasmids.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony from each plate into 5-10 mL of LB medium containing the selective antibiotic.
-
Grow overnight at 37°C with shaking (200-250 rpm).
3. Main Culture and Induction:
-
Inoculate a larger volume of LB medium (e.g., 50-100 mL) with the starter culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.6-0.8).[4]
-
Before induction, take a 1 mL aliquot of the uninduced culture as a negative control.
-
Add this compound to the remaining culture to the desired final concentration (a typical starting point is 1 mM).
-
Continue to incubate the culture under the desired expression conditions (e.g., 3-4 hours at 37°C for rapid expression or overnight at a lower temperature like 16-25°C to potentially improve protein solubility).[4]
4. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using methods such as sonication or chemical lysis reagents.
5. Analysis of Protein Expression:
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction from both uninduced and induced cultures by SDS-PAGE.
-
Visualize the protein bands using Coomassie Brilliant Blue staining.
-
For more quantitative analysis, perform densitometry on the Coomassie-stained gel or a Western blot using an antibody specific to the target protein or a purification tag.
Conclusion
The selection of an this compound-inducible expression system is a multifaceted decision that depends on the specific characteristics of the protein of interest and the experimental goals. The pET system is renowned for its potential for very high-level protein production, making it a popular choice for structural and biochemical studies. However, its reliance on T7 RNA polymerase necessitates the use of specific host strains. Systems like pTrc and pLlacO-1 offer the flexibility of being used in a wider range of E. coli strains and can provide tighter regulation, which is advantageous for the expression of toxic proteins. By carefully considering the performance characteristics and regulatory mechanisms outlined in this guide, researchers can make an informed choice to optimize their recombinant protein production workflows.
References
A Comparative Guide to IPTG Induction in Recombinant Protein Expression
For researchers, scientists, and drug development professionals, the efficient production of recombinant proteins is a cornerstone of their work. The choice of an induction system is a critical step that can significantly impact protein yield, quality, and overall experimental success. Isopropyl β-D-1-thiogalactopyranoside (IPTG) has long been the gold standard for inducing gene expression in E. coli systems based on the lac operon. This guide provides an objective comparison of this compound with its primary alternatives, lactose and auto-induction media, supported by experimental data and detailed protocols to inform your selection process.
Mechanism of Action: The Lac Operon Switch
The principle behind this compound-inducible systems is the regulation of the lac operon in E. coli. In its natural state, the Lac repressor protein (LacI) binds to the operator region of the operon, physically blocking RNA polymerase from transcribing the downstream genes.[1][2] The introduction of an inducer molecule triggers a conformational change in the LacI repressor, causing it to detach from the operator and permitting gene expression to proceed.[1][3]
This compound is a molecular mimic of allolactose, the natural inducer of the lac operon.[1][3] A key distinction is that this compound is a gratuitous inducer; it is not metabolized by the cell.[3][4] This ensures that its concentration remains constant throughout the induction period, leading to a sustained and potent level of protein expression.[3][4] In contrast, lactose, the natural substrate, is consumed by the cell as a carbon source, which can lead to a decrease in induction over time.[4][5]
Performance Comparison: this compound vs. Alternatives
The choice between this compound, lactose, and auto-induction media involves a trade-off between potency, cost, cellular stress, and convenience.
| Inducer | Typical Concentration | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | 0.1 - 1.0 mM[6] | High[4][7] | Potent and sustained induction[4], Tunable expression levels[3] | Can be toxic to cells[8][9], High cost for large-scale production[10], Requires monitoring of cell growth for addition[11] |
| Lactose | 0.5 - 2% (w/v) | Low[7] | Cost-effective[7], Less toxic to cells[8][12] | Metabolized by cells, leading to variable induction levels[4][5], Induction can be inhibited by glucose[5] |
| Auto-induction Media | Varies (contains glucose, glycerol, and lactose)[13] | Moderate | High cell densities and protein yields[14], No need to monitor cell growth for induction[11], Amenable to high-throughput screening[11] | Longer cultivation times[11], Optimization of media components may be required |
Quantitative Data Summary
The following table summarizes experimental data from various studies comparing the performance of this compound with lactose and auto-induction systems for the expression of different recombinant proteins.
| Recombinant Protein | Expression System | Inducer & Concentration | Protein Yield | Reference |
| scFv A1 | E. coli HB2151 | 1 mM this compound | 43.5 µg/g cells | [15] |
| scFv A1 | E. coli HB2151 | Auto-induction | 27.4 µg/g cells | [15] |
| scFv A12 | E. coli HB2151 | 1 mM this compound | 19.4 µg/g cells | [15] |
| scFv A12 | E. coli HB2151 | Auto-induction | 23.2 µg/g cells | [15] |
| SRH-DR5-B | E. coli SHuffle B T7 | This compound | Lower soluble yield (45%) | [15] |
| SRH-DR5-B | E. coli BL21(DE3)pLysS | Auto-induction | 1.4x higher purified yield, higher solubility (75%) | [15] |
| rhCIFN | E. coli | 1 mM this compound | Lower yield | [16] |
| rhCIFN | E. coli | 14g/L Lactose | Higher yield | [16] |
| Enhanced Green Fluorescent Protein (EGFP) | E. coli BL21 (DE3) | 0.005 - 0.025 mM this compound | Maintained or increased production at lower concentrations | [17] |
Experimental Protocols
General Protocol for this compound Induction
This protocol provides a general framework for inducing protein expression using this compound. Optimization of parameters such as this compound concentration, induction temperature, and duration is often necessary for each specific protein.[18][19]
-
Starter Culture: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.[20]
-
Main Culture: The following morning, inoculate a larger volume of LB broth (e.g., 500 mL) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.[20]
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches the mid-log phase of growth (approximately 0.5-0.6).[6]
-
Induction: Add this compound to the desired final concentration (typically between 0.1 and 1.0 mM).[6]
-
Expression: Continue to incubate the culture under the desired conditions. For many proteins, reducing the temperature to 16-25°C and inducing for a longer period (12-16 hours) can improve protein solubility.[18]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.[20]
Protocol for Comparing this compound, Lactose, and Auto-Induction
To objectively compare the three induction methods, it is crucial to maintain consistent experimental conditions where possible.
-
Prepare Cultures: Prepare three parallel cultures from the same starter culture as described in the general this compound protocol.
-
Induction:
-
This compound: When the OD600 reaches 0.5-0.6, add this compound to a final concentration of 1 mM.
-
Lactose: When the OD600 reaches 0.5-0.6, add lactose to a final concentration of 1% (w/v).
-
Auto-induction: Inoculate the starter culture directly into a prepared auto-induction medium (e.g., containing 0.05% glucose, 0.5% glycerol, and 0.2% lactose).
-
-
Expression and Harvesting: Incubate all three cultures under the same temperature and time conditions (e.g., 25°C for 16 hours). Harvest the cells by centrifugation.
-
Analysis: Analyze the protein expression levels from all three conditions by SDS-PAGE and quantify the protein yield. Assess cell viability if toxicity is a concern.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion: Making an Informed Choice
The selection of an induction system is a multifaceted decision that depends on the specific goals of the experiment, the nature of the protein being expressed, and budgetary constraints.
-
This compound remains the inducer of choice for applications requiring tight control and high levels of protein expression. Its potency and non-metabolizable nature provide a consistent induction stimulus. However, its potential for cellular toxicity and high cost are significant drawbacks, particularly for large-scale production.[4][8][10]
-
Lactose offers a cost-effective and less toxic alternative to this compound.[7][8] It is particularly advantageous for large-scale fermentations where the cost of this compound would be prohibitive. The main limitation is its metabolism by the cell, which can lead to less consistent induction.[5]
-
Auto-induction media provide a convenient and efficient method for high-throughput protein expression, eliminating the need for monitoring cell growth.[11] This system often results in higher cell densities and, consequently, higher overall protein yields.[14]
Ultimately, for novel proteins, an initial screening experiment comparing this compound, lactose, and auto-induction is a prudent approach to identify the optimal conditions for maximizing the yield of soluble, correctly folded protein. This empirical data will provide the most reliable basis for selecting the most appropriate induction strategy for your specific research or drug development pipeline.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. betalifesci.com [betalifesci.com]
- 11. Boosting Auto-Induction of Recombinant Proteins in Escherichia coli with Glucose and Lactose Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improving the cost effectiveness of enhanced green fluorescent protein production using recombinant Escherichia coli BL21 (DE3): Decreasing the expression inducer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Induction Protocol - Biologicscorp [biologicscorp.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. csrri.iit.edu [csrri.iit.edu]
A Comparative Guide to the Efficiency of Chemical Inducers in Gene Expression Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical inducer is a critical step in designing robust and reliable inducible gene expression systems. The efficiency of these inducers directly impacts the level and control of transgene expression, ultimately influencing experimental outcomes. This guide provides an objective comparison of commonly used chemical inducers, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Inducible gene expression systems are indispensable tools in modern biological research, offering temporal and dose-dependent control over gene activity.[1] The choice of inducer and its corresponding system can significantly affect the dynamic range of induction, basal expression levels (leakiness), and the overall health of the experimental model.[2][3] This comparison focuses on several widely used chemical inducers, evaluating their performance based on key metrics.
Quantitative Comparison of Chemical Inducer Systems
The performance of different chemical inducer systems can be quantitatively evaluated based on several key parameters: maximum induction, induction rate, and basal expression (leakiness). The following table summarizes the performance of five common systems based on data from transient transfection studies.
| Inducer System | Inducer(s) | Maximum Induction (Relative to Control) | Induction Rate | Basal Expression (Leakiness) |
| Tet-On | Doxycycline | High | Slow | High |
| Tet-Off | Doxycycline (removal) | High | Slow | Moderate |
| MMTV Promoter | Dexamethasone | Moderate | Moderate | Low |
| Ecdysone-Inducible | Ponasterone A | Low | Fast | Very Low |
| T7 Promoter | (Requires T7 RNA Pol.) | Very Low (modifiable) | Moderate | Extremely Low |
Table 1: Comparative performance of common chemical inducer systems. Data is ranked qualitatively based on findings from comparative studies.[2]
Experimental Protocols
To ensure reproducible and comparable results when evaluating the efficiency of different chemical inducers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Inducer Efficiency using a Luciferase Reporter Assay
This protocol outlines the steps to quantitatively compare the efficiency of different chemical inducers by measuring the activity of a luciferase reporter gene.
1. Cell Culture and Transfection:
- Plate mammalian cells (e.g., HEK293T) in a 24-well plate at a density of 1 x 10^5 cells per well.
- Culture cells overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
- Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of the inducible promoter and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
2. Induction:
- 24 hours post-transfection, replace the medium with fresh medium containing the chemical inducer at various concentrations. For a negative control, add medium without the inducer.
- Incubate the cells for the desired induction period (e.g., 24, 48 hours).
3. Cell Lysis and Luciferase Assay:
- Wash the cells once with Phosphate-Buffered Saline (PBS).
- Lyse the cells using 100 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
- Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
- Measure firefly luciferase activity using a luminometer after adding 100 µL of luciferase assay substrate.
- Subsequently, measure Renilla luciferase activity for normalization by adding 100 µL of Stop & Glo® reagent.
4. Data Analysis:
- Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
- Determine the fold induction by dividing the relative luciferase activity of the induced samples by that of the uninduced control.
- Plot the fold induction against the inducer concentration to generate a dose-response curve.
Protocol 2: Visual Assessment of Induction using a Fluorescent Reporter
This protocol allows for a qualitative and semi-quantitative comparison of inducer efficiency through fluorescence microscopy.
1. Cell Culture and Transfection:
- Follow the same cell culture and transfection procedure as in Protocol 1, but use a reporter plasmid expressing a fluorescent protein (e.g., EGFP) instead of luciferase.
2. Induction:
- 24 hours post-transfection, induce the cells as described in Protocol 1.
3. Fluorescence Microscopy:
- After the induction period, wash the cells with PBS.
- Visualize the cells using a fluorescence microscope with the appropriate filter set for the fluorescent protein.
- Capture images of both induced and uninduced cells at a consistent exposure setting.
4. Image Analysis (Optional):
- For a semi-quantitative analysis, measure the mean fluorescence intensity of a defined number of cells using image analysis software (e.g., ImageJ).
- Calculate the fold change in fluorescence intensity between induced and uninduced samples.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures can aid in understanding and implementing inducible systems.
Caption: General signaling pathway for a chemical inducer system.
The diagram above illustrates a simplified, common mechanism of action for many chemical inducer systems, such as the Tet-On system. The chemical inducer enters the cell and binds to a receptor protein. This complex then translocates to the nucleus and binds to an inducible promoter, initiating the transcription of the gene of interest.
Caption: Workflow for comparing chemical inducer efficiency.
This workflow outlines the key steps in an experiment designed to compare the efficiency of different chemical inducers. Following a standardized workflow is crucial for obtaining reliable and comparable data.
References
The Critical Role of IPTG Purity in Experimental Success: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility and reliability of experiments are paramount. In molecular biology, particularly in recombinant protein expression and gene cloning, the purity of reagents can be a deciding factor between success and failure. Isopropyl β-D-1-thiogalactopyranoside (IPTG), a widely used inducer of gene expression in bacterial systems, is no exception. This guide provides an objective comparison of how different levels of this compound purity can impact experimental outcomes, supported by experimental data and detailed protocols.
The purity of this compound directly influences the efficiency and predictability of gene induction. Impurities in lower-grade this compound can interfere with the normal function of the lac operon, leading to inconsistent induction levels, reduced protein yields, or even ambiguous results in screening assays.[1] Contaminants may mimic this compound, inhibit relevant enzymes, or be toxic to cells, all of which can compromise experimental results.[1]
Assessing this compound Purity: Methods and Protocols
Several analytical and functional methods are employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for chemical analysis, while biological assays confirm its functional activity.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method to separate and quantify this compound and its potential impurities.[1] A typical method involves a reversed-phase column and detection using UV or pulsed electrochemical detection (PED).[2][3]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can identify and quantify this compound and its impurities with high sensitivity and specificity.[4][5][6] This method is crucial for detecting trace amounts of contaminants.
Functional Assay: Induction of a Reporter Gene
A biological assay provides a functional assessment of this compound's activity. This is often achieved by measuring the expression of a reporter gene, such as β-galactosidase (from the lacZ gene) or a fluorescent protein, under the control of an this compound-inducible promoter.
Impact of this compound Purity on Experimental Outcomes
The purity of this compound can have a significant impact on various applications, most notably recombinant protein expression and blue-white screening.
Recombinant Protein Expression
Inconsistent or suboptimal protein yields are a common consequence of using impure this compound. Impurities can lead to a lower effective concentration of the inducer or introduce cellular stress, which in turn affects protein expression levels.[7] While direct comparative studies on protein yield versus this compound purity are not abundant in publicly available literature, the principle is well-established. The following table illustrates the expected impact of this compound purity on recombinant protein expression based on qualitative industry knowledge.
| Purity Grade | Typical Purity | Potential Impurities | Expected Impact on Protein Expression |
| Standard Grade | ≥98% | Unreacted starting materials, by-products of synthesis | Variable and potentially lower protein yields. Increased risk of batch-to-batch variability. |
| High Purity | ≥99.0% | Trace amounts of synthesis by-products | More consistent and reliable protein expression. Suitable for most standard applications. |
| Ultra-Pure | ≥99.5% | Minimal to no detectable impurities | Highest and most reproducible protein yields. Recommended for sensitive applications and large-scale production. |
This table is illustrative and based on established principles of reagent purity and its impact on biological systems.
Blue-White Screening
Blue-white screening is a common technique to identify recombinant bacteria. The clarity of this screening process is highly dependent on the controlled induction of the lacZ gene by this compound. Impurities can interfere with this regulation, leading to false positives or negatives and making the screening process unreliable.[1] High-purity this compound ensures a clear distinction between blue (non-recombinant) and white (recombinant) colonies.[8][9]
Comparison with an Alternative Inducer: Lactose
Lactose, the natural inducer of the lac operon, is a cost-effective alternative to this compound. However, its performance can differ significantly. Unlike this compound, lactose is metabolized by the cells, leading to a decrease in its concentration over time.[10] Several studies have compared the effectiveness of this compound and lactose for inducing recombinant protein expression.
| Inducer | Concentration | Protein Yield/Activity | Reference |
| This compound | 0.05 mM | DAAO: 153.20 U/g, CAT: 896.23 U/g | [11] |
| Lactose | Not specified | Lower enzyme activity and biomass compared to this compound | [11] |
| This compound | Not specified | 255 mg/L of purified rhKGF-2 | [12] |
| Lactose | Not specified | 52% higher yield of purified rhKGF-2 compared to this compound | [12] |
These results indicate that the choice of inducer can depend on the specific protein being expressed and the experimental goals. While this compound often provides more robust and consistent induction due to its non-metabolizable nature, lactose can sometimes lead to higher yields of soluble protein.[10][12][13]
Common Impurities and Their Effects
Impurities in this compound can originate from the synthesis process and may include unreacted precursors, side-reaction products, or degradation products. While specific impurities are often proprietary to the manufacturer, potential contaminants in chemical syntheses can include various organic molecules and salts. These can have several detrimental effects:
-
Toxicity: Some impurities can be toxic to E. coli, leading to reduced cell growth and lower protein yields.[7]
-
Inhibition: Certain molecules might inhibit the lac repressor or other essential cellular enzymes, leading to unpredictable gene expression.
-
Induction Mimicry: Some by-products could potentially mimic allolactose, leading to basal expression even in the absence of pure this compound.[1]
Given these potential issues, using high-purity this compound from a reputable supplier is a critical step in ensuring the validity and reproducibility of experimental results.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the this compound induction pathway and a typical experimental workflow for assessing this compound purity.
Caption: this compound induction of gene expression via the lac operon.
References
- 1. How to ensure the purity of this compound? - Blog [hbynm.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106353445A - Method capable of detecting content of this compound - Google Patents [patents.google.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Development and validation of a liquid chromatography-mass spectrometry assay for the quantitation of this compound in E. Coli fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitask Kinetic Analysis of this compound Effects on Protein Expression and Cell Growth [moleculardevices.com]
- 8. geneticsmr.org [geneticsmr.org]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound-induced high protein expression for whole-cell biosynthesis of L-phosphinothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Lactose Induction on a Plasmid-Free E. coli T7 Expression System - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Natural Inducers of the Lac Operon as Viable Alternatives to IPTG
For decades, Isopropyl β-D-1-thiogalactopyranoside (IPTG) has been the undisputed champion for inducing gene expression in the lac operon system, a cornerstone of recombinant protein production in Escherichia coli. However, its synthetic nature, cost, and potential cellular toxicity have prompted researchers to seek more natural and cost-effective alternatives. This guide provides a comprehensive comparison of natural inducers of the lac operon, primarily lactose and its application in autoinduction media, as alternatives to this compound. We present supporting experimental data, detailed protocols, and visual pathways to aid researchers, scientists, and drug development professionals in making informed decisions for their expression systems.
Mechanism of Induction: A Tale of Two Molecules
The induction of the lac operon hinges on the derepression of the LacI repressor protein from the operator region, allowing transcription of the downstream genes. While both this compound and the natural inducer, allolactose, achieve this, their origins and metabolic fates differ significantly.
This compound , a structural mimic of allolactose, is a gratuitous inducer; it binds to the LacI repressor and inactivates it but is not metabolized by the cell.[1] This non-metabolizable nature ensures that its concentration remains relatively constant, leading to sustained and often strong induction.[1]
Lactose , a disaccharide, is the natural substrate for the enzymes encoded by the lac operon. Upon transport into the cell by lactose permease (LacY), a small amount of lactose is converted to allolactose by the enzyme β-galactosidase (LacZ).[2] It is allolactose that acts as the true natural inducer by binding to the LacI repressor.[2] Unlike this compound, lactose is consumed by the cell as a carbon source, which can lead to a decrease in the inducer concentration over time.[3]
Caption: Signaling pathway of lac operon induction by this compound and Lactose/Allolactose.
Performance Comparison: this compound vs. Natural Inducers
The choice of inducer can significantly impact protein yield, cell health, and experimental cost. While this compound is known for its potency, natural alternatives like lactose offer a gentler and more economical approach.
| Parameter | This compound | Lactose | Autoinduction Media | Key Considerations |
| Typical Concentration | 0.1 - 1.0 mM[4] | 0.2% - 4% (w/v)[5][6] | 0.05% glucose, 0.5% glycerol, 0.2% lactose[6] | Optimal concentration is protein-dependent. |
| Protein Yield | High, but can lead to inclusion bodies[7] | Similar or slightly lower than this compound, often with higher solubility[7][8] | Can lead to higher yields compared to standard this compound induction[6] | Slower induction with lactose may promote proper protein folding. |
| Cell Density (OD600) | High concentrations can be toxic and inhibit growth[3] | Generally supports higher cell densities[3] | Allows for high-density growth before induction | Lactose serves as a carbon source, supporting growth. |
| Cost | High | Low | Low | Significant cost savings for large-scale production with lactose. |
| Induction Control | Sustained and strong induction[1] | Induction level can decrease as lactose is metabolized[3] | Automatic induction at a specific growth phase | This compound offers more precise temporal control. |
| Metabolic Burden | Can impose a significant metabolic burden[7] | Lower metabolic burden as it's a natural substrate[9] | Balanced metabolism due to multiple carbon sources | Reduced cellular stress can improve protein quality. |
Experimental Protocols
Detailed and reproducible protocols are crucial for comparing the efficacy of different inducers. Below are standardized protocols for this compound and lactose induction, along with a protocol for preparing autoinduction media.
Protocol 1: Recombinant Protein Induction with this compound
-
Inoculation: Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB broth (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the culture reaches the mid-log phase (OD600 of 0.4-0.6).[4]
-
Induction: Add this compound to a final concentration of 0.1 to 1.0 mM.[10]
-
Expression: Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (16-25°C) to potentially improve protein solubility.[10]
-
Harvesting: Pellet the cells by centrifugation at 4,000 x g for 15-20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein extraction.[11]
Protocol 2: Recombinant Protein Induction with Lactose
-
Inoculation and Sub-culturing: Follow steps 1 and 2 as described in the this compound induction protocol.
-
Growth: Incubate at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.[5]
-
Induction: Add a sterile solution of lactose to a final concentration of 0.2% - 4% (w/v).[5]
-
Expression: Continue to incubate the culture. Induction with lactose is generally slower, so a longer expression time (e.g., 6-16 hours) may be required.[5] Optimal time should be determined empirically.
-
Harvesting: Follow step 6 as described in the this compound induction protocol.
Protocol 3: Preparation and Use of Autoinduction Medium (Based on Studier's formulation)
Medium Preparation (per liter):
-
Base Medium:
-
10 g Tryptone
-
5 g Yeast Extract
-
5 g NaCl
-
-
Phosphate Buffer (autoclaved separately):
-
25 mM Na2HPO4
-
25 mM KH2PO4
-
-
Carbon Sources (filter-sterilized and added after autoclaving):
-
0.5% (v/v) Glycerol
-
0.05% (w/v) Glucose
-
0.2% (w/v) Lactose[6]
-
-
Other components:
-
1 mM MgSO4
-
Appropriate antibiotic
-
Induction Protocol:
-
Inoculation: Inoculate the autoinduction medium directly with a single colony or a small amount of a starter culture.
-
Growth and Induction: Incubate at the desired temperature (e.g., 25-37°C) with vigorous shaking for 16-24 hours. The bacteria will initially consume the glucose, which represses the lac operon. Once the glucose is depleted, the presence of lactose will induce protein expression automatically.[12]
-
Harvesting: Pellet the cells by centrifugation as described previously.
Experimental Workflow for Comparing Inducers
To objectively compare the performance of different inducers, a structured experimental workflow is essential.
Caption: Workflow for comparing lac operon inducers.
Other Natural Inducers: Melibiose and Galactose
While lactose is the most commonly used natural inducer, other sugars have been investigated for their potential to induce the lac operon.
-
Melibiose: In some bacterial strains, such as Klebsiella aerogenes, melibiose has been shown to interact with the lac operon, though its effect can be repressive rather than inductive.[13] In E. coli, it is generally considered an inducer of the mel operon, with some cross-reactivity with the lac operon.[14]
-
Galactose: Galactose, a monosaccharide product of lactose hydrolysis, does not directly induce the lac operon.[15]
The use of these alternative sugars as primary inducers is not as well-established or characterized as lactose, and their efficiency can be highly strain-dependent.
Conclusion
While this compound remains a powerful tool for inducing the lac operon, natural alternatives, particularly lactose and its use in autoinduction media, present compelling advantages for many research and industrial applications. The lower cost, reduced toxicity, and potential for improved protein solubility make lactose a highly attractive option. The choice of inducer should be guided by the specific protein being expressed, the desired level and kinetics of induction, and the scale of the production. For routine protein expression, especially at a large scale, the benefits of using natural inducers are substantial and warrant careful consideration.
References
- 1. This compound Expression Principles - Biologicscorp [biologicscorp.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Lactose Induction on a Plasmid-Free E. coli T7 Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. Autoinduction of Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Pre-induced Lac Operon Effect on Non Specific Sugars: Pre-culture Effect is Dependent on Strength of Induction, Exponential Phase and Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IPTG
Essential guidelines for the safe handling and disposal of Isopropyl β-d-1-thiogalactopyranoside (IPTG), a common reagent in molecular biology for inducing gene expression.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
When working with this compound, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
-
Ventilation: Use this compound in a well-ventilated area to avoid inhalation of dust particles.[1][3][4]
-
Handling: Avoid creating dust when handling the solid form of this compound.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][4] Recommended long-term storage is at 4°C to -20°C.[3]
Spill Response Protocol
In the event of an this compound spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spread of the spill. For powdered this compound, avoid using compressed air for cleanup.[6]
-
Cleanup: Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[1][7] Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with soap and water.[4]
-
Waste Disposal: Dispose of the container with the spilled material and any contaminated cleaning materials according to your institution's waste disposal guidelines.
This compound Waste Disposal Procedures
While this compound is not generally classified as a hazardous substance, it should not be disposed of in the regular trash or down the drain without following proper institutional protocols.[4][5] The primary methods of disposal are dependent on the form of the waste (solid, liquid, or contaminated labware).
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements, as local regulations may vary. [1][4]
Quantitative Data for Disposal
Currently, there are no universally established quantitative guidelines for the chemical deactivation of this compound for disposal purposes. The primary approach is collection and disposal via a licensed contractor.
| Parameter | Guideline | Source |
| Chemical Deactivation | No specific protocol widely available | General SDS Information |
| Incineration | Recommended by some sources | [6] |
| Landfill | Should only be considered if recycling is not feasible | [4] |
Experimental Protocols
No specific experimental protocols for the chemical deactivation of this compound for disposal purposes were identified in the safety data sheets reviewed. The standard procedure is to collect the waste for disposal by a certified waste management company.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
By following these guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IPTG
Essential protocols for the safe handling, storage, and disposal of Isopropyl-β-D-thiogalactopyranoside (IPTG), a key reagent in molecular biology. This guide provides immediate, actionable information to ensure the safety of researchers, scientists, and drug development professionals.
Isopropyl-β-D-thiogalactopyranoside (this compound) is a molecular biology reagent used to induce protein expression. While not classified as a hazardous substance by all regulatory bodies, it is crucial to adhere to proper safety protocols to minimize any potential risks.[1][2][3] This includes the consistent use of appropriate personal protective equipment (PPE), adherence to safe handling and storage procedures, and proper disposal of waste.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment when working with this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses or goggles | Wear tight-sealing safety goggles to protect against dust particles or splashes.[1] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Impervious gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[4] Always inspect gloves for signs of degradation or breakthrough before use and dispose of contaminated gloves in accordance with laboratory procedures.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[6] |
| Respiratory Protection | Dust mask (e.g., N95 or P1) or NIOSH/MSHA approved respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling large quantities of this compound powder, if there is a risk of generating dust, or if irritation is experienced.[1][6] Respiratory protection is generally not required when handling small quantities in a well-ventilated area.[5] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Detailed Protocols
Handling and Storage
When handling solid this compound, it is imperative to work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust. Avoid creating dust when weighing and handling the powder.[6] Do not eat, drink, or smoke in areas where this compound is handled.
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1] For long-term stability, refrigeration is often recommended.[1]
Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated.[6] For solid spills, avoid generating dust.[6] Carefully sweep or vacuum the spilled material into a designated, labeled waste container.[2][6] Following the removal of the spilled material, decontaminate the area with a suitable cleaning agent.
Disposal Plan
The disposal of this compound waste must comply with all local, regional, and national regulations.[6] Unused this compound and contaminated materials should be disposed of through a licensed waste disposal contractor.[6] It is not recommended to dispose of this compound waste down the sewer.[6] In some cases, incineration at an authorized facility may be an appropriate disposal method.[1] Always consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
